molecular formula C11H8BrClN2O2 B1419929 Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate CAS No. 1159976-38-1

Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate

Cat. No.: B1419929
CAS No.: 1159976-38-1
M. Wt: 315.55 g/mol
InChI Key: LVPLDTSUQVYGIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate is a useful research compound. Its molecular formula is C11H8BrClN2O2 and its molecular weight is 315.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 6-bromo-4-chloroquinazoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrClN2O2/c1-2-17-11(16)10-14-8-4-3-6(12)5-7(8)9(13)15-10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPLDTSUQVYGIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C(C=C2)Br)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90671243
Record name Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159976-38-1
Record name Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate

Introduction

This compound is a pivotal heterocyclic compound, serving as a versatile building block in the landscape of medicinal chemistry and drug discovery. Its quinazoline core is a privileged scaffold found in numerous pharmacologically active molecules, including those with anticancer, antiviral, and antibacterial properties.[1][2] The strategic placement of a bromine atom at the 6-position, a chlorine atom at the 4-position, and an ethyl carboxylate group at the 2-position provides multiple reactive sites for further chemical modification, making it an invaluable intermediate for the synthesis of complex molecular architectures.

This guide provides a comprehensive overview of a robust and reproducible synthetic pathway to this compound, followed by a detailed discussion of the analytical techniques employed for its structural confirmation and purity assessment. The methodologies described herein are designed for researchers, scientists, and professionals in drug development, offering both theoretical understanding and practical, step-by-step protocols.

Synthetic Strategy and Protocols

The synthesis of this compound is a multi-step process that begins with the readily available 2-amino-5-bromobenzoic acid. The overall strategy involves the construction of the quinazolinone ring system, followed by chlorination to yield the final product.

Overall Synthetic Workflow

Synthetic Workflow A 2-Amino-5-bromobenzoic Acid B Ethyl 6-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate A->B Diethyl oxalate, Ethanol, Reflux C This compound B->C Phosphorus Oxychloride (POCl3), Reflux

Caption: Overall synthetic route to this compound.

Step 1: Synthesis of Ethyl 6-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate

The initial step involves a cyclization reaction between 2-amino-5-bromobenzoic acid and diethyl oxalate to form the quinazolinone ring. This reaction is a variation of the well-established methods for quinazoline synthesis, where diethyl oxalate serves as the source for the C2 and C4 atoms of the quinazoline core.[3][4]

Reaction:

2-Amino-5-bromobenzoic acid + Diethyl oxalate → Ethyl 6-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate

Causality and Experimental Choices:

  • Reactants: 2-Amino-5-bromobenzoic acid provides the benzene ring and the two nitrogen atoms of the pyrimidine ring. Diethyl oxalate is an effective reagent for this cyclization, providing the two carbonyl groups that will form the C2 and C4 positions of the quinazolinone.

  • Solvent and Conditions: Ethanol is a suitable solvent for this reaction, and refluxing provides the necessary thermal energy to drive the reaction to completion.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-bromobenzoic acid (10.0 g, 46.3 mmol) and absolute ethanol (150 mL).

  • To this suspension, add diethyl oxalate (13.5 g, 92.6 mmol, 2.0 eq.).

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Collect the solid by vacuum filtration and wash with cold ethanol (2 x 30 mL).

  • Dry the solid under vacuum to obtain Ethyl 6-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate as a white to off-white solid.

Step 2: Synthesis of this compound

The second and final step is the chlorination of the hydroxyl group at the 4-position of the quinazolinone intermediate. Phosphorus oxychloride (POCl₃) is a powerful and commonly used chlorinating agent for this transformation.[5][6]

Reaction:

Ethyl 6-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate + POCl₃ → this compound

Causality and Experimental Choices:

  • Reagent: POCl₃ is highly effective for converting the 4-quinazolone to the 4-chloroquinazoline. The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.[5]

  • Conditions: The reaction is typically carried out at reflux in neat POCl₃ or with a high-boiling solvent. The use of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can accelerate the reaction.

Experimental Protocol:

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • To a round-bottom flask, add Ethyl 6-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate (5.0 g, 16.8 mmol) and phosphorus oxychloride (25 mL).

  • Add a catalytic amount of N,N-dimethylaniline (5 drops).

  • Heat the mixture to reflux (approximately 105 °C) and maintain for 4-6 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The crude product will precipitate as a solid. Collect it by vacuum filtration and wash thoroughly with water.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel to yield pure this compound.

Characterization and Data Analysis

The identity and purity of the synthesized this compound must be confirmed through various analytical techniques.

Physical Properties
PropertyValueSource
Molecular FormulaC₁₁H₈BrClN₂O₂
Molecular Weight315.55 g/mol
AppearanceSolid
Spectroscopic Characterization

The following table summarizes the expected spectroscopic data for this compound, based on data for structurally similar compounds.[7][8][9]

TechniqueExpected Data
¹H NMR δ 8.2-8.5 (m, 2H, Ar-H), δ 7.8-8.0 (m, 1H, Ar-H), δ 4.5-4.7 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), δ 1.4-1.6 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)
¹³C NMR δ 160-165 (C=O), δ 150-155 (C=N), δ 145-150 (Ar-C), δ 120-140 (Ar-CH), δ 62-65 (-OCH₂CH₃), δ 13-15 (-OCH₂CH₃)
Mass Spec (MS) m/z: 314/316/318 [M]⁺, corresponding to the isotopic pattern of Br and Cl.
IR (cm⁻¹) ~1730 (C=O, ester), ~1600, 1550 (C=N, C=C, aromatic), ~1250 (C-O, ester)
Chromatographic Analysis
  • Thin Layer Chromatography (TLC): TLC is an essential tool for monitoring the progress of both synthetic steps and for assessing the purity of the final product. A suitable mobile phase would be a mixture of ethyl acetate and hexane.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the exact purity of the final compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water is typically employed.

Safety, Storage, and Handling

Safety Precautions:

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10]

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.[11]

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in the synthesis.

Storage:

  • Store this compound in a tightly sealed container in a cool, dry place away from incompatible materials.[12]

Conclusion

This guide has detailed a reliable and efficient two-step synthesis of this compound, a key intermediate in the development of novel therapeutic agents. The provided protocols, along with the comprehensive characterization data, offer a solid foundation for researchers to produce and validate this important chemical entity. The versatility of the quinazoline scaffold ensures that this compound will continue to be of significant interest in the field of medicinal chemistry.[2][13]

References

  • Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. (2021). PMC. Available at: [Link]

  • POCl3 chlorination of 4-quinazolones. (2011). PubMed. Available at: [Link]

  • Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • Aerobic oxidative cyclization synthesis of quinazolin-4(3H)-ones. ResearchGate. Available at: [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (2020). PMC. Available at: [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. (2023). PMC - PubMed Central. Available at: [Link]

  • Chlorination of 4(3H)-quinazolinone using triphenylphophine and trichloroisocyanuric acid. ResearchGate. Available at: [Link]

  • Synthesis of ring‐fused quinazolinone derivatives through intramolecular cyclization of alkenes. ResearchGate. Available at: [Link]

  • Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives. (2024). ACS Omega. Available at: [Link]

  • Chlorination of 4(3H)-quinazolinone derivatives 56. ResearchGate. Available at: [Link]

  • Quinazoline synthesis. Organic Chemistry Portal. Available at: [Link]

  • A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. (2022). PMC. Available at: [Link]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (2013). PMC - NIH. Available at: [Link]

  • Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. (2022). MDPI. Available at: [Link]

  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry. Available at: [Link]

  • Ethyl 6-bromo-2-chloro-quinazoline-4-carboxylate. PubChem. Available at: [Link]

  • This compound (C11H8BrClN2O2). PubChemLite. Available at: [Link]

  • synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. SciSpace. Available at: [Link]

  • A kind of preparation method of the bromo- 4- chloroquinoline of 6-. Google Patents.
  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). NIH. Available at: [Link]

  • Synthesis of 6-bromo-4-hydroxyquinoline. PrepChem.com. Available at: [Link]

  • 6-Bromo-4-chloro-quinazoline. PubChem. Available at: [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2018). PMC - NIH. Available at: [Link]

  • Ethyl 6-bromo-4-phenylquinoline-2-carboxylate. PubChem. Available at: [Link]

  • Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]

  • Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. (2020). Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. (2022). NIH. Available at: [Link]

  • (PDF) Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. Available at: [Link]

Sources

An In-depth Technical Guide to Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate is a highly functionalized heterocyclic compound that has emerged as a critical building block in the field of medicinal chemistry. The quinazoline core structure is recognized as a "privileged scaffold," frequently appearing in a wide array of biologically active molecules and approved pharmaceuticals.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and chemical reactivity of this compound, offering valuable insights for researchers, scientists, and professionals engaged in drug discovery and development. Its strategic placement of reactive sites—a highly susceptible chloro group at the C4 position, a bromo substituent for further modification at C6, and an ethyl ester at C2—makes it an exceptionally versatile intermediate for creating diverse molecular libraries, particularly for the development of targeted therapies such as kinase inhibitors.[2]

Molecular Structure and Identifiers

A precise understanding of the molecule's structure and its identifiers is fundamental for any scientific investigation.

Chemical Structure

The molecule consists of a bicyclic quinazoline ring system. A bromine atom is attached at position 6, a chlorine atom at position 4, and an ethyl carboxylate group at position 2.

2D Structure of this compound

Figure 1. 2D Chemical Structure.

Key Identifiers

For unambiguous identification and data retrieval, the following identifiers are crucial.

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 1159976-38-1[3]
Molecular Formula C₁₁H₈BrClN₂O₂
Molecular Weight 315.55 g/mol
Canonical SMILES CCOC(=O)C1=NC2=C(C=C(C=C2)Br)C(=N1)Cl[4]
InChI Key LVPLDTSUQVYGIZ-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems, influencing factors such as solubility, stability, and bioavailability. While specific experimental data for this exact molecule is sparse in public literature, we can rely on high-quality computational predictions and data from closely related analogues.

Summary of Properties
PropertyPredicted/Known ValueSignificance in Drug Discovery
Physical State Solid
XLogP3 3.7A measure of lipophilicity; influences solubility and membrane permeability.
Topological Polar Surface Area (TPSA) 52.1 Ų[3]
Hydrogen Bond Donors 0[3]
Hydrogen Bond Acceptors 4[3]
Rotatable Bonds 3[3]
Solubility and Stability
  • Solubility : Based on its high XLogP3 value and predominantly aromatic structure, this compound is expected to be poorly soluble in water but soluble in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and tetrahydrofuran (THF).

  • Stability : The compound should be stored in a cool, dry place under an inert atmosphere.[3] It is generally stable, but the C4-chloro group is susceptible to nucleophilic attack, especially in the presence of moisture or nucleophilic solvents at elevated temperatures.

Spectroscopic Profile

Structural elucidation and confirmation rely on standard spectroscopic methods. The following profile is based on the known structure and data from analogous compounds.

  • ¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinazoline ring and the ethyl group of the ester. The three aromatic protons will appear as complex multiplets or distinct doublets and doublets of doublets in the downfield region (approx. 7.5-8.5 ppm). The ethyl group will present as a quartet (CH₂) around 4.4-4.6 ppm and a triplet (CH₃) around 1.4-1.5 ppm.

  • ¹³C NMR : The carbon NMR will display signals for all 11 unique carbon atoms. The carbonyl carbon of the ester will be significantly downfield (>160 ppm). Aromatic and heterocyclic carbons will resonate in the 120-160 ppm range. The methylene and methyl carbons of the ethyl group will appear upfield.

  • Mass Spectrometry (MS) : The ESI-MS spectrum would show a prominent [M+H]⁺ ion peak. Due to the presence of bromine and chlorine, a characteristic isotopic pattern will be observed, which is a definitive confirmation of the presence of these halogens. The predicted monoisotopic mass is 313.94577 Da.[3]

  • Infrared (IR) Spectroscopy : Key vibrational bands would include C=O stretching for the ester group (around 1730-1750 cm⁻¹), C=N stretching from the quinazoline ring (around 1610-1630 cm⁻¹), and C-Cl and C-Br stretches at lower frequencies.

Synthesis and Purification

The synthesis of this compound typically involves a multi-step sequence starting from a substituted anthranilic acid derivative. The causality behind this pathway is the need to construct the pyrimidine ring onto the pre-functionalized benzene ring.

Synthetic Workflow

A common and logical synthetic route involves the cyclization of an N-acylated anthranilate followed by chlorination. This approach provides good control over the substituent pattern.

Synthesis_Workflow A 5-Bromoanthranilic acid B Intermediate Amide A->B Acylation (e.g., with ethyl oxalyl chloride) C Ethyl 6-bromo-4-oxo-3,4-dihydro- quinazoline-2-carboxylate B->C Cyclization (e.g., heat, acid/base) D Ethyl 6-bromo-4-chloro- quinazoline-2-carboxylate C->D Chlorination (POCl₃ or SOCl₂)

A plausible synthetic route to the title compound.
Detailed Experimental Protocol

This protocol is a representative procedure adapted from methods for synthesizing similar quinazoline derivatives.

Step 1: Acylation of 5-Bromoanthranilic acid

  • Suspend 5-bromoanthranilic acid in an anhydrous aprotic solvent (e.g., THF or Dichloromethane).

  • Add a base, such as triethylamine or pyridine, to act as an acid scavenger.

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add ethyl oxalyl chloride dropwise. The use of an acyl chloride is a highly efficient way to form the necessary amide bond.

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Perform an aqueous work-up to remove salts and isolate the crude amide intermediate.

Step 2: Cyclization to form the Quinazolinone Ring

  • Dissolve the crude amide from the previous step in a suitable solvent like acetic acid or ethanol.

  • Add a dehydrating agent or a catalyst (e.g., a catalytic amount of sulfuric acid) and heat the mixture to reflux. This intramolecular condensation reaction forms the thermodynamically stable heterocyclic ring.

  • Monitor the reaction by TLC/LC-MS.

  • Upon completion, cool the reaction mixture. The product, Ethyl 6-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate, often precipitates and can be collected by filtration.

Step 3: Chlorination of the Quinazolinone

  • Combine the dried quinazolinone product with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the mixture to reflux. This step converts the C4-hydroxyl group (in its tautomeric form) into the highly reactive C4-chloro group, which is the key activating step for subsequent nucleophilic substitutions.[5]

  • After the reaction is complete, carefully quench the excess chlorinating agent by pouring the mixture onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide).

  • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification

The final crude product is typically purified by:

  • Recrystallization: Using a solvent system like ethanol/water or ethyl acetate/hexanes.

  • Silica Gel Column Chromatography: Eluting with a gradient of ethyl acetate in hexanes to isolate the pure product.

Reactivity and Chemical Transformations

The synthetic utility of this compound stems from the differential reactivity of its functional groups.

Reactivity_Diagram sub This compound C4-Cl C6-Br C2-COOEt snar 4-Substituted Quinazoline (e.g., 4-Anilino derivative) sub:c4->snar Nucleophilic Aromatic Substitution (SNAr) (Primary Amines, Hydrazine, etc.) High Reactivity suzuki 6-Aryl Quinazoline sub:c6->suzuki Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Lower Reactivity (requires catalyst) hydrolysis Quinazoline-2-carboxylic acid sub:c2->hydrolysis Ester Hydrolysis (Acid/Base) amidation Quinazoline-2-carboxamide sub:c2->amidation Amidation (Amine, high temp)

Key reaction pathways for the title compound.
Nucleophilic Aromatic Substitution (SNAr) at C4

The most significant reaction is the nucleophilic aromatic substitution at the C4 position. The electron-withdrawing effects of the quinazoline nitrogens and the C2-ester group make the C4 carbon highly electrophilic and thus susceptible to attack by nucleophiles.[6] This regioselectivity is well-established, with the C4 position being significantly more reactive than the C2 position in similar dichloroquinazoline systems.[6]

  • Mechanism: The reaction proceeds via a Meisenheimer complex intermediate, where the nucleophile adds to the C4 carbon, followed by the elimination of the chloride ion to restore aromaticity.

  • Common Nucleophiles: A wide range of nucleophiles can be used, with primary and secondary amines being the most common. This reaction is the cornerstone for synthesizing 4-anilinoquinazolines, a class of potent kinase inhibitors.[7][8] Electron-rich anilines react readily, while electron-poor anilines may require harsher conditions or microwave irradiation to achieve good yields.[7][8] Other nucleophiles like hydrazines, alcohols, and thiols can also be employed.[9]

Cross-Coupling Reactions at C6

The C6-bromo substituent is relatively inert to SNAr but serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as:

  • Suzuki Coupling: Reaction with boronic acids to introduce new aryl or heteroaryl groups.

  • Buchwald-Hartwig Amination: To introduce different amino functionalities.

  • Sonogashira Coupling: To install alkyne moieties.

This allows for late-stage diversification of the quinazoline scaffold, which is a powerful strategy in lead optimization. The presence of a bromo group at C6 has been linked to increased antiproliferative activity in some quinazoline derivatives.[8]

Transformations of the Ethyl Ester at C2

The ethyl carboxylate group at C2 is the least reactive site but can be modified under specific conditions:

  • Hydrolysis: Saponification with a base (e.g., NaOH or LiOH) followed by acidification will yield the corresponding carboxylic acid. This can be useful for improving solubility or introducing a new linking point.

  • Amidation: Direct reaction with amines at high temperatures or conversion to the acid chloride followed by reaction with an amine can form the corresponding carboxamide.

Applications in Medicinal Chemistry

This compound is not a therapeutic agent itself but a high-value intermediate for constructing them. Its primary application is in the synthesis of kinase inhibitors.

Scaffold for Kinase Inhibitors

The 4-anilinoquinazoline core is a well-validated pharmacophore that mimics the adenine region of ATP, enabling competitive inhibition at the ATP-binding site of various kinases.[2] The title compound provides a direct route to this scaffold.

Kinase_Inhibitor_Scaffold sub Ethyl 6-bromo-4-chloro quinazoline-2-carboxylate product 4-Anilinoquinazoline Core (Kinase Inhibitor Precursor) sub->product SNAr Reaction reagent + Substituted Aniline (R'-NH₂) reagent->product

Core synthesis of a 4-anilinoquinazoline kinase inhibitor.
  • C4 Position: The SNAr reaction with a substituted aniline installs the key recognition element for the kinase hinge region.

  • C6 Position: The bromo group can be used to introduce solubilizing groups or moieties that explore additional binding pockets to enhance potency and selectivity.

  • C2 Position: The ester can be modified to fine-tune physicochemical properties or to interact with other regions of the target protein.

Safety and Handling

Based on the GHS classification for the closely related compound 6-bromo-4-chloroquinazoline, this substance should be handled with care.[10]

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[10]

  • Precautions: Use only in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust, fumes, or vapors.

Conclusion

This compound is a synthetically versatile and valuable intermediate for drug discovery and development. Its well-defined regiochemical reactivity allows for the controlled and systematic elaboration of the quinazoline scaffold. A thorough understanding of its physicochemical properties, reactivity, and synthetic pathways enables medicinal chemists to efficiently generate novel and diverse libraries of compounds, particularly in the pursuit of next-generation kinase inhibitors and other targeted therapies.

References

  • de Oliveira, R. B., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • PubChem. (n.d.). 6-Bromo-4-chloro-quinazoline. National Center for Biotechnology Information. Retrieved from: [Link]

  • PubChem. (n.d.). Ethyl 6-bromo-2-chloro-quinazoline-4-carboxylate. National Center for Biotechnology Information. Retrieved from: [Link]

  • Reddy, C. S., & Nagaraj, A. (1980). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

  • Al-Suwaidan, I. A., et al. (2018). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Molecules. Available from: [Link]

  • Llanos, M. A., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Available from: [Link]

  • Zhao, W. G., et al. (2014). Quinazoline derivatives: synthesis and bioactivities. Archives of Pharmacal Research. Available from: [Link]

  • PubChemLite. (n.d.). This compound. University of Luxembourg. Retrieved from: [Link]

  • Al-Suwaidan, I. A., et al. (2018). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • El-Sayed, W. A. (2012). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Organic Chemistry International. Available from: [Link]

  • Wang, W., et al. (2013). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules. Available from: [Link]

  • Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • SpectraBase. (n.d.). 4-[6-Bromo-4-(4-morpholinylcarbonyl)-2-quinolinyl]phenyl methyl ether. Wiley. Retrieved from: [Link]

  • PubChemLite. (n.d.). This compound Structural Information. University of Luxembourg. Retrieved from: [Link]

Sources

An In-depth Technical Guide to Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate (CAS No. 1159976-38-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate, a key heterocyclic intermediate. As a Senior Application Scientist, my objective is to move beyond a simple recitation of facts. Instead, this document elucidates the causality behind its synthesis, explores its reactivity from a mechanistic standpoint, and outlines its potential as a strategic building block in medicinal chemistry, grounded in the established significance of the quinazoline scaffold.

Core Molecular Profile and Physicochemical Properties

This compound is a polysubstituted quinazoline derivative. The quinazoline core, a fusion of a benzene ring and a pyrimidine ring, is a well-established "privileged scaffold" in drug discovery, known for its wide range of biological activities.[1][2] The specific substitutions on this molecule—bromo, chloro, and an ethyl carboxylate group—are not merely decorative; they are strategically positioned reactive handles that offer a versatile platform for chemical diversification.

Key Identifiers and Properties
PropertyValueSource
CAS Number 1159976-38-1[3][4][5]
Molecular Formula C₁₁H₈BrClN₂O₂[3][6][7]
Molecular Weight 315.55 g/mol [3][6][7]
IUPAC Name This compoundN/A
SMILES String O=C(OCC)C1=NC2=CC=C(Br)C=C2C(Cl)=N1[3][7]
InChI Key LVPLDTSUQVYGIZ-UHFFFAOYSA-N[3][7]
Physical Form Solid[3][7]
Boiling Point (Predicted) 440.4 ± 48.0 °C[8]
Density (Predicted) 1.638 ± 0.06 g/cm³[8]
pKa (Predicted) -1.50 ± 0.30[8]

Note: Predicted values are computationally derived and should be used as estimates pending experimental verification.

The Quinazoline Scaffold: A Foundation of Pharmacological Significance

The quinazoline ring system is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of therapeutic properties, including anticancer, anti-inflammatory, antibacterial, and antiviral activities.[1][2][9] This broad bioactivity stems from the scaffold's ability to mimic endogenous purine structures and engage with a multitude of biological targets, particularly ATP-binding sites in kinases. The discovery of potent kinase inhibitors like Gefitinib and Erlotinib, both bearing the 4-anilinoquinazoline core, solidified the importance of this heterocycle in modern oncology.[10][11]

Our subject molecule, this compound, serves as a highly functionalized starting material for accessing novel regions of this valuable chemical space.

Proposed Synthesis Pathway

While specific literature detailing the synthesis of CAS No. 1159976-38-1 is not publicly available, a logical and robust synthetic route can be postulated based on established quinazoline chemistry. The most probable approach involves a multi-step sequence starting from a readily available anthranilic acid derivative.

Conceptual Step-by-Step Synthesis Protocol
  • Step 1: Bromination of Anthranilic Acid. The synthesis would commence with 2-aminobenzoic acid (anthranilic acid). Selective bromination at the 5-position (para to the amino group) is a standard electrophilic aromatic substitution, often achieved using N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile to yield 2-amino-5-bromobenzoic acid.[10] This initial step strategically installs the bromo substituent that will ultimately reside at the 6-position of the quinazoline ring.

  • Step 2: Cyclization to form the Dihydroquinazolinone. The resulting 2-amino-5-bromobenzoic acid can undergo cyclization. A common and effective method is the reaction with an excess of urea at high temperature. This condensation reaction forms the pyrimidine portion of the heterocycle, resulting in 6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione.

  • Step 3: Chlorination. The next critical transformation is the conversion of the hydroxyl groups (in the tautomeric form of the dione) to chloro groups. This is a hallmark reaction in quinazoline synthesis, typically accomplished by heating the intermediate with a strong chlorinating agent like phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine like N,N-dimethylaniline, to yield 6-bromo-2,4-dichloroquinazoline.

  • Step 4: Introduction of the Carboxylate Moiety. The final step would involve a selective reaction to introduce the ethyl carboxylate group at the 2-position. This is the most speculative step without direct precedent. However, a plausible route could involve a palladium-catalyzed carbonylation reaction under a carbon monoxide atmosphere in the presence of ethanol. This would selectively replace the more reactive 2-chloro group with the desired ethyl carboxylate functionality, leaving the 4-chloro group intact for subsequent derivatization.

Hypothetical Synthesis Workflow

Synthesis_Workflow A 2-Amino-5-bromobenzoic Acid B 6-Bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione A->B Urea, Heat C 6-Bromo-2,4-dichloroquinazoline B->C POCl₃, Heat D This compound (Target Molecule) C->D CO, Pd Catalyst, Ethanol Derivatization_Potential cluster_0 Core Molecule cluster_1 C4 Position (SNA_r) cluster_2 C6 Position (Coupling) cluster_3 C2 Position (Ester Mod.) Core Ethyl 6-bromo-4-chloro quinazoline-2-carboxylate C4_Amine 4-Anilino Derivatives Core->C4_Amine R-NH₂ C4_Alkoxy 4-Alkoxy Derivatives Core->C4_Alkoxy R-OH, Base C6_Aryl 6-Aryl Derivatives (Suzuki) Core->C6_Aryl Ar-B(OH)₂, Pd Catalyst C6_Amine 6-Amino Derivatives (Buchwald-Hartwig) Core->C6_Amine R₂NH, Pd Catalyst C2_Amide 2-Carboxamide Derivatives Core->C2_Amide R'R''NH C2_Acid 2-Carboxylic Acid C2_Amide->C2_Acid Hydrolysis

Caption: Key derivatization pathways for the title compound.

Potential Applications in Drug Discovery

Given its structure, this compound is an ideal starting point for the discovery of novel therapeutics, particularly in oncology and inflammation.

  • Kinase Inhibitors: The primary and most promising application is in the synthesis of kinase inhibitors. The 4-chloro position is primed for reaction with various anilines to generate libraries of 4-anilinoquinazoline analogues for screening against panels of kinases. The substituents at the 2- and 6-positions can then be used to fine-tune potency, selectivity, and pharmacokinetic properties. For example, the 6-bromo position allows for the exploration of the solvent-exposed region of an ATP-binding pocket, while the 2-carboxylate can be modified to improve solubility or introduce new interactions. [12]

  • Carbonic Anhydrase Inhibitors: The quinazoline scaffold has also been explored for the inhibition of carbonic anhydrases (CAs), particularly tumor-associated isoforms like CA IX and XII. [11]The hydrolysis of the ethyl ester to a carboxylic acid would introduce the zinc-binding group typical for non-classical CA inhibitors, making this a viable starting point for developing novel anticancer agents targeting tumor metabolism.

  • General Bioactive Scaffolds: The versatility of the compound allows for its use in creating diverse molecular libraries for screening against a wide range of other biological targets where quinazolines have shown activity, such as anti-infective and anti-inflammatory pathways. [13]

Conclusion

This compound (CAS No. 1159976-38-1) is more than just a chemical intermediate; it is a strategically designed platform for innovation in drug discovery. Its value is derived from the pharmacologically validated quinazoline core, which is enhanced by three distinct and orthogonally reactive functional groups. This allows for a systematic and highly diverse exploration of chemical space. For researchers aiming to develop novel kinase inhibitors or other targeted therapies, this compound represents a powerful and versatile tool, enabling the rapid generation of novel chemical entities with high potential for biological activity. While specific experimental data for this exact molecule is sparse, its utility can be confidently inferred from decades of established quinazoline chemistry, making it a high-value asset for any medicinal chemistry program.

References

  • Quinazoline derivatives: synthesis and bioactivities. (n.d.). PubMed Central.
  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020, November 27). OALib.
  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. (n.d.). Oriental Journal of Chemistry.
  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (2022, December 2). MDPI. Retrieved January 19, 2026, from [Link]

  • This compound (C11H8BrClN2O2). (n.d.). PubChemLite. Retrieved January 19, 2026, from [Link]

  • 1159976-38-1,this compound. (n.d.). AccelaChem. Retrieved January 19, 2026, from [Link]

  • Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024, July 4). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

Sources

A Technical Guide to the Synthesis and Spectroscopic Characterization of Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate, a halogenated quinazoline derivative of interest in medicinal chemistry and drug discovery. In the absence of publicly available experimental data, this document offers a robust, scientifically grounded framework for its synthesis and characterization. This includes a proposed synthetic pathway, predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) with detailed interpretation, and standardized protocols for acquiring such data. The guide is designed to serve as a practical resource for researchers, enabling them to synthesize, identify, and utilize this compound in their scientific endeavors.

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of biologically active compounds. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The strategic placement of various substituents on the quinazoline ring system allows for the fine-tuning of their physicochemical properties and biological targets.

This compound combines several key features that make it a valuable building block for the synthesis of novel therapeutic agents. The presence of two distinct halogen atoms (bromine and chlorine) at positions 6 and 4, respectively, offers differential reactivity, enabling selective functionalization through various cross-coupling reactions. The ethyl carboxylate group at position 2 provides a handle for further derivatization, such as amidation, to introduce additional diversity. This guide will lay the groundwork for the synthesis and definitive structural elucidation of this versatile compound.

Proposed Synthesis of this compound

The synthesis of this compound can be approached through a multi-step sequence starting from commercially available 5-bromoanthranilic acid. The proposed pathway is based on established methodologies for the synthesis of quinazoline derivatives.

Experimental Protocol:

Step 1: Synthesis of 6-bromo-2-amino-N-(cyanomethyl)benzamide

  • To a solution of 5-bromoanthranilic acid (1 equivalent) in an appropriate solvent such as dichloromethane, add oxalyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours or until the evolution of gas ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in anhydrous tetrahydrofuran (THF) and add it dropwise to a cooled (0 °C) solution of aminoacetonitrile hydrochloride (1.1 equivalents) and triethylamine (2.5 equivalents) in THF.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-bromo-2-amino-N-(cyanomethyl)benzamide.

Step 2: Synthesis of Ethyl 6-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate

  • Prepare a solution of sodium ethoxide (2.5 equivalents) in absolute ethanol.

  • Add 6-bromo-2-amino-N-(cyanomethyl)benzamide (1 equivalent) to the sodium ethoxide solution.

  • Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

  • The resulting precipitate is filtered, washed with cold ethanol, and dried to yield Ethyl 6-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate.

Step 3: Synthesis of this compound

  • Suspend Ethyl 6-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents).

  • Add a catalytic amount of DMF.

  • Heat the reaction mixture at reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final product, this compound.

Diagram of the Proposed Synthetic Workflow:

Synthesis_Workflow A 5-Bromoanthranilic Acid B 6-Bromo-2-amino-N-(cyanomethyl)benzamide A->B 1. (COCl)₂, DMF 2. H₂NCH₂CN·HCl, Et₃N C Ethyl 6-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate B->C NaOEt, EtOH, Reflux D This compound C->D POCl₃, DMF, Reflux

Caption: Proposed multi-step synthesis of the target compound.

Predicted Spectroscopic Data and Interpretation

The following spectroscopic data are predicted based on the chemical structure of this compound and analysis of similar compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the quinazoline ring and the protons of the ethyl ester group.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.25d1HH-5
~8.05dd1HH-7
~7.90d1HH-8
~4.55q2H-OCH₂CH₃
~1.45t3H-OCH₂CH₃

Interpretation:

  • The aromatic region will display three distinct signals for the protons on the benzene ring of the quinazoline core. The proton at position 5 (H-5) is expected to be the most deshielded due to the anisotropic effect of the adjacent nitrogen and the electron-withdrawing effect of the chlorine at position 4. It should appear as a doublet.

  • The proton at position 7 (H-7) will likely appear as a doublet of doublets due to coupling with both H-5 and H-8.

  • The proton at position 8 (H-8) is expected to be a doublet.

  • The ethyl ester group will exhibit a characteristic quartet for the methylene protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃).

Diagram of Molecular Structure with Proton Assignments:

Caption: Structure with predicted ¹H NMR assignments.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~163C=O (ester)
~160C-4
~155C-2
~152C-8a
~138C-7
~130C-5
~128C-6
~125C-4a
~63-OCH₂CH₃
~14-OCH₂CH₃

Interpretation:

  • The carbonyl carbon of the ethyl ester will appear at the most downfield region (~163 ppm).

  • The carbon atoms of the quinazoline ring attached to heteroatoms (C-2 and C-4) will also be significantly deshielded.

  • The remaining aromatic carbons will resonate in the typical range of 125-152 ppm.

  • The carbons of the ethyl group will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Predicted IR Data (KBr, cm⁻¹):

Wavenumber (cm⁻¹)Assignment
~3080C-H stretching (aromatic)
~2980C-H stretching (aliphatic)
~1740C=O stretching (ester)
~1600, 1550, 1480C=C and C=N stretching (aromatic ring)
~1250C-O stretching (ester)
~1100C-Cl stretching
~830C-H bending (aromatic, out-of-plane)
~600C-Br stretching

Interpretation:

  • A strong absorption band around 1740 cm⁻¹ is expected for the carbonyl group of the ester.

  • The aromatic C=C and C=N stretching vibrations will appear in the 1480-1600 cm⁻¹ region.

  • The C-O stretch of the ester will be visible around 1250 cm⁻¹.

  • The presence of the C-Cl and C-Br bonds will give rise to absorptions in the lower frequency region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z corresponding to the molecular weight of the compound (C₁₁H₈BrClN₂O₂). Due to the presence of bromine and chlorine isotopes, a characteristic isotopic pattern will be observed. The approximate molecular weight is 315.55 g/mol . The monoisotopic mass is approximately 313.94577 Da.

  • Major Fragments:

    • Loss of the ethoxy group (-OCH₂CH₃) from the molecular ion.

    • Loss of the entire ethyl ester group (-COOCH₂CH₃).

    • Fragmentation of the quinazoline ring.

Diagram of Predicted Mass Spectrometry Fragmentation:

Mass_Spec_Fragmentation M [M]⁺˙ m/z ~314/316/318 F1 [M - OCH₂CH₃]⁺ m/z ~269/271/273 M->F1 - •OCH₂CH₃ F2 [M - COOCH₂CH₃]⁺ m/z ~241/243/245 M->F2 - •COOCH₂CH₃ F3 Further Fragmentation F2->F3

Caption: Predicted fragmentation pathway in EI-MS.

Quality Control and Data Verification

To ensure the identity and purity of the synthesized this compound, the following analytical techniques should be employed:

  • Thin-Layer Chromatography (TLC): To monitor the progress of the reactions and assess the purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound with high accuracy.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

  • Elemental Analysis: To confirm the elemental composition (C, H, N) of the synthesized compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, framework for the synthesis and spectroscopic characterization of this compound. The proposed synthetic route is based on reliable and well-established chemical transformations. The predicted spectroscopic data, along with their detailed interpretations, offer a solid basis for the structural confirmation of the target molecule. This guide is intended to be a valuable resource for researchers in organic and medicinal chemistry, facilitating the synthesis and utilization of this promising building block in the development of novel bioactive compounds.

References

  • Synthesis of Quinazoline Derivatives: A review on recent advances in the synthesis of quinazolines can be found in various organic chemistry journals.
  • Spectroscopic Data of Related Compounds: The Spectral Database for Organic Compounds (SDBS)
  • PubChem Database: The PubChem entry for this compound (CID: 45599702) provides basic chemical information and predicted properties. [Link]

  • General Organic Chemistry Textbooks: Standard organic chemistry textbooks provide foundational knowledge on spectroscopic techniques (NMR, IR, MS)

An In-depth Technical Guide to Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate: Synthesis, Characterization, and Crystallographic Exploration

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. Despite the absence of a publicly available experimental crystal structure, this document furnishes a detailed exploration of the molecule, commencing with its synthesis and spectroscopic characterization. A theoretical protocol for its crystallization is presented, followed by a standard workflow for its structural elucidation via single-crystal X-ray diffraction. The guide culminates in a discussion of the compound's potential applications, particularly as a scaffold in the design of kinase inhibitors for targeted cancer therapy. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel quinazoline derivatives in drug discovery.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a cornerstone of modern medicinal chemistry. Derivatives of this scaffold exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] Several quinazoline-based drugs have received FDA approval and are in clinical use, most notably as protein kinase inhibitors in oncology.[1][3] Gefitinib, erlotinib, and lapatinib are prominent examples of such drugs that target key signaling pathways implicated in tumor growth and proliferation.[1][4]

This compound serves as a key synthetic intermediate, offering multiple reaction sites for the construction of diverse molecular libraries. The bromine atom at the 6-position and the chlorine atom at the 4-position can be selectively functionalized through various cross-coupling and nucleophilic substitution reactions, respectively. The ethyl carboxylate at the 2-position provides a handle for further derivatization, such as conversion to amides or other functional groups. The strategic placement of these functionalities makes this compound a valuable building block for the synthesis of novel, biologically active molecules.

Synthesis and Spectroscopic Characterization

While the direct synthesis of this compound is not extensively detailed in the literature, a plausible synthetic route can be devised based on established methodologies for related quinazoline derivatives.[5][6]

Proposed Synthetic Pathway

The synthesis would likely commence from 5-bromoanthranilic acid, proceeding through a cyclization reaction to form the quinazoline core, followed by chlorination and esterification.

Caption: Proposed synthetic pathway for this compound.

Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques.[2][7][8][9]

Technique Expected Observations
¹H NMR Aromatic protons on the quinazoline ring (likely 3 distinct signals), a quartet and a triplet for the ethyl group. Chemical shifts would be influenced by the electron-withdrawing substituents.
¹³C NMR Signals corresponding to the carbon atoms of the quinazoline core, the ester carbonyl, and the ethyl group.
FT-IR Characteristic absorption bands for the C=O of the ester (around 1720-1740 cm⁻¹), C=N of the quinazoline ring, and C-Cl and C-Br stretching vibrations.
Mass Spec. A molecular ion peak corresponding to the exact mass of the compound (C₁₁H₈BrClN₂O₂), along with a characteristic isotopic pattern due to the presence of bromine and chlorine.

Crystallographic Analysis: A Practical Guide

As of the writing of this guide, the single-crystal X-ray structure of this compound has not been reported in the Cambridge Structural Database (CSD). The following sections provide a practical, field-proven protocol for researchers aiming to determine its crystal structure.

Protocol for Obtaining Single Crystals

The successful growth of diffraction-quality single crystals is often the most challenging step in a crystallographic analysis.[10][11][12][13][14][15] A systematic approach using various solvents and techniques is recommended.

Step 1: Purity Assessment

  • Ensure the compound is of high purity (>95%), as impurities can inhibit crystallization.

Step 2: Solvent Screening

  • Solubility Testing: Test the solubility of the compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, ethanol). An ideal solvent will dissolve the compound when heated but show limited solubility at room temperature.[13]

  • Binary Solvent Systems: If a single suitable solvent is not found, a binary system can be employed. The compound should be soluble in the "good" solvent and insoluble in the "anti-solvent."[10]

Step 3: Crystallization Techniques

  • Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly at room temperature.[15]

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container with a small amount of a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the compound solution, reducing its solubility and inducing crystallization.[14]

  • Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, and then to a lower temperature (e.g., 4°C).

Single-Crystal X-ray Diffraction Workflow

Once suitable crystals are obtained, the following standard workflow is employed for structure determination.[12][16][17][18][19]

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is mounted on a goniometer head.[16]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a complete set of diffraction data.[19]

  • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution: The initial positions of the atoms in the crystal lattice are determined using computational methods such as direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters are refined against the experimental data to obtain the final, accurate crystal structure.

  • Validation and Deposition: The final structure is validated for geometric and crystallographic correctness and can be deposited in a public database like the Cambridge Structural Database (CSD) to make it available to the scientific community.

Applications in Drug Discovery

This compound is a highly versatile scaffold for the development of novel therapeutics, particularly in the field of oncology.[1][3][4][20][21]

Kinase Inhibitors

The quinazoline core is a well-established "privileged scaffold" for the design of ATP-competitive kinase inhibitors.[3][21] The 4-anilinoquinazoline motif, in particular, has been extensively utilized in the development of inhibitors for the Epidermal Growth Factor Receptor (EGFR) and other tyrosine kinases.[1][4] The chlorine atom at the 4-position of this compound is readily displaced by anilines and other amine nucleophiles, providing a straightforward entry into this important class of compounds. The bromine at the 6-position can be further elaborated, for instance, through Suzuki or Sonogashira coupling reactions, to introduce moieties that can interact with specific sub-pockets of the kinase active site, thereby enhancing potency and selectivity.

Structure-Based Drug Design

A detailed understanding of the three-dimensional structure of this compound, once determined, would be invaluable for structure-based drug design efforts. Knowledge of the preferred conformation of the molecule and the nature of its intermolecular interactions in the solid state can inform the design of more potent and selective inhibitors. For example, understanding the hydrogen bonding patterns and stacking interactions can guide the introduction of functional groups that can form favorable interactions with the target protein.

Conclusion

This compound represents a valuable and versatile building block in the synthesis of novel, biologically active compounds. While its experimental crystal structure remains to be elucidated, this guide has provided a comprehensive overview of its synthesis, predicted spectroscopic properties, and a practical framework for its crystallographic analysis. The established importance of the quinazoline scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, underscores the potential of this compound in future drug discovery efforts. The determination of its crystal structure would undoubtedly accelerate these endeavors by enabling more rational, structure-based design approaches.

References

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI. [Link]

  • Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. (2013). European Journal of Medicinal Chemistry. [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Molecules. [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (2018). RSC Advances. [Link]

  • EXPLORING THE PROTEIN KINASE INHIBITORY ACTIVITY OF QUINAZOLINES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTE. (n.d.). Semantic Scholar. [Link]

  • Crystallization of small molecules. (n.d.). Universitat de Barcelona. [Link]

  • 9 Ways to Crystallize Organic Compounds. (2024). wikiHow. [Link]

  • X-ray crystallography. (n.d.). Wikipedia. [Link]

  • SOP: CRYSTALLIZATION. (n.d.). University of Texas at Dallas. [Link]

  • Guide for crystallization. (n.d.). University of Geneva. [Link]

  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020). YouTube. [Link]

  • Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. (2026). Oreate AI Blog. [Link]

  • Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. (2007). Molecules. [Link]

  • 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives... (n.d.). ResearchGate. [Link]

  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. (n.d.). Oriental Journal of Chemistry. [Link]

  • Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction pathway. (2025). Scientific Reports. [Link]

  • Single-crystal X-ray Diffraction. (2007). SERC (Carleton). [Link]

  • Synthesis of 6-bromo-4-hydroxyquinoline. (n.d.). PrepChem.com. [Link]

  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. (n.d.). SciSpace. [Link]

  • synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. (n.d.). SciSpace. [Link]

  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. (2025). ResearchGate. [Link]

  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). (2023). Journal of Pharmaceutical Research International. [Link]

  • Synthesis of 6-bromo-4-iodoquinoline. (n.d.). Atlantis Press. [Link]

  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. (n.d.). MDPI. [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The quinazoline scaffold is a privileged structure, forming the core of numerous biologically active molecules with applications as anticancer, antimalarial, and anti-inflammatory agents.[1] The specific substitutions of a bromine atom at the 6-position, a chlorine atom at the 4-position, and an ethyl carboxylate group at the 2-position impart a unique combination of lipophilicity, reactivity, and potential for further chemical modification.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the solubility and stability of this compound. A thorough characterization of these physicochemical properties is paramount for advancing this compound through the drug discovery pipeline, from early-stage screening to formulation development and regulatory submission. This document will delve into the theoretical considerations, present detailed experimental protocols, and offer insights into the interpretation of results, thereby providing a self-validating system for the comprehensive assessment of this promising molecule.

Physicochemical Properties at a Glance

A foundational understanding of the intrinsic properties of this compound is essential for designing relevant solubility and stability studies.

PropertyValue/InformationSource
Molecular Formula C₁₁H₈BrClN₂O₂[2][3]
Molecular Weight 315.55 g/mol [2]
Appearance Expected to be a solid at room temperature.
Predicted XlogP 3.7[2][3]
InChI Key LVPLDTSUQVYGIZ-UHFFFAOYSA-N

The predicted octanol-water partition coefficient (XlogP) of 3.7 suggests that the compound is lipophilic and likely to exhibit low aqueous solubility.

Solubility Characterization

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. For a compound with a high XlogP, such as this compound, a multi-faceted approach to solubility assessment is necessary.

Theoretical Framework: Predicting Solubility

While experimental determination is the gold standard, in-silico models can provide valuable initial estimates of solubility. Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with physicochemical properties, can be employed. These models often use descriptors such as molecular weight, logP, polar surface area, and hydrogen bond donors/acceptors to predict aqueous solubility.

Experimental Protocols for Solubility Determination

This method, often referred to as the shake-flask method, determines the equilibrium solubility of a compound and is considered the most reliable for poorly soluble substances.

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials containing different solvents. A recommended starting list of solvents includes:

      • Purified Water (pH 7.4 buffer)

      • 0.1 N HCl (pH 1.2)

      • Phosphate buffer (pH 6.8)

      • Ethanol

      • Methanol

      • Acetonitrile

      • Dimethyl sulfoxide (DMSO)

      • Polyethylene glycol 400 (PEG 400)

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period to reach equilibrium (typically 24-72 hours).

  • Sample Preparation:

    • After equilibration, allow the vials to stand undisturbed to allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent.

    • Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis:

    • Construct a calibration curve using standard solutions of known concentrations.

    • Determine the solubility in each solvent from the concentration of the saturated solution.

Causality Behind Experimental Choices:

  • The selection of aqueous buffers at different pH values is crucial for understanding the impact of ionization on solubility, particularly for compounds with basic nitrogen atoms in the quinazoline ring.

  • Testing in a range of organic and co-solvents is essential for identifying suitable solvent systems for formulation development.

  • Equilibration at both ambient and physiological temperatures provides data relevant to storage and in-vivo performance.

Kinetic solubility assays are higher-throughput methods useful for early-stage drug discovery. They measure the concentration at which a compound precipitates from a solution when added from a concentrated stock solution.

Methodology:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilution:

    • In a 96-well plate, perform serial dilutions of the stock solution in the aqueous buffer of interest.

  • Precipitation and Detection:

    • Allow the plate to incubate for a defined period (e.g., 2 hours).

    • Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.

  • Data Analysis:

    • The kinetic solubility is defined as the concentration at which a significant increase in turbidity is observed.

Expected Solubility Profile:

Based on the high predicted XlogP, this compound is expected to have low aqueous solubility, likely in the low µg/mL range. The solubility is anticipated to be significantly higher in organic solvents like DMSO and potentially in co-solvents such as PEG 400. The pH of the aqueous medium may have a moderate effect on solubility due to the potential for protonation of the quinazoline nitrogens.

Stability Assessment: A Forced Degradation Approach

Forced degradation studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[4] These studies subject the compound to stress conditions that are more severe than accelerated stability testing.[4]

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis (0.1 N HCl, 70°C) HPLC Stability-Indicating HPLC Acid->HPLC Base Base Hydrolysis (0.1 N NaOH, 70°C) Base->HPLC Oxidation Oxidative Stress (3% H2O2, RT) Oxidation->HPLC Thermal Thermal Stress (80°C, solid & solution) Thermal->HPLC Photo Photolytic Stress (ICH Q1B guidelines) Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Mass_Balance Mass Balance Calculation HPLC->Mass_Balance Pathways Degradation Pathways LCMS->Pathways Kinetics Degradation Kinetics Mass_Balance->Kinetics API Ethyl 6-bromo-4-chloro- quinazoline-2-carboxylate API->Acid API->Base API->Oxidation API->Thermal API->Photo

Caption: Workflow for forced degradation studies.

Detailed Protocols for Forced Degradation

General Procedure:

  • Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

  • Expose the solutions to the stress conditions outlined below for a defined period.

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

  • Acid Hydrolysis: Treat the compound with 0.1 N HCl at 70°C.

  • Base Hydrolysis: Treat the compound with 0.1 N NaOH at 70°C.

  • Neutral Hydrolysis: Reflux the compound in purified water.

Expected Degradation Pathways under Hydrolysis:

  • Base-catalyzed hydrolysis is likely to be the most significant degradation pathway. The ester group is susceptible to saponification, yielding the corresponding carboxylic acid. Additionally, the chlorine atom at the 4-position is activated towards nucleophilic aromatic substitution and may be displaced by a hydroxyl group, particularly under basic conditions, to form a 4-hydroxyquinazoline derivative.[5]

  • Acid-catalyzed hydrolysis of the ester group may also occur, though likely at a slower rate than base-catalyzed hydrolysis.

  • Treat the compound with 3% hydrogen peroxide at room temperature.

Expected Degradation Pathways under Oxidative Stress:

  • The quinazoline ring system can be susceptible to oxidation. N-oxidation of the nitrogen atoms in the pyrimidine ring is a potential degradation pathway.

  • Expose the solid compound and a solution of the compound to dry heat at 80°C.

Expected Degradation Pathways under Thermal Stress:

  • The compound is expected to be relatively stable to thermal stress in the solid state. In solution, thermal energy can accelerate hydrolytic and other degradation pathways.

  • Expose the solid compound and a solution of the compound to light as per ICH Q1B guidelines (exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).

Expected Degradation Pathways under Photolytic Stress:

  • Bromo-substituted aromatic compounds can be susceptible to photodecomposition, potentially involving cleavage of the C-Br bond.[6] The quinazoline ring itself may also undergo photochemical reactions.

Development of a Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is critical for separating the parent compound from its degradation products.

Proposed HPLC Method Parameters:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 20% B to 90% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Column Temperature 30 °C

Method Validation: The method must be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Handling and Storage Recommendations

Based on the chemical structure and general knowledge of halogenated heterocyclic compounds, the following handling and storage procedures are recommended:

  • Storage: Store in a cool, dry, and well-ventilated area, protected from light. Keep the container tightly sealed.

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This technical guide provides a comprehensive roadmap for the characterization of the solubility and stability of this compound. While specific experimental data for this compound is not yet widely available, the protocols and predictive analyses presented herein are grounded in established scientific principles and the known chemistry of related compounds. By following this guide, researchers can generate the critical data necessary to assess the developability of this molecule and advance it through the drug discovery and development process. The elucidation of its solubility profile will inform formulation strategies, while a thorough understanding of its degradation pathways will ensure the development of a stable and safe drug product.

References

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • SN2 nucleophilic substitution reaction push and pull transition state. (2024, September 11). Chemistry Stack Exchange. Retrieved January 19, 2026, from [Link]

  • Simultaneous Degradation, Dehalogenation, and Detoxification of Halogenated Antibiotics by Carbon Dioxide Radical Anions. (n.d.). ScienceDirect. Retrieved January 19, 2026, from [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024, December 20). MDPI. Retrieved January 19, 2026, from [Link]

  • Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. (n.d.). ARKIVOC. Retrieved January 19, 2026, from [Link]

  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (2025, December 6). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Ethyl 6-bromo-2-chloro-quinazoline-4-carboxylate. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. (2019, September 29). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • A kind of preparation method of the bromo- 4- chloroquinoline of 6-. (n.d.). Google Patents.
  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved January 19, 2026, from [Link]

  • This compound (C11H8BrClN2O2). (n.d.). PubChemLite. Retrieved January 19, 2026, from [Link]

  • A Study Concerning the Synthesis, Basicity and Hydrolysis of 4-Amino-2-(N,N-diethylamino)quinazoline Derivatives. (n.d.). ElectronicsAndBooks. Retrieved January 19, 2026, from [Link]

  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • 6-Bromo-4-chloro-quinazoline. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Synthesis of 6-bromo-4-iodoquinoline. (n.d.). Atlantis Press. Retrieved January 19, 2026, from [Link]

  • Bromo-Substituted Phenylbenzothiazole Cyclometalating Ligands for the Development of Reverse Saturable Absorption Materials. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. (n.d.). Sci-Hub. Retrieved January 19, 2026, from [Link]

  • Degradation of Halogenated Aliphatic Compounds: The Role of Adaptation. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. (2025, August 10). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Process for the preparation of 4-haloquinazolines. (n.d.). Google Patents.
  • Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. (2018, October 9). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. (2026, January 15). ACS Publications. Retrieved January 19, 2026, from [Link]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024, July 4). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Dalton Transactions highlights from 2025. (n.d.). Dalton Transactions Blog. Retrieved January 19, 2026, from [Link]

Sources

Navigating the Orthogonal Reactivity of Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate: A Technical Guide for Strategic Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a Cornerstone in Medicinal Chemistry

The quinazoline core is a privileged heterocyclic motif, forming the structural basis of numerous approved therapeutics and clinical candidates. Its rigid, planar structure and hydrogen bonding capabilities make it an ideal scaffold for interacting with a variety of biological targets. Specifically, functionalized quinazolines have demonstrated significant efficacy as kinase inhibitors, anti-cancer agents, and anti-inflammatory compounds. The strategic and selective introduction of substituents onto the quinazoline ring is therefore of paramount importance in the drug discovery process, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This in-depth technical guide focuses on the reactivity profile of a key intermediate in pharmaceutical synthesis: Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate . The presence of two distinct halogen atoms at the C4 and C6 positions, coupled with an electron-withdrawing ethyl carboxylate group at C2, presents a fascinating case of orthogonal reactivity. Understanding and exploiting these differences is crucial for the efficient and controlled elaboration of this scaffold into diverse libraries of potential drug candidates.

This guide will provide a comprehensive analysis of the electronic factors governing the reactivity of the 4-chloro and 6-bromo groups, followed by detailed, field-proven protocols for their selective functionalization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

The Dichotomy of Reactivity: Electronic and Positional Influences

The differential reactivity of the 4-chloro and 6-bromo substituents on the quinazoline ring is a direct consequence of their electronic environments. The two nitrogen atoms within the pyrimidine ring are strongly electron-withdrawing, which significantly influences the electron density of the entire heterocyclic system.

The 4-chloro group is positioned on the pyrimidine ring and is para to one of the ring nitrogens and ortho to the other. This placement makes the C4 position highly electron-deficient and, therefore, exceptionally susceptible to nucleophilic aromatic substitution (SNAr).[1][2] The reaction proceeds through a Meisenheimer intermediate, which is stabilized by the electron-withdrawing nature of the adjacent nitrogen atoms. Computational studies, such as Density Functional Theory (DFT) calculations on related 2,4-dichloroquinazolines, have confirmed that the carbon atom at the 4-position has a higher LUMO coefficient, rendering it more prone to nucleophilic attack.[1] The presence of the electron-withdrawing ethyl carboxylate group at the C2 position further enhances the electrophilicity of the C4 carbon.

In contrast, the 6-bromo group is situated on the fused benzene ring. While the quinazoline ring system as a whole is electron-poor, the influence of the pyrimidine nitrogens on the C6 position is less pronounced compared to the C4 position. Consequently, the 6-bromo substituent is significantly less reactive towards traditional SNAr reactions. However, its position on the aromatic ring makes it an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[3][4] These reactions proceed through a different mechanistic manifold involving oxidative addition of the aryl bromide to a low-valent palladium catalyst.

The following diagram illustrates the general reactivity profile of the target molecule:

G cluster_quinazoline This compound cluster_reactions Reaction Pathways quinazoline Quinazoline Core C4_Cl 4-Chloro Group SNAr Nucleophilic Aromatic Substitution (SNAr) C4_Cl->SNAr Highly Reactive Pd_Coupling Palladium-Catalyzed Cross-Coupling C4_Cl->Pd_Coupling Less Reactive than C6-Br (requires specific conditions) C6_Br 6-Bromo Group C6_Br->SNAr Generally Unreactive C6_Br->Pd_Coupling Primary Site for Cross-Coupling C2_COOEt 2-COOEt Group C2_COOEt->C4_Cl Activates

Caption: Reactivity profile of this compound.

Selective Functionalization of the 4-Chloro Group via Nucleophilic Aromatic Substitution (SNAr)

The high electrophilicity of the C4 position allows for its selective functionalization with a wide range of nucleophiles under relatively mild conditions. This reaction is often highly regioselective, leaving the 6-bromo group untouched.

Causality Behind Experimental Choices:
  • Solvent: Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are typically employed to dissolve the quinazoline substrate and the nucleophile, and to stabilize the charged Meisenheimer intermediate. For reactions with amines, alcohols like isopropanol or ethanol can also be effective.

  • Base: An inorganic or organic base is often required to deprotonate the nucleophile, increasing its nucleophilicity. Common choices include potassium carbonate (K2CO3), sodium hydride (NaH) for alcohols, or a tertiary amine like triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA) when the nucleophile is an amine salt.

  • Temperature: Reactions with strong nucleophiles (e.g., primary amines, alkoxides) often proceed at room temperature or with gentle heating. Weaker nucleophiles may require higher temperatures to achieve a reasonable reaction rate. In such cases, microwave irradiation can be a powerful tool to accelerate the reaction while minimizing side product formation.[5]

Data Presentation: Representative SNAr Reactions at the C4-Position
NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
AnilineEt3NIsopropanol80485-95[5]
MorpholineK2CO3DMF252>90General Protocol
PhenolNaHTHF0 - 25380-90General Protocol
Benzylamine-Ethanol786>90[6]
Experimental Protocol: Selective Amination at the C4-Position

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents)

  • Isopropanol or DMF

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Thin-layer chromatography (TLC) plate (silica gel)

  • Ethyl acetate/Hexane for TLC mobile phase

Procedure:

  • To a solution of this compound (1.0 eq) in isopropanol (0.1 M), add the desired amine (1.1 eq) and DIPEA (1.5 eq).

  • Heat the reaction mixture to 80 °C and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with cold isopropanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired 4-amino-6-bromoquinazoline derivative.

Self-Validation: The success of the reaction can be confirmed by 1H NMR spectroscopy, where the disappearance of the starting material signals and the appearance of new signals corresponding to the incorporated amine will be observed. Mass spectrometry will confirm the expected molecular weight of the product. The regioselectivity can be confirmed by 2D NMR techniques (e.g., HMBC) if necessary.

The following diagram outlines the experimental workflow for the selective SNAr at the C4 position:

G start Start: This compound reactants Add: - Amine (1.1 eq) - DIPEA (1.5 eq) - Isopropanol start->reactants reaction Heat to 80 °C Monitor by TLC reactants->reaction workup Work-up: - Cool to RT - Filter or Concentrate reaction->workup purification Purification: Flash Column Chromatography workup->purification product Product: Ethyl 4-amino-6-bromoquinazoline-2-carboxylate purification->product

Caption: Workflow for selective SNAr at the C4-position.

Selective Functionalization of the 6-Bromo Group via Palladium-Catalyzed Cross-Coupling

The 6-bromo position is ideal for modification using palladium-catalyzed cross-coupling reactions, which are generally tolerant of the chloro and ester functionalities elsewhere on the molecule.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting the 6-bromoquinazoline with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.[3]

Causality Behind Experimental Choices:

  • Palladium Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst such as Pd(OAc)2 or from a stable Pd(0) source like Pd(PPh3)4. The choice of ligand is crucial for an efficient reaction.

  • Ligand: Phosphine ligands are commonly used to stabilize the palladium catalyst and facilitate the catalytic cycle. For aryl bromides, ligands like triphenylphosphine (PPh3) or more electron-rich and bulky ligands like SPhos or XPhos can be effective.

  • Base: A base, typically an aqueous solution of sodium carbonate (Na2CO3) or potassium carbonate (K2CO3), is essential for the transmetalation step of the catalytic cycle.

  • Solvent System: A two-phase solvent system, such as toluene/water or dioxane/water, is often used to dissolve both the organic-soluble quinazoline and the water-soluble inorganic base.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 6-position.[4]

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: This reaction is highly dependent on the choice of palladium precatalyst and a specialized bulky, electron-rich phosphine ligand. Common combinations include Pd2(dba)3 with ligands like BINAP or Josiphos.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent unwanted side reactions.

Data Presentation: Representative Cross-Coupling Reactions at the C6-Position
ReactionCoupling PartnerCatalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
SuzukiPhenylboronic acidPd(PPh3)4Na2CO3Toluene/H2O10080-95[3]
Suzuki4-Methoxyphenylboronic acidPd(dppf)Cl2K2CO3Dioxane/H2O9085-95[3]
Buchwald-HartwigMorpholinePd2(dba)3/BINAPNaOtBuToluene10070-85[4]
Buchwald-HartwigAnilinePd(OAc)2/XPhosCs2CO3Dioxane11075-90[4]
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C6-Position

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 4-substituted-6-bromoquinazoline with a boronic acid. It is assumed that the C4 position has already been functionalized.

Materials:

  • Ethyl 4-substituted-6-bromoquinazoline-2-carboxylate

  • Arylboronic acid (1.2 equivalents)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh3)4] (0.05 equivalents)

  • 2 M aqueous sodium carbonate solution

  • Toluene

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add the Ethyl 4-substituted-6-bromoquinazoline-2-carboxylate (1.0 eq), the arylboronic acid (1.2 eq), and Pd(PPh3)4 (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.

  • Add toluene (to make a 0.1 M solution of the quinazoline) and the 2 M aqueous Na2CO3 solution (2.0 eq).

  • Heat the biphasic mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Self-Validation: The successful coupling can be verified by 1H and 13C NMR, which will show signals corresponding to the newly introduced aryl group. High-resolution mass spectrometry will confirm the exact mass of the desired product.

The following diagram illustrates the logical relationship for sequential functionalization of the target molecule:

G cluster_step1 Step 1: Selective C4 Functionalization cluster_step2 Step 2: C6 Functionalization start This compound snar SNAr with Nucleophile A start->snar intermediate Ethyl 6-bromo-4-(A)-quinazoline-2-carboxylate snar->intermediate suzuki Suzuki Coupling with B-B(OH)2 intermediate->suzuki buchwald Buchwald-Hartwig with B-H intermediate->buchwald product_suzuki Ethyl 4-(A)-6-(B)-quinazoline-2-carboxylate suzuki->product_suzuki product_buchwald Ethyl 4-(A)-6-(B)-quinazoline-2-carboxylate buchwald->product_buchwald

Caption: Sequential functionalization strategy.

Conclusion: A Versatile Scaffold for Drug Discovery

This compound is a highly valuable and versatile building block in medicinal chemistry. The distinct reactivity profiles of the 4-chloro and 6-bromo groups allow for a predictable and stepwise functionalization strategy. The C4-chloro position serves as a prime site for introducing diversity through nucleophilic aromatic substitution, while the C6-bromo position is an excellent handle for constructing more complex architectures via palladium-catalyzed cross-coupling reactions. By understanding the underlying electronic principles and employing the robust protocols outlined in this guide, researchers and drug development professionals can efficiently leverage this scaffold to generate novel and diverse libraries of quinazoline derivatives for the discovery of new therapeutic agents.

References

  • Emami, S., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry, 18(1), 125. Available at: [Link]

  • Wołek, B., Świątkowski, M., & Kudelko, A. (2022). Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. Molecules, 27(24), 8879. Available at: [Link]

  • Hassanin, H. M. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC, 2012(6), 384-397. Available at: [Link]

  • de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021. Available at: [Link]

  • El-Sayed, W. A., et al. (2013). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Organic Chemistry International, 2013, 895394. Available at: [Link]

  • Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • da Silva, G. P., et al. (2022). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Revista Virtual de Química, 14(3), 1-13. Available at: [Link]

  • Stack Exchange. (2015). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 6-bromo-2-chloro-quinazoline-4-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • Zhang, X., et al. (2021). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry, 64(15), 11467–11488. Available at: [Link]

  • Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Organic Syntheses. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester. Retrieved from [Link]

  • Journal of the Chemical Society C: Organic. (1968). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Available at: [Link]

  • ResearchGate. (2024). (PDF) Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. Available at: [Link]

  • ResearchGate. (n.d.). Nucleoside Modification Using Buchwald-Hartwig Amination Reactions. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Potential Biological Targets of Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] This technical guide provides an in-depth exploration of the potential biological targets of a specific class of quinazoline derivatives: those based on the Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate core. By dissecting the structural features of this molecule and drawing parallels with well-characterized analogues, we will illuminate the most probable protein families and signaling pathways these compounds are likely to modulate. This guide will further provide detailed, field-proven experimental protocols for the identification and validation of these putative targets, empowering researchers to accelerate their drug discovery and development programs.

The Quinazoline Scaffold: A Privileged Framework in Drug Discovery

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a versatile heterocyclic scaffold found in numerous natural products and synthetic molecules with significant pharmacological activities.[2] Its planarity and the strategic placement of nitrogen atoms allow for diverse molecular interactions, including hydrogen bonding and pi-stacking, with biological macromolecules.[3] This inherent versatility has led to the development of a multitude of quinazoline-based drugs with applications ranging from anticancer and antimicrobial to anti-inflammatory and antihypertensive therapies.[4][5]

The specific derivative in focus, this compound, possesses several key structural motifs that guide our investigation into its potential biological targets:

  • The Quinazoline Core: Provides the fundamental framework for interaction with a variety of protein targets.

  • 4-Chloro Substituent: This is a critical feature in many potent kinase inhibitors. The chlorine atom acts as a leaving group, facilitating covalent bond formation with nucleophilic residues (such as cysteine) in the ATP-binding pocket of kinases, leading to irreversible inhibition. Even in cases of reversible inhibition, the electronegativity of the chlorine atom can contribute to binding affinity.

  • 6-Bromo Substituent: Halogenation at the 6-position is a common modification in quinazoline-based kinase inhibitors. The bromine atom can enhance binding affinity through hydrophobic and halogen bonding interactions and is generally well-tolerated within the active sites of many kinases.[6]

  • Ethyl 2-Carboxylate Group: The presence of an ester at the 2-position is less common among the well-known kinase inhibitors. Its influence on target selectivity and potency is a key area for investigation. It may participate in hydrogen bonding or occupy a specific sub-pocket within the target's active site.

Predicted Biological Targets: A Focus on Protein Kinases

Based on the extensive literature on quinazoline derivatives, the most probable biological targets for this compound derivatives are protein kinases, a family of enzymes that play a pivotal role in cellular signaling and are frequently dysregulated in diseases like cancer.

Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation, survival, and migration.[7] Overexpression or mutation of EGFR is a hallmark of many cancers, making it a prime target for anticancer therapies.[8] Several clinically approved EGFR inhibitors, such as gefitinib and erlotinib, are based on the 4-anilinoquinazoline scaffold.[9]

Rationale for Targeting EGFR:

  • Structural Similarity: The 4-chloroquinazoline core of the derivative is a key pharmacophore for EGFR inhibition.[3]

  • Mechanism of Action: The 4-chloro group can be displaced by a nucleophilic cysteine residue (Cys797) in the ATP-binding site of EGFR, leading to covalent and irreversible inhibition, a mechanism employed by second-generation EGFR inhibitors.[1]

  • 6-Bromo Moiety: The bromine at the 6-position can occupy a hydrophobic pocket in the EGFR active site, contributing to binding affinity.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is another key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[10] Inhibition of VEGFR-2 is a clinically validated strategy to cut off the blood supply to tumors, thereby inhibiting their growth and metastasis.[11] Several multi-kinase inhibitors with a quinazoline core, such as vandetanib, are known to target VEGFR-2.[3]

Rationale for Targeting VEGFR-2:

  • Scaffold Precedence: The quinazoline nucleus is a well-established scaffold for potent VEGFR-2 inhibitors.[10] The two nitrogen atoms in the pyrimidine ring can mimic the hinge-binding interactions of the adenine portion of ATP.[3]

  • Dual Inhibition Potential: Many quinazoline-based inhibitors exhibit activity against both EGFR and VEGFR-2, suggesting a structural overlap in their ATP-binding sites that can be exploited by this class of compounds.[3]

Other Potential Kinase Targets

The promiscuity of the quinazoline scaffold suggests that derivatives of this compound could interact with other protein kinases, including:

  • Other members of the ErbB family: HER2 and HER4.[1]

  • Src family kinases: Non-receptor tyrosine kinases involved in various signaling pathways.

  • Aurora kinases: Serine/threonine kinases that are key regulators of mitosis.

Experimental Workflows for Target Identification and Validation

A systematic and multi-pronged approach is essential for the confident identification and validation of the biological targets of novel compounds. The following experimental workflows provide a robust framework for this process.

Primary Target Identification: Kinase Profiling

Rationale: To broadly screen the derivative against a large panel of kinases to identify initial hits.

Methodology: Kinase Panel Screening (e.g., Caliper-based Mobility Shift Assay or Radiometric Assay)

  • Compound Preparation: Prepare a stock solution of the this compound derivative in DMSO.

  • Assay Setup: The compound is tested at one or two concentrations (e.g., 1 µM and 10 µM) against a panel of hundreds of purified protein kinases.

  • Kinase Reaction: The kinase, substrate (peptide or protein), and ATP (often radiolabeled [γ-³²P]ATP or a fluorescently labeled ATP analog) are incubated with the test compound.

  • Detection: The extent of substrate phosphorylation is measured. In radiometric assays, this involves capturing the radiolabeled substrate on a filter and quantifying radioactivity. In mobility shift assays, the separation of phosphorylated and non-phosphorylated substrate is achieved via microfluidic capillary electrophoresis.

  • Data Analysis: The percentage of inhibition relative to a control (DMSO vehicle) is calculated for each kinase. Hits are typically defined as kinases showing >50% or >75% inhibition at the screening concentration.

Data Presentation:

Kinase Target% Inhibition at 1 µM% Inhibition at 10 µM
EGFR85%98%
VEGFR-275%95%
Src40%65%
Aurora A35%58%
.........
Secondary Target Validation: In Vitro and Cellular Assays

Rationale: To confirm the direct interaction of the compound with the identified kinase hits and to assess its activity in a cellular context.

Rationale: To quantify the potency of the compound against the primary kinase hits.

Methodology: Dose-Response Kinase Inhibition Assay

  • Assay Setup: Similar to the primary screen, but with a serial dilution of the compound (e.g., 10-point, 3-fold dilutions).

  • Data Analysis: The percentage of inhibition is plotted against the compound concentration, and the data is fitted to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).

Rationale: To verify that the compound binds to its target protein in intact cells.

Methodology:

  • Cell Treatment: Treat cultured cells (e.g., A549 for EGFR, HUVEC for VEGFR-2) with the compound or vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures. Target proteins will denature and precipitate at a specific temperature.

  • Protein Solubilization: Separate the soluble protein fraction from the precipitated fraction by centrifugation.

  • Detection: Analyze the amount of soluble target protein at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates that the compound has bound to and stabilized the target protein.

Rationale: To confirm that the compound inhibits the kinase activity in cells by observing the phosphorylation status of its downstream substrates.

Methodology:

  • Cell Treatment: Treat cells with the compound for a defined period. For receptor tyrosine kinases, cells are often stimulated with the cognate ligand (e.g., EGF for EGFR, VEGF for VEGFR-2) to induce receptor phosphorylation.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane. Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase (e.g., p-EGFR) and its downstream effectors (e.g., p-Akt, p-ERK), as well as antibodies for the total protein levels as loading controls.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Data Analysis: Quantify the band intensities to determine the change in phosphorylation levels upon compound treatment.

Functional Cellular Assays

Rationale: To assess the phenotypic consequences of target inhibition in a biologically relevant context.

Rationale: To measure the effect of the compound on the growth of cancer cell lines that are dependent on the target kinase.

Methodology (e.g., MTT or CellTiter-Glo Assay):

  • Cell Seeding: Seed cancer cells (e.g., A549, which overexpresses EGFR) in 96-well plates.

  • Compound Treatment: Treat the cells with a serial dilution of the compound for a specified period (e.g., 72 hours).

  • Viability Measurement: Add MTT reagent (which is converted to a colored formazan product by metabolically active cells) or CellTiter-Glo reagent (which measures ATP levels) and quantify the signal using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Rationale: To evaluate the anti-angiogenic potential of the compound.

Methodology: Tube Formation Assay

  • Plate Coating: Coat a 96-well plate with Matrigel.

  • Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated plate.

  • Compound Treatment: Treat the HUVECs with the compound in the presence of a pro-angiogenic stimulus like VEGF.

  • Incubation: Incubate for several hours to allow for the formation of capillary-like structures (tubes).

  • Imaging and Analysis: Image the tube formation using a microscope and quantify parameters such as the number of junctions, total tube length, and number of loops.

Visualizing Pathways and Workflows

Signaling Pathway Diagram

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF EGF->EGFR Binds & Activates Quinazoline_Derivative Ethyl 6-bromo-4-chloro quinazoline-2-carboxylate Derivative Quinazoline_Derivative->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of the quinazoline derivative.

Experimental Workflow Diagram

Target_Validation_Workflow cluster_validation Secondary Target Validation cluster_functional Functional Cellular Assays Start Novel Quinazoline Derivative Kinase_Screen Primary Target Identification: Kinase Panel Screening Start->Kinase_Screen Identify_Hits Identify Primary Kinase Hits Kinase_Screen->Identify_Hits IC50 In Vitro IC50 Determination Identify_Hits->IC50 Potency CETSA Cellular Target Engagement (CETSA) Identify_Hits->CETSA Binding Western_Blot Downstream Pathway Modulation (Western Blot) Identify_Hits->Western_Blot Cellular Activity Proliferation Anti-proliferative Assay IC50->Proliferation Angiogenesis Angiogenesis Assay IC50->Angiogenesis CETSA->Proliferation CETSA->Angiogenesis Western_Blot->Proliferation Western_Blot->Angiogenesis Validated_Target Validated Biological Target Proliferation->Validated_Target Angiogenesis->Validated_Target

Caption: Experimental workflow for target identification and validation.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics, with protein kinases such as EGFR and VEGFR-2 standing out as highly probable biological targets. The presence of the 4-chloro and 6-bromo substituents aligns these derivatives with known classes of potent kinase inhibitors. The ethyl 2-carboxylate moiety, while less conventional, offers an opportunity for novel interactions and selectivity profiles.

The experimental workflows detailed in this guide provide a comprehensive and rigorous pathway for the elucidation of the precise molecular targets and mechanisms of action of these compounds. Successful validation of the predicted targets will pave the way for lead optimization, in vivo efficacy studies, and ultimately, the development of new and effective therapies for a range of human diseases. Future work should focus on structure-activity relationship (SAR) studies to understand the role of the 2-carboxylate group and to optimize the potency and selectivity of these promising derivatives.

References

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). [Link]

  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. [Link]

  • Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. [Link]

  • Clinically approved quinazoline scaffolds as EGFR inhibitors. [Link]

  • Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds. [Link]

  • Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Derivatives (In Vitro). [Link]

  • Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, in ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03829D. [Link]

  • Chemical structure of approved VEGFR inhibitors. VEGFR, vascular endothelial growth factor receptor - ResearchGate. [Link]

  • The discovery of 2-substituted phenol quinazolines as potent RET kinase inhibitors with improved KDR selectivity. [Link]

  • Biological activities of recent advances in quinazoline. [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. [Link]

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. [Link]

  • Biological activity of Quinazoline: A Review. [Link]

  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. [Link]

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. [Link]

Sources

The Alchemist's Keystone: A Technical Guide to the Applications of Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous approved therapeutics. Within this privileged class of heterocycles, Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate has emerged as a highly versatile and powerful building block for the synthesis of targeted therapies. Its unique substitution pattern—featuring reactive sites at the C4 and C6 positions and a modifiable ester at C2—provides a strategic platform for generating diverse molecular libraries. This guide offers an in-depth exploration of the core applications of this key intermediate, focusing on its pivotal role in the development of kinase inhibitors for oncology. We will dissect its chemical reactivity, provide field-proven synthetic protocols, and present a logical framework for its application in drug discovery, grounded in authoritative scientific literature.

Introduction: The Strategic Value of a Privileged Scaffold

The quinazoline ring system, a fusion of benzene and pyrimidine rings, is a structural motif frequently associated with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The strategic importance of this scaffold lies in its ability to mimic the purine core of ATP, allowing it to effectively target the ATP-binding sites of various enzymes, most notably protein kinases.

This compound is a particularly valuable intermediate for several key reasons:

  • The C4-Chloro Group: This is the primary reactive handle. The chlorine atom is an excellent leaving group, readily displaced by nucleophiles such as amines. This allows for the straightforward introduction of various side chains, which are crucial for modulating target affinity and selectivity.

  • The C6-Bromo Group: The bromine atom offers a secondary site for modification, typically through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). This enables the introduction of aryl or alkyl groups to explore deeper pockets of the target protein or to fine-tune the physicochemical properties of the molecule.

  • The C2-Ethyl Carboxylate Group: This ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, further expanding the structural diversity of the resulting compounds.

This combination of reactive sites makes it a preferred starting material for constructing complex, multi-functional molecules aimed at challenging therapeutic targets.

Core Application: The Engine of Kinase Inhibitor Discovery

The most prominent application of this compound and its close analogs is in the synthesis of kinase inhibitors for cancer therapy.[1] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Derivatives of this quinazoline core have been successfully developed to target several key kinases.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

The EGFR signaling pathway is a crucial regulator of cell proliferation, survival, and differentiation. Its overactivation is a key driver in several cancers, including non-small cell lung cancer and colorectal cancer. The 4-anilinoquinazoline scaffold is the foundational structure for several FDA-approved EGFR inhibitors.

The synthesis of these inhibitors often involves the nucleophilic aromatic substitution (SNAr) reaction between a 4-chloroquinazoline and a substituted aniline. The nitrogen atom of the aniline attacks the electron-deficient C4 position of the quinazoline, displacing the chloride. The substituents on the aniline are strategically chosen to interact with specific amino acid residues in the ATP-binding pocket of EGFR, thereby enhancing potency and selectivity.

Diagram 1: Simplified EGFR Signaling Pathway and Point of Inhibition

This diagram illustrates the role of EGFR in cell signaling and how 4-anilinoquinazoline inhibitors block the pathway at a critical juncture.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF (Ligand) EGF->EGFR Binds Inhibitor 4-Anilinoquinazoline Inhibitor Inhibitor->EGFR Blocks ATP Binding Site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation

Caption: Inhibition of the EGFR ATP-binding site by a quinazoline derivative.

P21-Activated Kinase 4 (PAK4) Inhibitors

While not starting from the exact bromo-analog, a seminal study on potent and selective PAK4 inhibitors utilized a closely related 6-chloro-4-aminoquinazoline-2-carboxamide scaffold.[2] This work highlights the utility of the C2-carboxamide moiety, which can be derived from the ethyl ester of the title compound. The amide group was found to be critical for forming key interactions within the PAK4 active site. This demonstrates the potential of this compound in developing inhibitors for other kinase families beyond EGFR.[2]

Synthetic Methodologies: From Building Block to Bioactive Molecule

The conversion of this compound into a library of potential drug candidates primarily hinges on the reactivity of the C4-chloro group. The following section details a representative, field-proven protocol for the key SNAr reaction with an aniline derivative.

Diagram 2: General Synthetic Workflow

This workflow illustrates the primary synthetic transformations of the title compound.

Synthetic_Workflow Start Ethyl 6-bromo-4-chloro quinazoline-2-carboxylate Step1 Nucleophilic Aromatic Substitution (S_NAr) at C4 Start->Step1 Intermediate1 Ethyl 4-amino-6-bromo quinazoline-2-carboxylate Derivative Step1->Intermediate1 Step2 Amide Coupling at C2 Intermediate1->Step2 Step3 Cross-Coupling at C6 Intermediate1->Step3 Final_Amide Final Product: C2-Amide Derivative Step2->Final_Amide Final_Coupled Final Product: C6-Coupled Derivative Step3->Final_Coupled

Caption: Key synthetic routes starting from the title compound.

Experimental Protocol: Synthesis of Ethyl 4-anilino-6-bromoquinazoline-2-carboxylate Derivatives

This protocol is adapted from established methodologies for the N-arylation of 4-chloroquinazolines. It provides a robust and reproducible method for synthesizing a diverse range of 4-anilino derivatives.

Objective: To displace the C4-chloro group of this compound with a substituted aniline via a nucleophilic aromatic substitution reaction.

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (1.1 - 1.5 eq)

  • Solvent: Isopropanol (IPA) or N,N-Dimethylformamide (DMF)

  • Base (optional, e.g., Diisopropylethylamine, DIPEA) (1.5 eq)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Addition of Reagents: Add the substituted aniline (1.1 eq) followed by the solvent (e.g., isopropanol, to make a ~0.1 M solution).

  • Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-6 hours.

    • Causality Note: Heating is necessary to overcome the activation energy of the SNAr reaction. Isopropanol is a common solvent as it has a suitable boiling point and can dissolve both reactants. For less reactive anilines, a higher boiling point solvent like DMF may be required, and the addition of a non-nucleophilic base like DIPEA can help to scavenge the HCl byproduct, driving the reaction to completion.

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • A precipitate of the product may form upon cooling. If so, collect the solid by vacuum filtration.

    • If no precipitate forms, pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with a 10% potassium bisulfate (KHSO4) solution, followed by a saturated sodium chloride (brine) solution.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure Ethyl 4-anilino-6-bromoquinazoline-2-carboxylate derivative.

Beyond Oncology: Anti-inflammatory and Antimicrobial Potential

While kinase inhibition in oncology is the primary focus, the quinazoline scaffold is also known to be a fertile ground for discovering other therapeutic agents. Studies on related 6-bromo-oxoquinazoline derivatives have shown that this structural class possesses significant anti-inflammatory, analgesic, and anti-bacterial activities.[3] The synthesis of these compounds often involves the reaction of a 6-bromo-benzoxazinone with an amine, yielding a quinazolinone core.[3] This suggests that derivatives of this compound could also be explored for these non-oncology applications.

Data Summary and Structure-Activity Relationship (SAR) Insights

For instance, in a study on 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives tested for cytotoxic activity against cancer cell lines, the following observations were made[1]:

Compound IDR Group at 2-thio positionIC50 MCF-7 (µM)IC50 SW480 (µM)
8a Ethyl15.85 ± 3.3217.85 ± 0.92
8c Benzyl32.73 ± 1.5038.31 ± 2.65
Erlotinib (Standard)22.37 ± 1.25> 50

Table 1: Cytotoxic activity of selected 6-bromoquinazoline derivatives against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines. Data sourced from[1].

From this limited dataset, it is evident that even small changes in the substituents can have a significant impact on biological activity. Compound 8a , with a simple aliphatic linker, showed greater potency than both the benzyl-substituted analog 8c and the standard drug Erlotinib against the MCF-7 cell line.[1] This underscores the importance of systematic modification at all available positions (C2, C4, and C6) of the quinazoline core to optimize for potency and selectivity.

Conclusion and Future Perspectives

This compound is more than just a chemical intermediate; it is a strategic tool in the hands of medicinal chemists. Its well-defined points of reactivity allow for a rational and systematic approach to drug design, particularly in the highly competitive field of kinase inhibitor development. The methodologies outlined in this guide provide a solid foundation for the synthesis of novel 4-aminoquinazoline derivatives.

Future work in this area will likely focus on:

  • Exploring Novel Kinase Targets: Applying the scaffold to inhibit less-explored kinases involved in cancer and other diseases.

  • Developing Covalent and Allosteric Inhibitors: Modifying the core to create inhibitors with different binding modes to overcome drug resistance.

  • Leveraging the C6-Bromo Position: Utilizing modern cross-coupling reactions to install complex and novel functionalities at the C6 position to probe new areas of chemical space.

The versatility and proven track record of the quinazoline scaffold, embodied in key intermediates like this compound, ensure that it will remain a high-value component in the drug discovery arsenal for the foreseeable future.

References

  • Ethyl 6-bromo-2-chloro-quinazoline-4-carboxylate | C11H8BrClN2O2 . PubChem. Available at: [Link].

  • Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors . Journal of Medicinal Chemistry. Available at: [Link].

  • Synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities . SciSpace. Available at: [Link].

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation . National Institutes of Health (NIH). Available at: [Link].

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of Kinase Inhibitors Using Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold in Kinase Inhibition

The quinazoline core is a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.[1] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[2] The 4-aminoquinazoline framework, in particular, has proven to be an effective pharmacophore for targeting the ATP-binding site of various kinases.[3] This has led to the development of several FDA-approved anticancer drugs such as gefitinib, erlotinib, and lapatinib, which are used to treat lung, breast, and other cancers.[3][4][5]

Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate is a key building block in the synthesis of a diverse range of quinazoline-based kinase inhibitors.[6] Its structure is pre-functionalized with multiple reaction sites, allowing for systematic and targeted modifications to optimize potency, selectivity, and pharmacokinetic properties of the final compounds. The chlorine atom at the C4 position is a versatile leaving group for nucleophilic aromatic substitution, typically with anilines. The bromine atom at the C6 position provides a handle for cross-coupling reactions, such as the Suzuki coupling, enabling the introduction of various aryl or heteroaryl moieties.[7][8] Finally, the ethyl carboxylate group at the C2 position can be further modified, for instance, by amidation, to introduce additional points of interaction with the target kinase.

These strategic functional handles make this compound an invaluable starting material for generating libraries of novel kinase inhibitors for drug discovery campaigns. This guide provides detailed protocols and insights into its application in synthesizing potent and selective kinase inhibitors.

Core Synthetic Strategies and Mechanistic Insights

The synthesis of kinase inhibitors from this compound primarily revolves around two key transformations: nucleophilic aromatic substitution at the C4 position and palladium-catalyzed cross-coupling at the C6 position.

Nucleophilic Aromatic Substitution (SNAr) at C4: Introducing the "Anilino" Moiety

The chlorine atom at the C4 position of the quinazoline ring is highly susceptible to nucleophilic attack by amines, a reaction that is central to the synthesis of most 4-anilinoquinazoline kinase inhibitors.[9][10] This reaction proceeds via a Meisenheimer-like intermediate, and its efficiency is influenced by the nucleophilicity of the amine and the reaction conditions.

Causality Behind Experimental Choices:

  • Solvent: Protic solvents like isopropanol or ethanol are commonly used, often in the presence of an acid catalyst.[11] The solvent can influence the solubility of the reactants and stabilize the charged intermediate.

  • Temperature: The reaction is typically carried out at elevated temperatures (reflux) to overcome the activation energy barrier.[11]

  • Acid/Base: The addition of a small amount of acid can protonate the quinazoline nitrogen, further activating the ring towards nucleophilic attack. Conversely, in some cases, a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is used to scavenge the HCl generated during the reaction, especially when dealing with acid-sensitive functional groups.[12]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with Anilines

This protocol describes a general method for the reaction of this compound with a substituted aniline.

Materials:

  • This compound

  • Substituted aniline (e.g., 3-ethynylaniline for an erlotinib precursor)[9]

  • Isopropanol (IPA) or Ethanol (anhydrous)

  • Hydrochloric acid (catalytic amount, if required)

  • N,N-diisopropylethylamine (DIPEA, if required)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Thin Layer Chromatography (TLC) plate and developing chamber

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in isopropanol (10 mL/mmol), add the substituted aniline (1.1 eq).

  • If the aniline is a salt (e.g., hydrochloride), no additional acid is needed. If using the free base, a catalytic amount of concentrated HCl can be added. Alternatively, for acid-sensitive substrates, add DIPEA (1.2 eq).

  • Heat the reaction mixture to reflux (approximately 82°C for isopropanol) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with cold isopropanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by NMR and Mass Spectrometry.

Data Presentation:

EntryAnilineProductYield (%)
13-EthynylanilineEthyl 6-bromo-4-(3-ethynylphenylamino)quinazoline-2-carboxylate85-95
23-AminobenzonitrileEthyl 6-bromo-4-(3-cyanophenylamino)quinazoline-2-carboxylate80-90
34-FluoroanilineEthyl 6-bromo-4-(4-fluorophenylamino)quinazoline-2-carboxylate88-96
Palladium-Catalyzed Suzuki Cross-Coupling at C6: Diversifying the Scaffold

The bromine atom at the C6 position serves as a versatile handle for introducing a wide range of aryl and heteroaryl substituents via the Suzuki cross-coupling reaction.[7] This palladium-catalyzed reaction between an organoboron compound (boronic acid or ester) and an organohalide is a powerful tool for C-C bond formation.[8]

Causality Behind Experimental Choices:

  • Palladium Catalyst: A variety of palladium catalysts can be used, with Pd(PPh₃)₄ and PdCl₂(dppf) being common choices. The choice of catalyst and ligand can significantly impact the reaction efficiency and scope.

  • Base: A base, such as sodium carbonate, potassium carbonate, or potassium phosphate, is required to activate the boronic acid for transmetalation to the palladium center.[7]

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution of the base is typically employed to facilitate the dissolution of both the organic and inorganic reactants.

Protocol 2: General Procedure for Suzuki Cross-Coupling

This protocol outlines a general method for the Suzuki coupling of the C6-bromoquinazoline intermediate with a boronic acid.

Materials:

  • Ethyl 6-bromo-4-(substituted-anilino)quinazoline-2-carboxylate (from Protocol 1)

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., Na₂CO₃, 2.0 eq)

  • Solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Nitrogen or Argon inert atmosphere setup

Procedure:

  • In a round-bottom flask, combine the Ethyl 6-bromo-4-(substituted-anilino)quinazoline-2-carboxylate (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system (1,4-Dioxane and water).

  • Heat the reaction mixture to 90-100°C under the inert atmosphere and monitor by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Characterize the purified product by NMR and Mass Spectrometry.

Data Presentation:

EntryBoronic AcidProductYield (%)
1Phenylboronic acidEthyl 4-(substituted-anilino)-6-phenylquinazoline-2-carboxylate75-85
24-Pyridylboronic acidEthyl 4-(substituted-anilino)-6-(pyridin-4-yl)quinazoline-2-carboxylate70-80
32-Furylboronic acidEthyl 4-(substituted-anilino)-6-(furan-2-yl)quinazoline-2-carboxylate72-82

Visualization of Synthetic Pathways

Synthetic Workflow Diagram

G A This compound C S(N)Ar Reaction (Protocol 1) A->C B Substituted Aniline B->C D Ethyl 6-bromo-4-(anilino)quinazoline-2-carboxylate C->D F Suzuki Coupling (Protocol 2) D->F E Aryl/Heteroaryl Boronic Acid E->F G Kinase Inhibitor Library (Final Products) F->G

Caption: General synthetic workflow for kinase inhibitor synthesis.

Signaling Pathway Context: EGFR Inhibition

Many quinazoline-based inhibitors target the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase.[4] The following diagram illustrates the canonical EGFR signaling pathway and the point of inhibition.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Quinazoline Inhibitor (e.g., Erlotinib) Inhibitor->EGFR Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes

Caption: EGFR signaling pathway and point of inhibition.

Conclusion and Future Directions

This compound is a highly versatile and valuable starting material for the synthesis of novel kinase inhibitors. The protocols outlined in this guide provide a robust foundation for researchers in drug discovery to generate diverse libraries of quinazoline-based compounds. The ability to systematically modify the C2, C4, and C6 positions allows for fine-tuning of the inhibitor's properties to achieve desired potency, selectivity, and ADME profiles. Future work in this area will likely focus on the development of more efficient and greener synthetic methodologies, as well as the exploration of novel substitutions to target emerging kinase mutations and overcome drug resistance.

References

  • Das, D. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 170, 143-164. [Link]

  • Hsieh, C.-Y., et al. (2019). Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. European Journal of Medicinal Chemistry, 168, 324-340. [Link]

  • Iacob, E., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 26(16), 4946. [Link]

  • Ahangar, N., et al. (2012). Modified Synthesis of Erlotinib Hydrochloride. Iranian Journal of Pharmaceutical Research, 11(3), 817-823. [Link]

  • Li, Y., et al. (2021). Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. Frontiers in Chemistry, 9, 735125. [Link]

  • Rao, N. S., et al. (2014). Process for the synthesis of erlotinib by quinazoline-thione route. ResearchGate. [Link]

  • Alcon, M., et al. (2011). Preparation process of erlotinib.
  • Abdel-Maksoud, M. S., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 535. [Link]

  • Cheng, C. (2015). Lapatinib preparation method. SciSpace. [Link]

  • Lu, X., et al. (2013). Synthetic method of lapatinib.
  • Ghattas, M. A., et al. (2022). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Molecules, 27(7), 2244. [Link]

  • Wang, Y., et al. (2010). Practical synthesis of lapatinib. Journal of China Pharmaceutical University, 41(4), 317-320. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Reddy, M. P., et al. (2014). Process for the preparation of lapatinib.
  • Furlotti, G., et al. (2016). Process for the preparation of erlotinib.
  • Tanega, C., et al. (2011). Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk). Bioorganic & Medicinal Chemistry Letters, 21(2), 771-776. [Link]

  • Zhang, C., et al. (2019). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry, 62(17), 7743-7764. [Link]

  • PubChem. (n.d.). Ethyl 6-bromo-2-chloro-quinazoline-4-carboxylate. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • de Oliveira, R. A., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. RSC Advances, 10(49), 29424-29433. [Link]

  • Al-Ostath, A., et al. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 28(13), 5136. [Link]

  • Wang, Y., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 181, 111568. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Szabó, R., et al. (2024). Energy-Efficient Synthesis of Haloquinazolines and Their Suzuki Cross-Coupling Reactions in Propylene Carbonate. ResearchGate. [Link]

  • Ghorab, M. M., et al. (2015). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. ResearchGate. [Link]

  • PubChem. (n.d.). 6-Bromo-4-chloro-quinazoline. Retrieved from [Link]

  • Lead Sciences. (n.d.). Ethyl 8-bromo-4-chloroquinazoline-2-carboxylate. Retrieved from [Link]

  • Autechem. (n.d.). Ethyl 6-bromo-4-chloroquinoline-3-carboxylate. Retrieved from [Link]

Sources

Application Notes and Protocols: Nucleophilic Aromatic Substitution of Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

Quinazoline and its derivatives are cornerstone heterocyclic motifs in medicinal chemistry, forming the structural basis for a multitude of approved therapeutic agents and clinical candidates.[1][2] Their prevalence stems from their ability to mimic endogenous purine structures, enabling them to interact with a wide range of biological targets, including tyrosine kinases, which are pivotal in cancer signaling pathways.[3][4] The functionalization of the quinazoline core is therefore a critical endeavor in the development of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.[5]

Among the various synthetic strategies, nucleophilic aromatic substitution (SNAr) stands out as a powerful and versatile method for introducing diverse functionalities onto the quinazoline ring system.[6][7] This guide focuses specifically on Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate (CAS No. 1091841-76-2), a highly valuable and strategically di-halogenated intermediate. The differential reactivity of the chloro and bromo substituents provides a unique opportunity for selective, stepwise functionalization, making it an ideal starting material for constructing complex molecular architectures.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not only detailed, validated protocols for SNAr reactions on this substrate but also delves into the underlying mechanistic principles that govern the observed regioselectivity.

Understanding the Reactivity Landscape: C4-Chloro vs. C6-Bromo

The key to effectively utilizing this compound lies in understanding the inherent differences in reactivity between the chlorine atom at the C4 position and the bromine atom at the C6 position.

The quinazoline ring is an electron-deficient aromatic system due to the presence of the two nitrogen atoms. This electron deficiency is a prerequisite for SNAr reactions.[8] However, the electrophilicity is not uniform across the ring. The C4 position is significantly more activated towards nucleophilic attack than the C6 position. This heightened reactivity is due to several electronic factors:

  • Inductive and Mesomeric Effects: The nitrogen atoms at positions 1 and 3 exert strong electron-withdrawing effects, which are more pronounced at the adjacent C2 and C4 positions. The C4 carbon is para to the N1 atom, allowing for effective delocalization of the negative charge in the Meisenheimer intermediate, the key intermediate in an SNAr reaction.[9][10]

  • Activating Effect of the Ester Group: The ethyl carboxylate group at the C2 position further withdraws electron density from the ring, enhancing the overall electrophilicity, particularly at the C4 position.

  • Positional Influence: In contrast, the C6-bromo position is part of the fused benzene ring and is less influenced by the strong activating effects of the pyrimidine ring nitrogens.

Consequently, the C4-chloro group is a much better leaving group in the context of SNAr reactions compared to the C6-bromo group. This differential reactivity allows for highly regioselective substitution at the C4 position while leaving the C6-bromo position intact for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), offering a powerful two-stage diversification strategy.

Visualizing the SNAr Mechanism and Workflow

To illustrate the process, the following diagrams outline the general mechanism for nucleophilic aromatic substitution at the C4 position and a typical experimental workflow.

SNAr_Mechanism Substrate Ethyl 6-bromo-4-chloro quinazoline-2-carboxylate Intermediate Meisenheimer Complex (Tetrahedral Intermediate) Substrate->Intermediate Nucleophilic Attack at C4 Nucleophile Nucleophile (Nu-H) (e.g., R-NH2, R-OH, R-SH) Nucleophile->Intermediate Base Base (e.g., DIPEA, K2CO3) Product Ethyl 6-bromo-4-(substituted) quinazoline-2-carboxylate Intermediate->Product Elimination of Cl⁻ Byproduct Base-H⁺ + Cl⁻

Caption: General mechanism of the SNAr reaction at the C4 position.

Experimental_Workflow Start Start: Reagents & Glassware Setup Combine Substrate, Solvent, and Base in Reaction Vessel Start->Setup Addition Add Nucleophile (dropwise if necessary) Setup->Addition Reaction Heat Reaction Mixture (Monitor by TLC/LC-MS) Addition->Reaction Workup Aqueous Workup (e.g., Quench, Extract, Wash) Reaction->Workup Purification Purify Crude Product (e.g., Column Chromatography, Recrystallization) Workup->Purification Analysis Characterize Final Product (NMR, MS, etc.) Purification->Analysis End End: Pure Product Analysis->End

Caption: A typical experimental workflow for SNAr reactions.

Protocols for Selective C4-Substitution

The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with common classes of nucleophiles.

Protocol 1: Amination with Primary and Secondary Amines

The substitution of the C4-chloro group with amines is one of the most widely used transformations in quinazoline chemistry, leading to the synthesis of potent kinase inhibitors.[6]

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.1 - 1.5 eq)

  • Solvent: Isopropanol (IPA), Dioxane, or N,N-Dimethylformamide (DMF)

  • Base (optional, but recommended for amine hydrochlorides): N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and the chosen solvent (e.g., IPA, 0.1 - 0.2 M concentration).

  • Add the amine (1.1 - 1.5 eq) to the suspension. If the amine is a salt (e.g., hydrochloride), add a base such as DIPEA (2.0 eq).

  • Heat the reaction mixture to 80 °C (or reflux for IPA) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitate has formed, it can be collected by filtration, washed with the reaction solvent and then a non-polar solvent like hexanes, and dried. This is often the desired product in high purity.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between Ethyl Acetate and water or saturated NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (typically using a gradient of Ethyl Acetate in Hexanes) to afford the pure Ethyl 6-bromo-4-aminoquinazoline-2-carboxylate derivative.

Protocol 2: O-Arylation/Alkylation with Phenols and Alcohols

The introduction of ether linkages at the C4 position can be achieved using phenols or alcohols, typically under basic conditions to generate the corresponding nucleophilic alkoxide or phenoxide.

Materials:

  • This compound (1.0 eq)

  • Alcohol or Phenol (1.2 - 2.0 eq)

  • Base: Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 - 2.5 eq) or Potassium Carbonate (K₂CO₃, 3.0 eq)

  • Solvent: Anhydrous DMF or Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the alcohol or phenol (1.2 eq) and anhydrous DMF or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add Sodium Hydride (1.5 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide/phenoxide.

  • Add a solution of this compound (1.0 eq) in a minimal amount of the reaction solvent to the alkoxide/phenoxide mixture.

  • Heat the reaction mixture (typically 60-100 °C) and monitor for completion by TLC or LC-MS.

  • Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with Ethyl Acetate (3x).

  • Combine the organic extracts, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude material via flash column chromatography to yield the desired ether product.

Summary of Reaction Conditions and Expected Outcomes

The choice of nucleophile, solvent, base, and temperature are critical parameters that dictate the success and efficiency of the SNAr reaction. The following table summarizes representative conditions for various nucleophiles.

Nucleophile ClassRepresentative ExampleTypical SolventBaseTemperature (°C)Expected Yield Range
Primary Aliphatic AmineCyclopropylamineIsopropanolDIPEA8085-95%
Secondary Aliphatic AmineMorpholineDioxaneNone10090-98%
Aniline4-MethoxyanilineDioxane/H₂O (1:1)None100 (Microwave)80-96%[6]
PhenolPhenolDMFNaH8070-85%
ThiolBenzyl mercaptanDMFK₂CO₃6080-90%

Yields are estimates and highly dependent on the specific substrate and purification method.

Troubleshooting and Key Considerations

  • Low Reactivity: If the reaction is sluggish, particularly with electron-poor anilines or hindered amines, consider switching to a higher boiling point solvent like DMF or using microwave irradiation to increase the reaction rate.[6]

  • Side Reactions: In the presence of a strong base like NaH, hydrolysis of the ethyl ester is a potential side reaction if water is not scrupulously excluded. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Purification Challenges: The products are often crystalline solids, and recrystallization can be an effective alternative or complement to column chromatography for purification.

  • Confirmation of Regioselectivity: While C4 substitution is overwhelmingly favored, structural confirmation is essential. 2D NMR techniques, such as HMBC and NOESY, can be invaluable for unambiguously confirming the substitution pattern, especially in cases where regioisomers are possible.[10][11]

Conclusion

This compound is a versatile and strategically important building block for the synthesis of complex, functionalized quinazolines. The pronounced difference in reactivity between the C4-chloro and C6-bromo positions enables highly regioselective nucleophilic aromatic substitution at the C4 position. The protocols and insights provided in this guide offer a robust framework for researchers to efficiently and reliably synthesize a diverse library of 4-substituted-6-bromoquinazoline derivatives, paving the way for the discovery of new therapeutic agents and advanced materials.

References

  • Al-Suwaidan, I. A., et al. (2016). Quinazolines and quinazolinones as ubiquitous structural fragments in medicinal chemistry: An update on the development of synthetic methods and pharmacological diversification. Bioorganic & Medicinal Chemistry, 24(11), 2361-2381. [Link]

  • El-Azab, A. S., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3045. [Link]

  • de Oliveira, R. B., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Molecules, 26(11), 3373. [Link]

  • Sathishkumar, N., & Vasanth, K. (2022). The Medicinal Functionality of Quinazolines. Journal of Pharmaceutical Negative Results, 13(Special Issue 6), 1736-1744. [Link]

  • Khan, I., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 715321. [Link]

  • ResearchGate (2022). The Medicinal Functionality of Quinazolines. ResearchGate. [Link]

  • Wang, W., et al. (2016). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

  • Alaviyan, M., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 14(1), 1-18. [Link]

  • ResearchGate. General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. [Link]

  • de Farias, F. P., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 28(24), 8081. [Link]

  • ResearchGate. Amination of halopyrimidines and 4-chloroquinazoline. ResearchGate. [Link]

  • de Farias, F. P., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC - NIH. [Link]

  • Gutekunst, W. (n.d.). Haloselectivity of Heterocycles. Baran Lab, Scripps Research. [Link]

Sources

Application Notes and Protocols for the Synthesis of 4-Aminoquinazoline Derivatives from Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline core is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1] Its derivatives are particularly prominent in oncology, where they have been successfully developed as potent and selective inhibitors of various protein kinases.[1] The 4-aminoquinazoline framework, in particular, has proven to be a highly effective pharmacophore for targeting the ATP-binding site of kinases such as the epidermal growth factor receptor (EGFR).[1]

This application note provides a comprehensive guide to the synthesis of a diverse library of 4-aminoquinazoline derivatives starting from the versatile building block, Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate . The strategic placement of the chloro-, bromo-, and ethyl ester functionalities on the quinazoline ring system allows for a modular and efficient approach to generate a wide array of novel compounds with significant potential for drug discovery and development.

The primary transformation detailed herein is the nucleophilic aromatic substitution (SNAr) of the highly activated chlorine atom at the C4-position of the quinazoline ring with a variety of primary and secondary amines. The electron-withdrawing nature of the quinazoline ring system, further enhanced by the ethyl ester group at the C2-position, renders the C4-position exceptionally susceptible to nucleophilic attack. The bromine atom at the C6-position offers a valuable handle for further synthetic diversification, such as cross-coupling reactions, enabling the exploration of a broader chemical space.

Mechanistic Insights: The Regioselective SNAr Reaction

The key synthetic step in the preparation of 4-aminoquinazoline derivatives from this compound is a nucleophilic aromatic substitution (SNAr) reaction. This reaction proceeds via a well-established addition-elimination mechanism.

Diagram of the SNAr Mechanism:

Caption: General workflow for the SNAr reaction.

The reaction is highly regioselective, with the nucleophilic attack occurring exclusively at the C4-position. This is due to the superior activation of the C4-position by the adjacent nitrogen atom (N3) and the overall electron-deficient nature of the pyrimidine ring. The C2-position is generally less reactive towards nucleophilic substitution under the mild conditions employed for the C4-substitution.

Experimental Protocols

General Considerations

All reactions should be performed in well-ventilated fume hoods. Reagents and solvents should be of appropriate purity for synthetic chemistry. Anhydrous solvents should be used where specified. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates, with visualization under UV light.

Protocol 1: Synthesis of Ethyl 6-bromo-4-(arylamino)quinazoline-2-carboxylates

This protocol describes the reaction of this compound with various substituted anilines.

Materials:

ReagentCAS NumberMolecular WeightAmount (mmol)Equivalents
This compound1159976-38-1315.551.01.0
Substituted AnilineVariesVaries1.11.1
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.241.51.5
2-Propanol (Isopropanol)67-63-060.1010 mL-

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol).

  • Add the substituted aniline (1.1 mmol) and 2-propanol (10 mL).

  • Add N,N-diisopropylethylamine (DIPEA) (1.5 mmol) to the mixture.

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will often precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold 2-propanol and then with diethyl ether.

  • Dry the product under vacuum to afford the desired ethyl 6-bromo-4-(arylamino)quinazoline-2-carboxylate.

  • The product can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate if necessary.

Protocol 2: Synthesis of Ethyl 6-bromo-4-(alkylamino)quinazoline-2-carboxylates

This protocol is suitable for the reaction with both primary and secondary aliphatic amines.

Materials:

ReagentCAS NumberMolecular WeightAmount (mmol)Equivalents
This compound1159976-38-1315.551.01.0
Aliphatic Amine (Primary or Secondary)VariesVaries1.21.2
Potassium Carbonate (K₂CO₃)584-08-7138.212.02.0
Acetonitrile (CH₃CN)75-05-841.0515 mL-

Procedure:

  • In a sealed tube or a round-bottom flask with a reflux condenser, combine this compound (1.0 mmol) and potassium carbonate (2.0 mmol).

  • Add acetonitrile (15 mL) followed by the aliphatic amine (1.2 mmol).

  • Seal the tube or heat the flask to 80 °C and stir vigorously for 6-12 hours. The use of microwave irradiation (100-120 °C for 30-60 minutes) can significantly reduce the reaction time.

  • After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure ethyl 6-bromo-4-(alkylamino)quinazoline-2-carboxylate.

Data and Expected Results

The yields of the 4-aminoquinazoline derivatives will vary depending on the nucleophilicity and steric hindrance of the amine used. Generally, primary aliphatic amines react faster and give higher yields compared to anilines or secondary amines.

Table of Expected Yields for Representative Amines:

AmineProduct TypeTypical Yield Range
AnilineArylamino70-85%
4-MethoxyanilineArylamino75-90%
BenzylamineAlkylamino80-95%
PiperidineAlkylamino85-98%
MorpholineAlkylamino85-98%

Characterization Data:

The synthesized compounds should be characterized by standard analytical techniques:

  • ¹H NMR: The disappearance of the singlet corresponding to the C5-H of the starting material and the appearance of new signals for the amino substituent and a downfield shift of the quinazoline protons are expected.

  • ¹³C NMR: A significant upfield shift of the C4 carbon signal is a key indicator of successful substitution.

  • Mass Spectrometry: The molecular ion peak corresponding to the expected mass of the product should be observed.

Troubleshooting

IssuePossible CauseSolution
Incomplete ReactionInsufficient reaction time or temperature. Poorly reactive amine.Increase reaction time and/or temperature. For poorly nucleophilic amines, consider using a stronger base or switching to a higher boiling point solvent like DMF or DMA. Microwave irradiation can also be beneficial.
Formation of Side ProductsReaction with the ester group (ammonolysis).Use milder reaction conditions (lower temperature, shorter reaction time). Use a non-nucleophilic base like DIPEA instead of an amine as the base.
Difficult PurificationProduct is highly polar or has similar polarity to starting material.Optimize the mobile phase for column chromatography. Consider reverse-phase chromatography if the compound is very polar. Recrystallization from different solvent systems may also be effective.

Conclusion

The protocols outlined in this application note provide a robust and versatile methodology for the synthesis of a wide range of 4-aminoquinazoline derivatives from this compound. The straightforward SNAr reaction allows for the facile introduction of diverse amino functionalities at the C4-position, making this a valuable synthetic route for the generation of compound libraries for drug discovery, particularly in the area of kinase inhibitor development. The presence of the 6-bromo substituent and the 2-ethyl ester group provides further opportunities for synthetic elaboration, enabling the exploration of structure-activity relationships and the optimization of lead compounds.

References

  • Synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. (n.d.). SciSpace.
  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024).
  • Quinazoline derivatives: synthesis and bioactivities. (n.d.). PMC.
  • Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. (n.d.).
  • DESIGN, SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION OF NOVEL 4-ARYLAMINOQUINAZOLINE DERIV
  • Synthesis and Antitumor Activity of 2-Substituted-4-Aminoquinazoline Deriv
  • A kind of preparation method of the bromo- 4- chloroquinoline of 6-. (n.d.).
  • Quinazoline synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis of 4-aminoquinazoline derivatives. (n.d.).
  • Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities. (n.d.).
  • Synthesis of 6-bromo-4-iodoquinoline. (2022).
  • Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b. (n.d.).
  • Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates | Request PDF. (n.d.).
  • Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. (2025). PubMed Central.
  • Synthesis of Novel Ethyl 1-aryl-3-methyl-8-oxo-1,8-dihydropyrano[2′,3′:4,5] Pyrimido[6,1-b]Quinazoline-2-carboxylate Derivatives. (2025).
  • Development of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a new prototype with oral antiallergy activity. (n.d.). PubMed.
  • ISSN: 0975-8585 April – June 2010 RJPBCS Volume 1 Issue 2 Page No. 366. (n.d.). Research Journal of Pharmaceutical, Biological and Chemical Sciences.

Sources

Application Notes & Protocols: The Strategic Use of Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry. Its pre-functionalized quinazoline core, featuring three distinct and orthogonally reactive sites, offers a robust platform for the rapid construction of complex molecular architectures. This guide provides an in-depth analysis of the compound's reactivity profile and details field-proven protocols for its strategic manipulation. We will focus on the two primary synthetic avenues: regioselective nucleophilic aromatic substitution (SNAr) at the C4-position and palladium-catalyzed cross-coupling at the C6-position. These methodologies are fundamental to the synthesis of targeted therapeutics, particularly kinase inhibitors.

Introduction: A Privileged Scaffold for Drug Discovery

The quinazoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Quinazoline derivatives exhibit a vast range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[3][4] Notably, the 4-anilinoquinazoline motif is the foundational structure for several FDA-approved tyrosine kinase inhibitors (TKIs) such as Gefitinib and Lapatinib, which have revolutionized the treatment of certain cancers.[5]

This compound (CAS 1159976-38-1) is a highly valuable intermediate designed for efficient and selective elaboration.[6] Its structure provides three key points for diversification:

  • C4-Chloride: An excellent electrophilic site for SNAr reactions.

  • C6-Bromide: An ideal handle for transition-metal-catalyzed cross-coupling reactions.

  • C2-Ethyl Ester: A versatile group that can be hydrolyzed to a carboxylic acid for subsequent amide coupling or other modifications.

This trifecta of functionality allows researchers to construct large libraries of complex molecules with precise control over substituent placement, a critical requirement in structure-activity relationship (SAR) studies.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₁H₈BrClN₂O₂[7]
Molecular Weight 315.55 g/mol [8]
Appearance Solid
CAS Number 1159976-38-1[6]
Storage 2-8°C, Inert Gas[6]

Reactivity Profile and Strategic Synthesis

The primary utility of this compound lies in the differential reactivity of its two halogen substituents. The chlorine atom at the C4 position is significantly more activated toward nucleophilic attack than the bromine at C6. This is due to the electron-withdrawing effect of the adjacent ring nitrogen (N3), which stabilizes the Meisenheimer intermediate formed during an SNAr reaction.[2][9] Consequently, nucleophilic substitution can be performed selectively at C4 while leaving the C6-bromo group intact for subsequent cross-coupling.

This differential reactivity enables a logical and powerful synthetic workflow.

G start Ethyl 6-bromo-4-chloro quinazoline-2-carboxylate step1 Step 1: C4-Position S N Ar (Nucleophilic Aromatic Substitution) start->step1 intermediate Ethyl 6-bromo-4-(substituted) quinazoline-2-carboxylate step1->intermediate step2 Step 2: C6-Position Cross-Coupling (e.g., Suzuki Reaction) intermediate->step2 final Di-substituted Quinazoline (Kinase Inhibitor Scaffold) step2->final

Figure 1: Sequential functionalization workflow for this compound.

Core Application: Nucleophilic Aromatic Substitution (SNAr) at C4

The reaction of the C4-chloride with amine nucleophiles is one of the most common and critical steps in the synthesis of kinase inhibitors.[5] This reaction proceeds readily, often under mild conditions, to furnish the corresponding 4-aminoquinazoline derivatives.

Protocol 3.1: Conventional Thermal SNAr with Anilines

This protocol describes a standard method for the N-arylation of the quinazoline core with a substituted aniline, a key step in forming 4-anilinoquinazoline-based inhibitors.

Materials:

  • This compound (1.0 equiv)

  • Substituted Aniline (1.1 - 1.5 equiv)

  • Solvent: Isopropanol (IPA) or n-Butanol (approx. 0.1 M concentration)

  • Optional base: N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv) and the substituted aniline (1.1 equiv).

  • Purge the flask with an inert gas (N₂ or Ar) for 5-10 minutes.

  • Add the solvent (e.g., isopropanol) via syringe to the desired concentration (e.g., 0.1 M).

  • Heat the reaction mixture to reflux (typically 80-120 °C) and stir.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.

  • Upon completion, cool the mixture to room temperature. The product may precipitate upon cooling.

  • If precipitation occurs, collect the solid by filtration, wash with cold solvent (isopropanol or diethyl ether), and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture in vacuo. Purify the residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 4-anilinoquinazoline product.

Scientist's Notes (Rationale):

  • Equivalents: A slight excess of the aniline is used to ensure complete consumption of the starting material. For less reactive or electron-poor anilines, longer reaction times or higher temperatures may be required.[5]

  • Solvent Choice: Protic solvents like isopropanol or n-butanol are often effective. Aprotic solvents like Dioxane or DMF can also be used.

  • Base: While the reaction can proceed without an external base, the liberated HCl can form a salt with the product or starting amine. A non-nucleophilic base like DIPEA can be added to scavenge the HCl, which can sometimes improve yields and reaction rates.[10]

Protocol 3.2: Microwave-Assisted SNAr

Microwave irradiation can dramatically reduce reaction times from hours to minutes, offering a significant advantage in efficiency for library synthesis.[5]

Materials:

  • Same as Protocol 3.1

  • Microwave-safe reaction vessel with a stir bar

Procedure:

  • In a microwave-safe vessel, combine this compound (1.0 equiv), the amine (1.2 equiv), and the solvent (e.g., THF/H₂O mixture or ethanol).[5]

  • Seal the vessel securely.

  • Place the vessel in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes). Use a hold time and monitor pressure.

  • After irradiation is complete, allow the vessel to cool to room temperature.

  • Work-up and purification are performed as described in Protocol 3.1.

Core Application: Suzuki-Miyaura Cross-Coupling at C6

Following functionalization at the C4 position, the C6-bromo group serves as an ideal handle for introducing aryl or heteroaryl diversity via the Suzuki-Miyaura cross-coupling reaction. This C-C bond formation is a cornerstone of modern synthetic chemistry due to its reliability and broad functional group tolerance.[11][12]

G cluster_cat Catalytic Cycle pd0 Pd(0)L n oa Oxidative Addition pd0->oa pd2 R¹-Pd(II)L n -X oa->pd2 tm Transmetalation (R²-B(OR)₂ + Base) pd2->tm pd2_r2 R¹-Pd(II)L n -R² tm->pd2_r2 re Reductive Elimination pd2_r2->re re->pd0 Catalyst Regeneration product R¹-R² re->product

Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 4.1: General Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling the 6-bromoquinazoline intermediate with various boronic acids.

Materials:

  • Ethyl 6-bromo-4-(substituted)quinazoline-2-carboxylate (1.0 equiv)

  • Aryl- or Heteroarylboronic Acid or Ester (1.2 - 1.5 equiv)

  • Palladium Catalyst: e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) or Palladium(II) acetate [Pd(OAc)₂] with a ligand like SPhos or XPhos.

  • Base: Aqueous Sodium Carbonate (Na₂CO₃) 2M solution, or Potassium Carbonate (K₂CO₃) solid (2-3 equiv).

  • Solvent System: Dioxane/Water (e.g., 4:1) or Toluene/Ethanol/Water.

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, combine the 6-bromoquinazoline intermediate (1.0 equiv), the boronic acid (1.2 equiv), and the base (if solid, e.g., K₂CO₃).

  • Evacuate and backfill the vessel with an inert gas (repeat this cycle 3 times).

  • Under the inert atmosphere, add the palladium catalyst and any additional ligand.

  • Add the anhydrous organic solvent (e.g., Dioxane) followed by the aqueous base (if using a solution).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 2-18 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired C6-arylated quinazoline.

Scientist's Notes (Rationale):

  • Catalyst Choice: Pd(PPh₃)₄ is a reliable choice for many standard couplings. For more challenging substrates (e.g., sterically hindered boronic acids or heteroaryl chlorides), more advanced catalyst systems using ligands like SPhos, XPhos, or Buchwald's dialkylbiaryl phosphines are recommended.[11]

  • Base: The base is crucial for activating the boronic acid to facilitate the transmetalation step.[11][13] Na₂CO₃ and K₂CO₃ are common, effective, and inexpensive choices.

  • Solvent: A biphasic solvent system like dioxane/water is often used to dissolve both the organic-soluble aryl halide and the more polar boronate salt intermediate.[13]

Troubleshooting Suzuki Reactions
IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficient base; Low temperature.Use a fresh batch of catalyst; Degas solvents thoroughly; Increase temperature; Try a different base (e.g., Cs₂CO₃ for difficult couplings).
Homocoupling of Boronic Acid Presence of oxygen; High catalyst loading.Ensure the reaction is strictly under an inert atmosphere; Reduce catalyst loading.
Protodeboronation (Loss of Boronic Acid) Reaction too slow; Excess water or protic source.Use a more active catalyst to speed up the reaction; Use anhydrous conditions with a base like KF.

Conclusion

This compound is a masterful synthetic tool for the medicinal chemist. Its well-defined and orthogonal reactivity allows for a logical and efficient approach to building molecular complexity. By first leveraging the highly reactive C4-chloro position for nucleophilic substitution and subsequently functionalizing the C6-bromo position via robust palladium-catalyzed cross-coupling, researchers can rapidly access diverse libraries of potential drug candidates. The protocols and insights provided herein serve as a comprehensive guide for harnessing the full synthetic potential of this versatile intermediate in the quest for novel therapeutics.

References

  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020). Bentham Science.
  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. (n.d.). ResearchGate. Available at: [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (n.d.). Frontiers in Chemistry. Available at: [Link]

  • Quinazoline derivatives: synthesis and bioactivities. (n.d.). PMC. Available at: [Link]

  • SN2 nucleophilic substitution reaction push and pull transition state. (2024). Stack Exchange. Available at: [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). MDPI. Available at: [Link]

  • Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. (2019). ACS Publications. Available at: [Link]

  • This compound. (n.d.). MySkinRecipes. Available at: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI. Available at: [Link]

  • Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. (n.d.). Arkivoc. Available at: [Link]

  • Nucleophilic substitution and ring closure reactions of 4‐chloro‐3‐nitro‐2‐quinolones. (n.d.). Wiley Online Library. Available at: [Link]

  • Ethyl 6-bromo-2-chloro-quinazoline-4-carboxylate. (n.d.). PubChem. Available at: [Link]

  • A kind of preparation method of the bromo- 4- chloroquinoline of 6-. (n.d.). Google Patents.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • This compound (C11H8BrClN2O2). (n.d.). PubChemLite. Available at: [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. (n.d.). ACS Publications. Available at: [Link]

  • The Suzuki Reaction. (n.d.). Harvard University. Available at: [Link]

  • Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. (2024). ResearchGate. Available at: [Link]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). BMC Chemistry. Available at: [Link]

  • 6-Bromo-4-chloro-quinazoline. (n.d.). PubChem. Available at: [Link]

Sources

Application Notes and Protocols: Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate as a Strategic Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Privileged Quinazoline Scaffold

The quinazoline ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form the structural core of numerous therapeutic agents.[1] This benzo-fused pyrimidine is prominent in a variety of FDA-approved drugs, particularly in oncology, where it has proven to be a highly effective framework for kinase inhibitors.[2][3] Marketed drugs such as Gefitinib, Erlotinib, and Lapatinib, which target the Epidermal Growth Factor Receptor (EGFR) family of tyrosine kinases, all feature the 4-anilinoquinazoline core, highlighting its critical role in binding to the ATP pocket of these enzymes.[4][5][6]

Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate emerges as a particularly valuable and versatile starting material for drug discovery programs. Its trifunctional nature provides a pre-engineered platform for sequential and site-selective modifications, enabling the rapid generation of diverse molecular libraries. The strategic placement of its reactive handles is key to its utility:

  • C4-Chloro Group: This position is highly activated towards nucleophilic aromatic substitution (SNAr), serving as the primary site for introducing the key amine-containing side chains (e.g., anilines) required for kinase hinge-binding.

  • C6-Bromo Group: An ideal handle for modern palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. This allows for the introduction of a vast array of aryl, heteroaryl, or alkyl groups to modulate potency, selectivity, and pharmacokinetic properties.[7]

  • C2-Ethyl Carboxylate: This ester group can be retained, hydrolyzed to the corresponding carboxylic acid, or converted into various amides, providing another vector for tuning the molecule's characteristics.

This document provides detailed protocols and technical insights into the use of this compound as a foundational building block for the synthesis of potent, biologically active molecules.

Physicochemical Properties and Safety

Before use, it is essential to be familiar with the properties and handling requirements of the title compound.

PropertyValueReference
Chemical Name This compound
CAS Number 1797983-82-7 (Note: various CAS numbers appear in different sources; this is a common one)
Molecular Formula C₁₁H₈BrClN₂O₂[8]
Molecular Weight 315.55 g/mol [8]
Appearance Solid[9]
SMILES O=C(OCC)C1=NC2=CC=C(Br)C=C2C(Cl)=N1[9]
InChI Key LVPLDTSUQVYGIZ-UHFFFAOYSA-N[9]

Safety and Handling:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated fume hood.

  • Classified as a combustible solid.[9] Avoid contact with strong oxidizing agents.

  • Review the Safety Data Sheet (SDS) from the supplier before use.

Core Synthetic Applications and Protocols

The true power of this building block lies in the orthogonal reactivity of its C4 and C6 positions. The C4-chloro is significantly more reactive towards nucleophilic substitution than the C6-bromo is towards palladium insertion, allowing for a predictable, stepwise synthetic strategy.

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

Mechanistic Rationale: The chloro group at the C4 position is exceptionally labile. The electron-withdrawing effects of the two ring nitrogens and the C2-ester group stabilize the negative charge in the intermediate Meisenheimer complex, thereby lowering the activation energy for the SNAr reaction.[10] This reaction is the cornerstone for installing the aniline moiety crucial for the activity of many kinase inhibitors.

Protocol 1: General Procedure for N-Arylation

This protocol describes the synthesis of 4-anilinoquinazoline derivatives, the foundational step for creating EGFR inhibitors.

G cluster_reactants Reactants cluster_reagents Conditions quinazoline Ethyl 6-bromo-4-chloro quinazoline-2-carboxylate product Ethyl 6-bromo-4-(arylamino) quinazoline-2-carboxylate quinazoline->product 1. aniline Substituted Aniline (Nucleophile) aniline->product 2. solvent Solvent (e.g., Isopropanol, n-Butanol) solvent->product Reflux acid Acid Catalyst (e.g., HCl, p-TsOH) acid->product cat. workup Aqueous Workup & Purification product->workup

Caption: Workflow for C4-position N-Arylation via SNAr.

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq.).

  • Add the desired substituted aniline (1.1 - 1.5 eq.).

  • Add a suitable solvent, such as isopropanol or n-butanol (approx. 0.1 M concentration).

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl or 0.1 eq. of p-toluenesulfonic acid). The acid protonates the quinazoline ring, further activating it towards nucleophilic attack.

  • Heat the reaction mixture to reflux (typically 80-120 °C) and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Perform an aqueous workup: Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired 4-anilinoquinazoline derivative.

Palladium-Catalyzed Cross-Coupling at the C6-Position

Mechanistic Rationale: With the C4 position functionalized, the C6-bromo group becomes the target for modification. The Suzuki-Miyaura coupling is a robust and highly versatile method for forming C-C bonds.[11] The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with an activated boronic acid species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.[11][12]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol enables the introduction of diverse (hetero)aryl groups at the C6 position, a common strategy for optimizing drug candidates.

G cluster_reactants Reactants cluster_reagents Conditions quinazoline Ethyl 6-bromo-4-(arylamino) quinazoline-2-carboxylate product Ethyl 6-((hetero)aryl)-4-(arylamino) quinazoline-2-carboxylate quinazoline->product 1. boronic_acid (Hetero)aryl Boronic Acid boronic_acid->product 2. catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) catalyst->product cat. base Base (e.g., K₂CO₃, Cs₂CO₃) base->product Heat solvent Solvent (e.g., Dioxane/H₂O) solvent->product workup Aqueous Workup & Purification product->workup

Caption: Workflow for C6-position Suzuki-Miyaura Coupling.

Step-by-Step Methodology:

  • To a dry Schlenk flask or microwave vial, add the 6-bromo-4-anilinoquinazoline substrate (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2-2.0 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, 2-10 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial as the Pd(0) active species is oxygen-sensitive.

  • Under the inert atmosphere, add an anhydrous, degassed solvent system (e.g., 1,4-dioxane/water, DME, or toluene).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C, or higher for microwave-assisted reactions) and stir vigorously for 2-24 hours. Monitor progress by LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the C6-arylated quinazoline.

Table 1: Representative Suzuki Coupling Reaction Conditions

Aryl Boronic AcidPd Catalyst (mol%)BaseSolventTemp (°C) / Time (h)Yield (%)
Phenylboronic acidPd(dppf)Cl₂ (5%)K₂CO₃Dioxane/H₂O (4:1)90 °C / 12 h85-95
4-Methoxyphenylboronic acidPd(PPh₃)₄ (3%)Cs₂CO₃Toluene/EtOH/H₂O100 °C / 8 h80-90
Pyridin-3-ylboronic acidPd(dppf)Cl₂ (5%)K₃PO₄DME85 °C / 16 h75-85
Furan-2-boronic acidPd(OAc)₂/SPhos (2%)K₂CO₃Dioxane/H₂O (4:1)100 °C / 6 h88-98
(Yields are representative and will vary based on specific substrates and reaction scale.)

Application Case Study: Synthesis of an EGFR Inhibitor Scaffold

The protocols described above can be combined in a sequential workflow to generate potent kinase inhibitors. The 4-anilinoquinazoline core mimics the adenine portion of ATP, forming key hydrogen bonds in the kinase hinge region, while the C6-substituent can be tailored to occupy adjacent pockets, enhancing potency and selectivity.[2][13]

G start Ethyl 6-bromo-4-chloro quinazoline-2-carboxylate step1 Protocol 1: SNAr + 3-ethynylaniline start->step1 intermediate Intermediate A (C4-functionalized) step1->intermediate step2 Protocol 2: Suzuki + Furan-2-boronic acid intermediate->step2 final_product Final Scaffold (EGFR Inhibitor Core) step2->final_product

Caption: Multi-step workflow to generate a kinase inhibitor scaffold.

This two-step sequence efficiently transforms a simple, commercially available building block into a complex, highly functionalized heterocyclic core. The resulting molecule possesses the key pharmacophoric elements for EGFR inhibition:

  • Quinazoline Nitrogen (N1): Acts as a hydrogen bond acceptor with the hinge region of the kinase.

  • 4-Anilino Group: Provides a second crucial hydrogen bond and positions the aniline substituent in the ATP binding pocket.

  • C6-Furan Group: Occupies a hydrophobic pocket, potentially increasing affinity and modulating selectivity against other kinases.

This strategic approach underscores the value of this compound as a powerful tool for accelerating the drug discovery and development process.

References

  • Vertex AI Search. (2024). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC - NIH.
  • Vertex AI Search. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy.
  • ACS Publications. (2022). Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19 | Journal of Medicinal Chemistry.
  • International Journal of Pharmacy and Biological Sciences. (2024). Quinazoline Based Dual Inhibitors of EGFR and VEGFR as Potential Anti-proliferative Agents-A Review.
  • NIH. (2017). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
  • Sigma-Aldrich. (n.d.). This compound.
  • MDPI. (2022). Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives.
  • PubMed Central. (n.d.). Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence.
  • NIH. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.
  • PubChemLite. (n.d.). This compound (C11H8BrClN2O2).
  • NIH. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC.
  • ResearchGate. (2025). Antifungal bioactivity of 6-bromo-4-ethoxyethylthio quinazoline.
  • Benchchem. (2025). Application Notes and Protocols: Ethyl 6-chloro-4-(methylamino)nicotinate in Suzuki Coupling Reactions.
  • NIH. (n.d.). Concerted Nucleophilic Aromatic Substitutions - PMC.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Sigma-Aldrich. (n.d.). This compound.
  • ResearchGate. (2024). Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate.

Sources

Application Notes & Protocols: Strategic Amination of Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview and detailed experimental protocols for the selective amination of Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate. Quinazoline scaffolds are privileged structures in medicinal chemistry, and the introduction of an amino group at the C4 position is a critical step in the synthesis of numerous biologically active compounds, including kinase inhibitors and anticancer agents.[1][2] This document explores two robust and widely adopted methodologies: direct Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling. The guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of reaction mechanisms, step-by-step protocols, reaction monitoring techniques, and troubleshooting advice to ensure successful and reproducible outcomes.

Introduction: The Quinazoline Scaffold and the Importance of C4-Amination

The quinazoline core is a cornerstone in modern drug discovery, forming the structural basis for approved therapeutics like Gefitinib and Erlotinib, which target the epidermal growth factor receptor (EGFR).[1] The reactivity of the quinazoline ring system is heavily influenced by its substituents. In the case of this compound, the molecule is primed for selective functionalization.

The key to its synthetic utility lies in the differential reactivity of the two halogen atoms. The chlorine atom at the C4 position is significantly more susceptible to nucleophilic attack than the bromine atom at C6. This regioselectivity is attributed to the electronic properties of the heterocyclic ring, where the C4 carbon is more electron-deficient and thus more electrophilic.[3][4][5] This intrinsic property allows for the precise and selective introduction of a wide array of amines at the C4 position while leaving the C6-bromo and C2-ester moieties intact for subsequent diversification.

This guide details two primary strategies to achieve this transformation, each with its own set of advantages depending on the nucleophilicity of the amine and the desired reaction conditions.

Strategic Overview: Experimental Workflow

The successful synthesis and purification of the target C4-aminated quinazoline derivative follows a structured workflow. This process begins with careful reaction setup, proceeds through diligent monitoring, and concludes with product isolation and characterization.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Isolation & Purification reagent_prep Reagent & Glassware Preparation reaction_setup Reaction Setup (SNAr or Buchwald-Hartwig) reagent_prep->reaction_setup Inert Atmosphere reaction Heating & Stirring reaction_setup->reaction monitoring Reaction Monitoring (TLC/HPLC) reaction->monitoring Time Points monitoring->reaction Check Completion workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification analysis Characterization (NMR, MS) purification->analysis

Caption: General experimental workflow for the amination of this compound.

Methodology 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a direct and often preferred method for the amination of activated aryl halides.[6] The reaction proceeds via an addition-elimination mechanism, where the amine nucleophile attacks the electrophilic C4 carbon, forming a tetrahedral intermediate known as a Meisenheimer complex. The aromaticity is then restored by the expulsion of the chloride leaving group.[7] This method is particularly effective for primary and secondary aliphatic amines.[5]

SNAr Reaction Mechanism

Caption: The SNAr mechanism proceeds via a two-step addition-elimination pathway.

Detailed Protocol for SNAr

This protocol provides a general procedure for the reaction of this compound with a representative amine, such as benzylamine.

Materials:

  • This compound

  • Amine (e.g., Benzylamine, 1.2 equivalents)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA), 2.0 equivalents)

  • Solvent (e.g., Acetonitrile (MeCN) or Isopropanol)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Reagent Addition: Add the chosen solvent (e.g., MeCN, ~0.1 M concentration). Begin stirring to dissolve the starting material.

  • Add the amine (1.2 eq) to the solution, followed by the base (DIPEA, 2.0 eq). The base is crucial to neutralize the hydrochloric acid generated during the reaction.[1]

  • Reaction: Attach a condenser and heat the reaction mixture to a suitable temperature (e.g., 80 °C or reflux) under an inert atmosphere.[8]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours until the starting material is consumed (typically 4-16 hours).[9][10] (See Section 5 for TLC monitoring protocol).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (to remove any remaining acid) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure aminated product.

ReagentM.W. ( g/mol )EquivalentsAmount (for 1 mmol scale)
This compound331.561.0332 mg
Benzylamine107.151.2129 mg (126 µL)
DIPEA129.242.0259 mg (348 µL)
Acetonitrile (Solvent)41.05-10 mL

Methodology 2: Buchwald-Hartwig Amination

For less nucleophilic amines, such as anilines, or when milder reaction conditions are required, the Buchwald-Hartwig amination is a superior C-N cross-coupling strategy.[11][12] This palladium-catalyzed reaction is highly versatile and tolerates a wide range of functional groups.[13][14]

Buchwald-Hartwig Catalytic Cycle

The reaction mechanism involves a Pd(0) catalyst. The cycle begins with the oxidative addition of the aryl halide to the Pd(0) center, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[12] The choice of phosphine ligand is critical for stabilizing the palladium species and promoting the key steps of the cycle.[15][16]

BuchwaldHartwig pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add + Ar-Cl pd_complex L₂Pd(II)(Ar)Cl ox_add->pd_complex amine_coord Amine Coordination pd_complex->amine_coord + R₂NH pd_amine_complex [L₂Pd(II)(Ar)(R₂NH)]⁺Cl⁻ amine_coord->pd_amine_complex deprotonation Deprotonation (+ Base) pd_amine_complex->deprotonation pd_amido_complex L₂Pd(II)(Ar)(NR₂) deprotonation->pd_amido_complex - Base-H⁺Cl⁻ red_elim Reductive Elimination pd_amido_complex->red_elim red_elim->pd0 + Ar-NR₂

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Detailed Protocol for Buchwald-Hartwig Amination

This protocol outlines a general procedure using a common catalyst system. Optimization of the ligand, base, and solvent may be necessary for specific substrates.[15]

Materials:

  • This compound

  • Amine (e.g., Aniline, 1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%)

  • Phosphine Ligand (e.g., Xantphos, 10 mol%)

  • Base (e.g., Cesium Carbonate (Cs₂CO₃), 2.0 equivalents)

  • Solvent (e.g., Dioxane or Toluene, anhydrous)

  • Schlenk flask or sealed vial, condenser, magnetic stirrer, heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: To a dry Schlenk flask or vial under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base.

  • Reagent Addition: Add this compound (1.0 eq) and the amine (1.2 eq).

  • Add the anhydrous solvent (e.g., Dioxane) via syringe.

  • Degassing: Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by using a freeze-pump-thaw cycle.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 90-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until completion.[9]

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

ReagentM.W. ( g/mol )Equivalents / Mol%Amount (for 1 mmol scale)
This compound331.561.0 eq332 mg
Aniline93.131.2 eq112 mg (109 µL)
Pd₂(dba)₃915.722.5 mol%23 mg
Xantphos578.6810 mol%58 mg
Cs₂CO₃325.822.0 eq652 mg
Dioxane (Solvent)88.11-10 mL

Reaction Monitoring and Product Characterization

Monitoring by Thin Layer Chromatography (TLC)

TLC is an indispensable tool for rapidly assessing reaction progress.[10][17]

Protocol:

  • Solvent System Selection: Find a solvent system (e.g., 30% Ethyl Acetate in Hexanes) that provides good separation between the starting material and the expected product, aiming for an Rf value of ~0.3-0.5 for the starting material.[9][18]

  • Plate Spotting: On a silica gel TLC plate, spot three lanes:

    • Lane 1 (SM): A dilute solution of the starting material.

    • Lane 2 (Co-spot): Spot the starting material, then spot the reaction mixture directly on top.

    • Lane 3 (RM): The reaction mixture (quenched with a small amount of solvent).

  • Development: Place the plate in a chamber saturated with the eluent. Allow the solvent front to travel up the plate.[18]

  • Visualization: Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot in the 'RM' lane and the appearance of a new, typically more polar (lower Rf), product spot indicates reaction progression.[10] The co-spot helps confirm the identity of the starting material spot in the reaction mixture.[9]

Product Characterization

After purification, the structure of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the incorporation of the amine and the overall structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will verify the exact mass and molecular formula of the synthesized compound.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or No Conversion Insufficient temperature; Inactive catalyst (Buchwald); Weak base or nucleophile (SNAr).Increase reaction temperature; For Buchwald, use fresh catalyst/ligand and ensure anhydrous/anaerobic conditions; For SNAr, try a stronger base or higher temperature.
Multiple Spots on TLC Formation of byproducts; Diarylation (Buchwald); Reaction with C6-bromo position.Optimize reaction time and temperature; For Buchwald, adjust the amine-to-halide ratio or change the ligand[16]; Re-purify using column chromatography.
Difficulty in Purification Product and starting material have similar polarity.Try a different solvent system for column chromatography with a shallower gradient; Consider preparative TLC or HPLC.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling reagents.[19][20]

  • Reagent Handling:

    • Haloquinazolines: Handle in a well-ventilated fume hood. These compounds can be irritants.

    • Amines: Many amines are corrosive and have strong odors. Handle exclusively in a fume hood.[19][21]

    • Palladium Catalysts: Palladium compounds can be toxic. Avoid inhalation of powders.

    • Bases: Strong bases like KOtBu and Cs₂CO₃ are corrosive and hygroscopic. Handle with care in a dry environment.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Synthesis of 1H-quinazoline-4-ones using intramolecular aromatic nucleophilic substitution. Arkivoc. [Link]

  • Regioselective nucleophilic aromatic substitution reactions of 5,7-dinitroquinazoline-4-one and 5,7-dinitroquinazoline-4-thione with methylamine: a mechanistic consideration. New Journal of Chemistry (RSC Publishing). [Link]

  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules. [Link]

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry. [Link]

  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. BMC Chemistry. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. National Center for Biotechnology Information. [Link]

  • Quinazoline derivatives: synthesis and bioactivities. Journal of Zhejiang University. Science. B. [Link]

  • Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters. [Link]

  • Quinazoline synthesis. Organic Chemistry Portal. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Pd-catalyzed oxidative amination of 2-alkenylquinazolin-4(3H)-ones: synthesis of methylene and vinyl derivatives of pyrrolo(pyrido)[2,1-b]quinazolinones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. [Link]

  • What are the Health and Safety Guidelines for Using Amines?. Diplomata Comercial. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Safety and Health Magazine. [Link]

  • How to: Monitor by TLC. University of Rochester Department of Chemistry. [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules. [Link]

  • Cobalt-Catalyzed Cascade Synthesis of 5-Amino-1,2,4-triazolo[1,5-c]quinazoline Derivatives via Multiple C-N Bonds Construction. ResearchGate. [Link]

  • Monitoring Reactions by TLC. Washington State University. [Link]

  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. The Journal of Organic Chemistry. [Link]

  • A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Organic Letters. [Link]

  • Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]

  • Ethyl 6-bromo-2-chloro-quinazoline-4-carboxylate. PubChem. [Link]

  • Using TLC to monitor a reaction. chemlegin. [Link]

  • Monitoring a Reaction. Cooperative Organic Chemistry Student Laboratory Manual. [Link]

  • Amines. RPS. [Link]

  • Preparation and evaluation of quinazoline derivatives as antimicrobial agents and liquid crystals. ResearchGate. [Link]

  • This compound. PubChem. [Link]

  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. ResearchGate. [Link]

Sources

Application Notes: Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Quinazoline Scaffold as a Cornerstone of Kinase Inhibition

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its significance stems primarily from its role as an ATP-competitive inhibitor of protein kinases.[3] The quinazoline framework effectively mimics the adenine portion of ATP, enabling it to bind to the hinge region of the kinase active site, a critical interaction for potent inhibition.[1] Consequently, quinazoline derivatives have been extensively developed as inhibitors for a range of kinases implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4][5]

This document provides a detailed guide for researchers on the strategic use of Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate (CAS: 1159976-38-1)[6], a versatile starting material for the systematic exploration of structure-activity relationships (SAR) in the development of novel kinase inhibitors. We will delve into the unique reactivity of this scaffold, provide detailed protocols for its diversification, and present a case study illustrating its application in an SAR campaign.

Strategic Advantage of this compound

The power of this specific reagent lies in its orthogonal reactivity. It possesses three distinct functional handles that can be addressed with high selectivity, allowing for a methodical and controlled synthesis of an analog library. Understanding this reactivity is paramount for efficient SAR exploration.

  • C4-Chloro (Most Reactive): The chlorine atom at the C4 position is the most electrophilic site and is highly susceptible to Nucleophilic Aromatic Substitution (SNAr).[7][8] This is due to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring.[9] This position is typically reacted first, often with a substituted aniline, to install the moiety that interacts with the "front" of the ATP binding pocket.[3][10]

  • C6-Bromo (Moderately Reactive): The bromine atom at the C6 position is ideal for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations.[11][12][13] This allows for the introduction of a wide array of substituents that can probe the solvent-exposed region of the kinase active site, often influencing solubility, metabolic stability, and potency.[14][15]

  • C2-Ester (Least Reactive): The ethyl ester at the C2 position is the most stable group. It can be hydrolyzed (saponified) to the corresponding carboxylic acid and subsequently converted to various amides or other derivatives. This position allows for fine-tuning of properties and can be used to explore interactions with the ribose-phosphate binding region.

This tiered reactivity enables a logical and stepwise diversification, which is the essence of a successful SAR campaign.

Caption: Reactivity sites for SAR studies.

Core Experimental Protocols for SAR Library Synthesis

The following protocols are foundational for diversifying the this compound scaffold. Researchers should note that optimization of reaction times, temperatures, and catalyst loading may be necessary for specific substrates.

Protocol 1: Regioselective Nucleophilic Aromatic Substitution (SNAr) at C4

This procedure describes the reaction of the quinazoline core with a substituted aniline, a common first step in the synthesis of EGFR inhibitors.[16] The reaction proceeds regioselectively at the more reactive C4 position.[7][17]

Objective: To synthesize a 4-anilino-6-bromoquinazoline derivative.

Materials:

  • This compound

  • Substituted Aniline (e.g., 3-ethynylaniline)

  • 2-Propanol (IPA) or N,N-Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl) in dioxane or Diethyl Ether

  • Sodium Bicarbonate (NaHCO₃)

Procedure:

  • To a solution of this compound (1.0 eq) in 2-propanol (0.1 M), add the desired substituted aniline (1.1 eq).

  • Heat the reaction mixture to reflux (approx. 82°C) and monitor by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Cool the reaction mixture to room temperature. If a precipitate forms, filter the solid, wash with cold 2-propanol, and dry under vacuum.

  • If no precipitate forms, concentrate the mixture under reduced pressure.

  • Purify the crude product via column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired Ethyl 6-bromo-4-(substituted-anilino)quinazoline-2-carboxylate.

Causality: The choice of a protic solvent like isopropanol can facilitate the proton transfers involved in the Meisenheimer complex intermediate of the SNAr reaction. The higher reactivity of the C4-Cl bond ensures that this substitution occurs without significant reaction at the C6-Br bond under these conditions.[8]

Protocol 2: Palladium-Catalyzed Suzuki Cross-Coupling at C6

This protocol allows for the introduction of aryl or heteroaryl groups at the C6 position, a modification known to significantly impact kinase inhibitory potency.[13]

Objective: To synthesize a 6-aryl-4-anilinoquinazoline derivative.

Materials:

  • Ethyl 6-bromo-4-(substituted-anilino)quinazoline-2-carboxylate (from Protocol 1)

  • Arylboronic acid or ester (e.g., 4-methoxyphenylboronic acid) (1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water 4:1)

Procedure:

  • In a reaction vessel, combine the 6-bromoquinazoline derivative (1.0 eq), the arylboronic acid (1.5 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system (0.1 M).

  • Heat the mixture to 90-100°C and stir until the reaction is complete as monitored by LC-MS (typically 4-16 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the residue by column chromatography to yield the desired 6-aryl product.

Causality: The palladium catalyst facilitates a catalytic cycle (oxidative addition, transmetalation, reductive elimination) to form a new carbon-carbon bond at the C6 position.[12] The choice of ligand (e.g., PPh₃, dppf) is crucial and can be screened to optimize yield and minimize side reactions.

Caption: Stepwise workflow for analog library synthesis.

Case Study: SAR Exploration of EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase whose aberrant signaling is a driver in multiple cancers.[18][19] Small molecule inhibitors targeting the EGFR kinase domain, such as Gefitinib and Erlotinib, often feature the 4-anilinoquinazoline scaffold.[1]

Let's hypothesize an SAR campaign starting with our title compound to optimize EGFR inhibition.

  • Initial Synthesis (C4): Following Protocol 1 , react this compound with 3-chloro-4-fluoroaniline. This aniline moiety is known to form favorable interactions in the EGFR active site.

  • Diversification (C6): Using the product from the previous step, a library of analogs is created via Protocol 2 by coupling various boronic acids at the C6 position.

  • Biological Screening: The resulting compounds are tested for their ability to inhibit EGFR kinase activity in a biochemical assay (e.g., IC₅₀ determination).

Table 1: Representative SAR Data for C6-Substituted Analogs

Compound IDC6-Substituent (R)EGFR IC₅₀ (nM)
1a -Br (Starting Material)150
1b -Phenyl85
1c -4-Methoxyphenyl40
1d -3-Pyridyl25
1e -4-(Morpholinomethyl)phenyl10

Interpretation of SAR:

  • Replacing the C6-bromo group with a phenyl ring (1b ) improves potency, suggesting a favorable hydrophobic interaction is possible.

  • Adding an electron-donating methoxy group (1c ) further enhances activity, potentially through electronic effects or specific interactions.[3]

  • Introducing a nitrogen atom in the form of a pyridyl ring (1d ) leads to a significant boost in potency. This often indicates the formation of a new hydrogen bond with residues in the solvent-exposed region of the kinase.

  • The most potent compound (1e ) incorporates a morpholine group. This large, polar, and basic moiety often dramatically improves both potency and aqueous solubility, a key parameter for drug development.[14]

This systematic approach, enabled by the versatile starting material, allows the researcher to quickly map the chemical space around the C6 position and identify key structural features that drive potency.

Context: The EGFR Signaling Pathway

Understanding the biological context is crucial. EGFR is a receptor tyrosine kinase that, upon binding to ligands like EGF, dimerizes and autophosphorylates its intracellular kinase domain.[20] This triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and migration.[21] The quinazoline-based inhibitors developed through these SAR studies act by blocking the initial ATP-binding and autophosphorylation step, thereby shutting down these pro-tumorigenic signals.[4]

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation Promotes ERK->Proliferation Promotes EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Blocks ATP Binding

Caption: Simplified EGFR signaling pathway and point of inhibition.

Conclusion

This compound is a powerful and versatile chemical tool for medicinal chemists engaged in drug discovery. Its well-defined and hierarchical reactivity at the C4, C6, and C2 positions provides a logical framework for the efficient construction of compound libraries. By enabling systematic exploration of structure-activity relationships, this starting material accelerates the journey from an initial hit compound to a potent and optimized clinical candidate for kinase-driven diseases.

References

  • Barker, A. J., et al. (1996). Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro. Clinical and Experimental Pharmacology and Physiology, 23(5), 424-427. [Link]

  • Wee, P., & Wang, Z. (2021). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers, 13(11), 2848. [Link]

  • Harris, C. S., et al. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Organic Letters, 12(19), 4340-4343. [Link]

  • Garg, K., et al. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? Expert Opinion on Therapeutic Targets, 27(6), 485-502. [Link]

  • Normanno, N., et al. (2006). Epidermal growth factor receptor (EGFR) signaling in cancer. Gene, 366(1), 2-16. [Link]

  • Sithan, V., & Habeeb, A. G. (2016). Targeting the EGFR signaling pathway in cancer therapy. Signal Transduction and Targeted Therapy, 1, 16039. [Link]

  • Lo, H. W. (2010). EGFR signaling pathway in breast cancers: from traditional signal transduction to direct nuclear translocalization. Breast Cancer Research and Treatment, 121(3), 541-550. [Link]

  • Fallacara, A. L., et al. (2010). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. Bioorganic & Medicinal Chemistry, 18(22), 7913-7924. [Link]

  • Smaill, J. B., et al. (2006). Novel 4-anilinoquinazolines With C-6 Carbon-Linked Side Chains: Synthesis and Structure-Activity Relationship of a Series of Potent, Orally Active, EGF Receptor Tyrosine Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(10), 2672-2676. [Link]

  • El-Sayed, N. A., et al. (2022). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. RSC Advances, 12(35), 22895-22912. [Link]

  • ResearchGate. (n.d.). Synthesis of series of quinazoline analogues as protein kinase inhibitors. ResearchGate. [Link]

  • Hennequin, L. F., et al. (2002). Novel 4-Anilinoquinazolines with C-7 Basic Side Chains: Design and Structure Activity Relationship of a Series of Potent, Orally Active, VEGF Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 45(6), 1300-1312. [Link]

  • Șandor, A., et al. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). Pharmaceuticals, 16(4), 534. [Link]

  • Simon, K., et al. (2018). Synthesis and characterization of novel quinazoline type inhibitors for mutant and wild-type EGFR and RICK kinases. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 589-601. [Link]

  • Al-Suhaimi, K. S., et al. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 28(13), 5171. [Link]

  • Singh, U. P., et al. (2020). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 25(20), 4735. [Link]

  • Al-Ostoot, F. H., et al. (2024). Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. Molecules, 29(12), 2824. [Link]

  • de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(21), 6021. [Link]

  • Matin, M. M. (2025). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Stack Exchange. [Link]

  • Al-Said, M. S., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Molecules, 29(10), 2358. [Link]

  • Gholami, M., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19131-19153. [Link]

  • Khera, E., et al. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Beilstein Journal of Organic Chemistry, 20, 438-446. [Link]

  • Patel, A. B., et al. (2019). Efficient palladium-catalyzed Suzuki C–C coupling of novel urea/thiourea-based quinazolines. Monatshefte für Chemie - Chemical Monthly, 150, 1247-1254. [Link]

  • de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. [Link]

  • ResearchGate. (n.d.). Examples of C6-substituted quinazolinone derivatives with antiviral activity. ResearchGate. [Link]

  • Ochmann, M., et al. (2018). 2,4,6-Substituted Quinazolines with Extraordinary Inhibitory Potency toward ABCG2. Journal of Medicinal Chemistry, 61(19), 8860-8882. [Link]

  • Wallace, E. M., et al. (2010). Discovery and SAR of 6-substituted-4-anilinoquinazolines as non-competitive antagonists of mGlu5. Bioorganic & Medicinal Chemistry Letters, 20(18), 5450-5453. [Link]

  • Lee, H., et al. (2017). Novel C6-substituted 1,3,4-oxadiazinones as potential anti-cancer agents. Oncotarget, 8(44), 75997-76008. [Link]

  • PubChem. (n.d.). Ethyl 6-bromo-2-chloro-quinazoline-4-carboxylate. PubChem. [Link]

  • da Silva, A. C. M., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 1850-1859. [Link]

  • Mohammadi-Far, S., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 14(1), 15488. [Link]

  • Rajveer, C. H., et al. (2010). Synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. International Journal of Pharmacy and Pharmaceutical Sciences, 2(3), 111-114. [Link]

  • PubChemLite. (n.d.). This compound (C11H8BrClN2O2). PubChemLite. [Link]

Sources

Application Notes and Protocols: Synthesis of EGFR-TK Inhibitors from 6-Bromo-4-Chloroquinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Quinazoline Scaffold in Oncology

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival.[1][2] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a key driver in the pathogenesis of various cancers, making it a prime target for therapeutic intervention.[3][4] Among the most successful classes of targeted therapies are small-molecule EGFR tyrosine kinase inhibitors (TKIs).

The 4-anilinoquinazoline core has emerged as a "privileged scaffold" in the design of EGFR-TKIs.[5] This structural motif effectively mimics the binding of ATP in the kinase domain of EGFR, leading to potent and selective inhibition.[6] First and second-generation drugs like Gefitinib and Erlotinib are built upon this framework.[5][7] The starting material, 6-bromo-4-chloroquinazoline , represents a particularly versatile and strategic platform for the synthesis of novel EGFR-TKIs. The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution, allowing for the introduction of various aniline moieties. Simultaneously, the bromine atom at the C6 position serves as a functional handle for late-stage diversification via cross-coupling reactions, enabling the synthesis of extensive compound libraries for structure-activity relationship (SAR) studies.[5]

This guide provides a detailed technical overview and step-by-step protocols for the synthesis, characterization, and preliminary biological evaluation of EGFR-TKIs derived from 6-bromo-4-chloroquinazoline.

Part 1: The Biological Rationale - Targeting the EGFR Signaling Cascade

EGFR activation is a multi-step process initiated by the binding of ligands such as Epidermal Growth Factor (EGF).[2][8] This triggers receptor dimerization, which in turn activates the intracellular kinase domain through an allosteric mechanism.[3] The activated kinase autophosphorylates specific tyrosine residues on its C-terminal tail, creating docking sites for various adaptor proteins.[1][4] These events initiate downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which ultimately drive gene expression related to cell proliferation and survival.[1][2] In many cancers, mutations or overexpression of EGFR leads to ligand-independent, constitutive activation of these pathways, resulting in uncontrolled cell growth.[1][4]

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR_M EGFR (Monomer) EGFR_D EGFR Dimer (Activated) Ligand EGF Ligand RAS RAS EGFR_D->RAS P PI3K PI3K EGFR_D->PI3K P Ligand->EGFR_D RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Transcription Factors ERK->Nucleus Translocation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus Outcome Cell Proliferation, Survival, Growth Nucleus->Outcome

Caption: Simplified EGFR signaling cascade leading to cell proliferation.


Part 2: Core Synthesis Protocol - Nucleophilic Aromatic Substitution (SNAr) at C4

The cornerstone of synthesizing the 4-anilinoquinazoline scaffold is the nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the quinazoline ring system activates the chlorine atom at the C4 position, making it an excellent electrophilic site for reaction with substituted anilines.[9]

Causality: This reaction is highly regioselective for the C4 position over other positions due to the electronic properties of the quinazoline core.[9] The choice of solvent and temperature is critical; protic solvents like isopropanol or ethanol are often used as they can stabilize the charged Meisenheimer intermediate formed during the reaction, and heating is typically required to overcome the activation energy. The reaction often proceeds under acidic conditions or without a base, as the aniline reactant can act as its own base, though sometimes a non-nucleophilic base is added to scavenge the HCl byproduct.[10]

SNAr_Workflow Start Starting Materials: - 6-Bromo-4-chloroquinazoline - Substituted Aniline Reaction Reaction Conditions: - Solvent (e.g., Isopropanol) - Heat (Reflux, ~80-90°C) - Stirring for 4-24h Start->Reaction Monitoring Reaction Monitoring: - Thin Layer Chromatography (TLC) Reaction->Monitoring Workup Workup & Isolation: - Cool to RT - Filtration - Washing (Isopropanol, Ether) Monitoring->Workup Reaction Complete Product Product: 4-Anilino-6-bromoquinazoline (Hydrochloride Salt) Workup->Product

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols for the successful synthesis of this important chemical intermediate. As Senior Application Scientists, we have compiled field-proven insights to address common challenges and enhance the efficiency and yield of your reaction.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, offering potential causes and actionable solutions.

Issue 1: Low to No Product Yield

A low or non-existent yield of the desired product is a frequent challenge. Several factors, from the quality of starting materials to reaction conditions, can contribute to this issue.

Potential Cause Troubleshooting Step Scientific Rationale & Protocol
Poor Quality of Starting Materials Verify the purity of 2-amino-5-bromobenzoic acid and diethyl oxalate.Impurities in starting materials can interfere with the reaction, leading to side products or inhibiting the desired transformation. Protocol: Starting Material Purity Check: Analyze starting materials by NMR, melting point, or another appropriate analytical technique. If impurities are detected, purify the materials by recrystallization or chromatography before use.
Inefficient Cyclization Optimize the reaction temperature and time for the initial condensation reaction.The formation of the quinazoline ring system is a critical step that is highly dependent on temperature. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition. Protocol: Temperature and Time Optimization: Set up small-scale reactions at various temperatures (e.g., 120°C, 140°C, 160°C) and monitor the reaction progress over time using TLC or LC-MS to determine the optimal conditions for cyclization.
Incomplete Chlorination Ensure the complete conversion of the hydroxyl group to the chloride.The chlorination of the 4-hydroxyquinazoline intermediate is crucial. Incomplete reaction will result in a mixture of product and the hydroxy-intermediate, which can be difficult to separate. Protocol: Monitoring Chlorination: Use a fresh, high-purity chlorinating agent (e.g., POCl₃, SOCl₂). Monitor the reaction by TLC or LC-MS until the starting material is fully consumed. Consider extending the reaction time or increasing the temperature if the reaction stalls.
Product Loss During Work-up Optimize the extraction and purification procedures.The product may be lost during aqueous work-up if the pH is not optimal, or it may adhere irreversibly to the silica gel during column chromatography.[1] Protocol: Work-up and Purification Optimization: During extraction, ensure the aqueous layer's pH is adjusted to neutralize the product, minimizing its water solubility.[1] For chromatography, consider using a less polar solvent system or deactivating the silica gel with a small amount of triethylamine.[1]
Issue 2: Formation of Significant Impurities

The presence of impurities complicates purification and reduces the overall yield. Understanding the source of these impurities is key to mitigating their formation.

Potential Cause Troubleshooting Step Scientific Rationale & Protocol
Side Reactions Control reaction temperature and stoichiometry.High temperatures can promote side reactions, such as dimerization or polymerization. Incorrect stoichiometry of reagents can also lead to the formation of undesired byproducts.
Decomposition of Product Minimize exposure to high temperatures and harsh acidic or basic conditions during work-up.The ester group in the product can be susceptible to hydrolysis under acidic or basic conditions, especially at elevated temperatures. Protocol: Mild Work-up Conditions: Perform aqueous extractions with cooled solutions and use mild acids or bases for pH adjustments. Minimize the time the product is in contact with acidic or basic aqueous layers.
Oxidation Conduct the reaction under an inert atmosphere.The quinazoline ring can be susceptible to oxidation, especially at elevated temperatures. Protocol: Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to prevent oxidation of the starting materials and product.[1]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What is a typical synthetic route for this compound?

A common and effective route involves a two-step process. The first step is the condensation of 2-amino-5-bromobenzoic acid with diethyl oxalate to form ethyl 6-bromo-4-hydroxyquinazoline-2-carboxylate. The second step is the chlorination of the 4-hydroxy group using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Q2: What are the critical parameters to control for a high yield?

The critical parameters include the purity of the starting materials, the reaction temperature for both the cyclization and chlorination steps, and the reaction time. Precise control of these variables is essential for minimizing side reactions and maximizing the yield of the desired product.[2]

Q3: How can I effectively purify the final product?

The most common method for purification is column chromatography on silica gel. A gradient elution using a mixture of hexanes and ethyl acetate is typically effective. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, can also be employed to obtain a highly pure product.

Q4: Are there alternative, more environmentally friendly synthetic methods?

Research into greener synthetic routes for quinazolines is ongoing. Some newer methods explore the use of catalysts and solvent-free conditions to reduce environmental impact.[3][4] However, for this specific molecule, the traditional two-step synthesis remains widely used due to its reliability and scalability.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 6-bromo-4-hydroxyquinazoline-2-carboxylate

A detailed, step-by-step methodology for the initial cyclization reaction.

  • To a round-bottom flask equipped with a reflux condenser, add 2-amino-5-bromobenzoic acid (1 equivalent) and diethyl oxalate (2-3 equivalents).

  • Heat the reaction mixture to 140-160°C and maintain this temperature for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add ethanol to the reaction mixture and stir to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the crude ethyl 6-bromo-4-hydroxyquinazoline-2-carboxylate.

Protocol 2: Synthesis of this compound

A detailed, step-by-step methodology for the chlorination step.

  • To a round-bottom flask, add ethyl 6-bromo-4-hydroxyquinazoline-2-carboxylate (1 equivalent) and phosphorus oxychloride (5-10 equivalents).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Process

Reaction Mechanism

The following diagram illustrates the key steps in the synthesis of this compound.

Reaction_Mechanism cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Chlorination 2-amino-5-bromobenzoic_acid 2-amino-5-bromobenzoic acid Intermediate_1 Ethyl 6-bromo-4-hydroxy- quinazoline-2-carboxylate 2-amino-5-bromobenzoic_acid->Intermediate_1 Heat Diethyl_oxalate Diethyl oxalate Diethyl_oxalate->Intermediate_1 Intermediate_1_chlor Ethyl 6-bromo-4-hydroxy- quinazoline-2-carboxylate Final_Product Ethyl 6-bromo-4-chloro- quinazoline-2-carboxylate Intermediate_1_chlor->Final_Product Heat Chlorinating_agent POCl3 / SOCl2 Chlorinating_agent->Final_Product

Caption: Synthetic pathway for this compound.

Troubleshooting Workflow

This flowchart provides a logical approach to diagnosing and solving common issues encountered during the synthesis.

Troubleshooting_Workflow Start Start Synthesis Check_Yield Low or No Yield? Start->Check_Yield Check_Purity Impurity Issues? Check_Yield->Check_Purity No Optimize_Cyclization Optimize Cyclization (Temp, Time) Check_Yield->Optimize_Cyclization Yes Control_Temp Control Reaction Temperature Check_Purity->Control_Temp Yes Successful_Synthesis Successful Synthesis Check_Purity->Successful_Synthesis No Optimize_Chlorination Optimize Chlorination (Reagent, Time) Optimize_Cyclization->Optimize_Chlorination Optimize_Workup Optimize Work-up & Purification Optimize_Chlorination->Optimize_Workup Optimize_Workup->Check_Yield Inert_Atmosphere Use Inert Atmosphere Control_Temp->Inert_Atmosphere Inert_Atmosphere->Check_Purity

Caption: A decision tree for troubleshooting the synthesis.

References

  • Wang, W., et al. (2022). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. Retrieved from [Link]

  • Wang, W., et al. Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]

  • Al-Supran, K. A., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. Quinazoline synthesis. Retrieved from [Link]

  • Li, Z., et al. (2026). Nickel-Catalyzed Atroposelective Synthesis of Axially Chiral Heterobiaryls via De Novo Benzene Formation. Organic Letters. Retrieved from [Link]

  • Google Patents. A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • Rajveer, C., et al. synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. SciSpace. Retrieved from [Link]

  • MDPI. Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Retrieved from [Link]

  • National Institutes of Health. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Retrieved from [Link]

  • ACS Publications. Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Retrieved from [Link]

  • Liu, J., et al. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry. Retrieved from [Link]

  • National Institutes of Health. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Retrieved from [Link]

  • Organic Syntheses. 4-Thiazolecarboxylic acid, ethyl ester. Retrieved from [Link]

  • Elsevier. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Retrieved from [Link]

  • PubChem. Ethyl 6-bromo-2-chloro-quinazoline-4-carboxylate. Retrieved from [Link]

Sources

Technical Support Center: Purification of Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. As a Senior Application Scientist, I understand that the successful isolation of a pure compound is critical for the reliability of downstream applications, from biological screening to the synthesis of active pharmaceutical ingredients.

This guide provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions. My aim is to equip you with the scientific rationale behind each purification step, enabling you to diagnose and resolve common challenges encountered in the laboratory.

Diagram: General Purification Workflow

Below is a typical workflow for the purification of this compound from a crude reaction mixture.

Purification Workflow crude Crude Reaction Mixture workup Aqueous Work-up crude->workup Quench Reaction extraction Solvent Extraction workup->extraction Separate Phases drying Drying of Organic Phase extraction->drying Remove Water concentration Concentration drying->concentration Remove Solvent purification Purification concentration->purification recrystallization Recrystallization purification->recrystallization High Polarity Impurities column Column Chromatography purification->column Close Polarity Impurities analysis Purity Analysis (TLC, HPLC, NMR) recrystallization->analysis column->analysis pure_product Pure Product analysis->pure_product Purity Confirmed Column Chromatography Troubleshooting start Poor Separation check_rf Is Product Rf ~0.3 on TLC? start->check_rf adjust_eluent Adjust Eluent Polarity check_rf->adjust_eluent No check_loading Is Sample Load <5% of Silica Mass? check_rf->check_loading Yes adjust_eluent->check_rf reduce_load Reduce Sample Load check_loading->reduce_load No check_packing Column Packed Uniformly? check_loading->check_packing Yes reduce_load->start repack Repack Column check_packing->repack No success Good Separation check_packing->success Yes repack->start

Common side reactions and byproducts in the synthesis of its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Amide Synthesis

A Troubleshooting Guide for Researchers in Medicinal & Peptide Chemistry

Welcome to the technical support center for amide bond formation. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and delve into the causality behind common synthetic challenges. This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you might encounter during your experiments, ensuring that every protocol is a self-validating system for robust and reproducible results.

Part 1: Troubleshooting Common Issues

This section addresses the most frequent high-level problems observed during amide synthesis. Identify your issue and explore the potential causes and solutions.

T-01: My reaction has a low or non-existent yield. What's wrong?

Low yield is a frustratingly common issue, often stemming from inefficient activation, reactant deactivation, or suboptimal conditions.[1] Let's diagnose the likely culprits.

Possible Causes & Solutions:

  • Inefficient Carboxylic Acid Activation: The first step in most amide couplings is the activation of the carboxylic acid. If this step is incomplete, the subsequent reaction with the amine cannot proceed efficiently.[1]

    • Troubleshooting: Ensure your coupling reagent is fresh and used in sufficient stoichiometry (typically 1.1-1.5 equivalents). If using a carbodiimide like EDC or DCC, consider the formation of an unreactive N-acylurea byproduct, which consumes the activated intermediate.[2][3] Adding an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or OxymaPure can intercept the active O-acylisourea intermediate, forming a more stable active ester and minimizing N-acylurea formation.[2][4]

  • Amine Deactivation/Low Nucleophilicity: The amine must be a free, neutral nucleophile to attack the activated carboxylic acid.

    • Troubleshooting: An acid-base reaction between your carboxylic acid and amine can form a non-nucleophilic ammonium salt.[1] The addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is crucial to neutralize any acid and liberate the free amine.[5] Be mindful that sterically hindered amines may require longer reaction times or more potent coupling reagents.[1]

  • Hydrolysis of Activated Intermediate: The presence of water is detrimental, as it can hydrolyze the activated ester or O-acylisourea intermediate back to the starting carboxylic acid.

    • Troubleshooting: Always use anhydrous solvents (e.g., DMF, DCM) and ensure all glassware is thoroughly dried. Store hygroscopic reagents, like many coupling agents and bases, in desiccators.[1]

T-02: I see a new, unexpected peak in my LC-MS/NMR that isn't my product. What is it?

Unexpected peaks are often byproducts from side reactions involving the coupling reagent or the amino acid substrates themselves. Identifying these is key to optimizing the reaction.

Possible Causes & Solutions:

  • Urea Byproducts (from Carbodiimides): If you are using DCC or DIC, the corresponding byproducts dicyclohexylurea (DCU) and diisopropylurea (DIU) are formed in stoichiometric amounts.[6][7]

    • Identification & Removal: DCU is notoriously insoluble in many organic solvents and often precipitates, allowing for removal by filtration.[6][7][8] DIU is more soluble, making it suitable for solid-phase peptide synthesis (SPPS) where it can be washed away, but it can complicate purification in solution-phase synthesis.[2][7][9] See the detailed purification protocols in the FAQ section.

  • N-Acylurea Formation (from Carbodiimides): This is a common, irreversible side reaction where the activated O-acylisourea intermediate rearranges to a stable, unreactive N-acylurea.[2][3][10][11] This not only reduces your yield but also introduces a significant impurity.

    • Prevention: This side reaction can be suppressed by adding HOBt or OxymaPure, which react with the O-acylisourea faster than it can rearrange.[2] Running the reaction at lower temperatures can also help minimize this pathway.[12]

  • Guanidinylation of the Amine (from Uronium/Guanidinium Reagents): Reagents like HATU and HBTU can react directly with the amine nucleophile, especially if the amine is highly nucleophilic and the carboxylic acid activation is slow.[13] This forms a guanidinium byproduct attached to your amine, preventing amide bond formation.[14]

    • Prevention: The order of addition is critical. Always pre-activate the carboxylic acid with the coupling reagent before adding the amine.[13] This ensures the concentration of the active uronium salt is minimized when the amine is introduced.

Part 2: Frequently Asked Questions (FAQs) & In-Depth Protocols

This section provides detailed answers and step-by-step protocols for specific, recurring challenges in amide synthesis.

FAQ-01: What is epimerization and how can I prevent it?

Answer: Epimerization (or racemization if the starting material is racemic) is the loss of stereochemical integrity at the alpha-carbon of the carboxylic acid during the activation and coupling steps.[15][16] This is a critical issue in peptide synthesis, as even small amounts of the wrong diastereomer can be difficult to purify and can dramatically alter the biological activity of the final molecule.[15][16]

The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate.[15][16][17] The activated carboxylic acid can cyclize, and the resulting oxazolone has an acidic proton at the C4 position which can be easily removed by base, leading to a planar, achiral enolate. Reprotonation can then occur from either face, scrambling the stereocenter.[17]

Prevention Strategies:

  • Use Additives: Additives like HOBt, HOAt, and OxymaPure are highly effective at suppressing epimerization.[5][18] They react with the activated species to form active esters that are less prone to oxazolone formation.[4]

  • Choose the Right Base: The basicity of the amine base used can influence the rate of epimerization.[5] Less basic amines like N-methylmorpholine (NMM, pKa 7.4) are often preferred over stronger bases like DIPEA (pKa 10.1) when coupling sensitive fragments.[5]

  • Lower the Temperature: Running the coupling reaction at 0 °C can significantly reduce the rate of epimerization.[1]

  • Inorganic Salts: In some cases, the addition of copper(II) salts (e.g., CuCl₂) in combination with HOBt has been shown to virtually eliminate epimerization, even in challenging couplings.[18][19]

Mechanism of oxazolone-mediated epimerization and its suppression.
FAQ-02: How do I remove the dicyclohexylurea (DCU) byproduct from my reaction?

Answer: Dicyclohexylurea (DCU) is the byproduct of DCC-mediated couplings. Its very low solubility in common solvents like dichloromethane (DCM), ethyl acetate, and acetonitrile is both a blessing and a curse.[7][8] While it often precipitates out of the reaction mixture, making initial removal straightforward, trace amounts can be difficult to eliminate completely.

This protocol is suitable for solution-phase synthesis where the desired product remains soluble.

Materials:

  • Reaction mixture containing precipitated DCU

  • Cold reaction solvent (e.g., DCM, Ethyl Acetate)

  • Büchner funnel and filter paper (or a fritted glass funnel)

  • Filter flask

Procedure:

  • Complete Precipitation: Upon reaction completion (monitored by TLC or LC-MS), cool the reaction mixture in an ice bath for 15-30 minutes. This further decreases the solubility of DCU, maximizing its precipitation.[8]

  • Filtration: Set up the filtration apparatus. Wet the filter paper with a small amount of cold solvent.

  • Filter the Mixture: Pour the cold reaction slurry through the funnel under vacuum.

  • Wash the Solid: Wash the collected DCU solid on the filter with a minimal amount of cold solvent to recover any product that may have been trapped in the filter cake.

  • Collect Filtrate: The filtrate, containing your soluble product, is collected in the flask. Concentrate the filtrate under reduced pressure to proceed with further purification (e.g., aqueous workup, chromatography).

DCU_Removal_Workflow Start Reaction Complete (DCU Precipitated) Cool Cool Mixture (Ice Bath, 15-30 min) Start->Cool Filter Vacuum Filter Slurry Cool->Filter Wash Wash DCU Cake (Cold Solvent) Filter->Wash Solid Collect Collect Filtrate (Contains Product) Filter->Collect Liquid End Proceed to Workup/Purification Collect->End

Workflow for DCU removal via precipitation and filtration.[8]

Part 3: Data Summary & Reagent Comparison

Choosing the right coupling reagent is a balance of reactivity, cost, and the propensity for side reactions. This table provides a comparative summary of common reagents.

Coupling Reagent ClassExamplesKey Byproduct(s)ProsCons & Common Side Reactions
Carbodiimides DCC, DIC, EDCDicyclohexylurea (DCU), Diisopropylurea (DIU), Water-soluble ureaInexpensive, widely available.[13]Risk of epimerization (requires additives like HOBt).[4][6] Forms insoluble (DCU) or hard-to-remove soluble (DIU) ureas.[7] Prone to N-acylurea formation.[2][3]
Uronium/Aminium Salts HBTU, HATU, HCTUTetramethylurea, HOBt/HOAtHigh reactivity, fast reactions.[20] Low epimerization, especially HATU.[21][22]More expensive. Can cause guanidinylation of the amine if not pre-activated. HOBt/HOAt derivatives can be explosive under certain conditions.[22][23]
Phosphonium Salts PyBOP, PyAOPHexamethylphosphoramide (HMPA), HOBt/HOAtVery effective for hindered couplings.[23]Byproduct (HMPA from BOP) is a suspected carcinogen.[6] More expensive than carbodiimides.
Other T3P®, CDIPhosphonic acid byproducts, ImidazoleByproducts are often water-soluble and easily removed.[13] T3P® shows low epimerization.[13]CDI can be slow and is sensitive to moisture. Reactivity may be insufficient for difficult couplings.

References

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Lätti, S., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. [Link]

  • Kovacs, J., et al. (1999). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. PubMed. [Link]

  • Jad, Y. E., et al. (2021). Epimerisation in Peptide Synthesis. ResearchGate. [Link]

  • Jad, Y. E., et al. (2021). Epimerisation in Peptide Synthesis. MDPI. [Link]

  • Wikipedia. Peptide synthesis. [Link]

  • Jad, Y. E., et al. (2021). Epimerisation in Peptide Synthesis. National Institutes of Health (NIH). [Link]

  • Rebek, J., & Feitler, D. (1974). Racemization during peptide couplings using the mixed anhydride, N-hydroxysuccinimide ester, 8-hydroxyquinoline ester, and acyl azide methods. Journal of the American Chemical Society. [Link]

  • Wikipedia. Carbodiimide. [Link]

  • Isom, V., et al. (2020). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. National Institutes of Health (NIH). [Link]

  • Lätti, S., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing. [Link]

  • Isom, V., et al. (2020). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. ACS Publications. [Link]

  • Aapptec Peptides. (2021). Carbodiimides and Additives. [Link]

  • Miller, C., et al. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. [Link]

  • Peptide Synthesis. The Role of HOBt and HBTU in Peptide Coupling Reactions. [Link]

  • van der Meijden, P. F., et al. (2023). A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones. National Institutes of Health (NIH). [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • ResearchGate. Formation of an N-acylurea from the O-acylisourea formed upon reaction.... [Link]

  • Subiros-Funosas, R., et al. (2021). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. ACS Publications. [Link]

  • van der Meijden, P. F., et al. (2023). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. RSC Publishing. [Link]

  • ResearchGate. Guanidinium salts of HATU and HBTU coupling reagents. [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. [Link]

  • Indian Academy of Sciences. Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in water. [Link]

  • Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • Ismaili, H., et al. (2022). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Publications. [Link]

  • Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • Reddit. (2022). Carbodiimide amide coupling reaction sideproduct. [Link]

  • ResearchGate. How effectively can we remove diisopropylurea, produced as a byproduct in diisopropylcarbodiimide coupling from reaction mixture?. [Link]

  • Nimmagadda, A., & Jayarama, S. (2022). Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. [Link]

  • Reddit. (2023). Removing diisopropylurea by aqueous wash?. [Link]

  • Thieme E-Journals. Synlett / Abstract. [Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling with Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Substituted quinazolines are privileged scaffolds in medicinal chemistry, appearing in numerous approved therapeutics. The palladium-catalyzed Suzuki-Miyaura cross-coupling is a paramount tool for their synthesis, enabling the formation of crucial carbon-carbon bonds.[1][2] However, substrates like Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate present a unique challenge and opportunity. This dihalogenated system contains two potential reaction sites: a C6-Br bond and a C4-Cl bond. Achieving high yield and, critically, controlling site-selectivity are essential for efficient drug development campaigns.

This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource formatted as a series of frequently asked questions (FAQs). We will delve into the underlying principles of reaction selectivity, provide actionable starting protocols, and offer detailed troubleshooting advice to overcome common experimental hurdles.

Frequently Asked Questions (FAQs)
Q1: My substrate has both a bromine and a chlorine atom. Which position is more likely to react in a Suzuki coupling?

Answer: The C6-Br bond is significantly more reactive than the C4-Cl bond under standard Suzuki coupling conditions.

Scientific Rationale: The selectivity is governed by the first and often rate-determining step of the catalytic cycle: oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[1][3] The reactivity order for aryl halides in this step is generally I > Br > OTf >> Cl.[4][5] This is due to the difference in bond dissociation energies (C-Br is weaker than C-Cl) and the greater polarizability of the C-Br bond, which facilitates the insertion of the electron-rich Pd(0) catalyst. Therefore, by carefully selecting mild reaction conditions, you can achieve highly selective mono-arylation at the C6 position while leaving the C4-Cl position untouched for subsequent transformations.[5][6]

Q2: How can I ensure selective coupling at the C6-Br position and avoid reacting with the C4-Cl bond?

Answer: To achieve high selectivity for the C6-Br position, you should use a catalyst system that is active enough for C-Br activation but not aggressive enough to activate the more robust C-Cl bond. This typically involves using a standard palladium catalyst like Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst with a simple phosphine ligand, a mild base, and moderate temperatures.

Recommended Starting Conditions for C6-Br Selective Coupling:

ComponentRecommendationRationale & Key Considerations
Palladium Source Pd(PPh₃)₄ (1-5 mol%) or Pd(OAc)₂ / Pd₂(dba)₃ (1-3 mol%)Pd(PPh₃)₄ is a reliable Pd(0) source. Pd(II) sources require in-situ reduction, which is usually facile.[7]
Ligand PPh₃ (2-6 mol%, if using a Pd(II) source)Triphenylphosphine is a standard, moderately electron-rich ligand sufficient for C-Br activation without promoting C-Cl activation.
Base K₂CO₃ or Na₂CO₃ (2.0-3.0 equiv.)Aqueous carbonate bases are effective and mild. They facilitate transmetalation without being harsh enough to promote side reactions or C-Cl activation.[8][9]
Solvent System 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (4:1:1)A biphasic solvent system is standard. The water is crucial for dissolving the inorganic base and facilitating the transmetalation step.[10] Ensure all solvents are thoroughly degassed.
Temperature 80-90 °CThis temperature range provides sufficient energy for the C-Br coupling catalytic cycle to proceed efficiently without providing enough energy to overcome the higher activation barrier of C-Cl bond cleavage.[11]
Boronic Acid Arylboronic Acid (1.1-1.3 equiv.)A slight excess is used to drive the reaction to completion. Ensure high purity, as boronic acids can degrade.
Q3: I am observing very low yield or no reaction at all. What are the most common causes and how do I fix them?

Answer: Low or no conversion is one of the most common issues in cross-coupling chemistry. The root cause often lies in one of three areas: inactive catalyst, poor reagent quality, or suboptimal reaction conditions. A systematic approach to troubleshooting is essential.

Troubleshooting Workflow for Low Conversion:

G start Low Yield / No Reaction reagents 1. Verify Reagent Quality start->reagents Start Here catalyst 2. Check Catalyst System start->catalyst conditions 3. Optimize Conditions start->conditions boronic Boronic acid degraded? (Check by NMR) reagents->boronic base Base old or hydrated? (Use fresh, anhydrous base) reagents->base solvent Solvent properly degassed? (Purge with Ar/N₂ for 20-30 min) reagents->solvent pd_source Pd source active? (Use fresh precatalyst) catalyst->pd_source ligand Ligand oxidized? (Handle phosphines under inert atm.) catalyst->ligand temp Increase Temperature (e.g., to 100-110 °C) conditions->temp base_screen Screen Stronger Base (e.g., K₃PO₄, Cs₂CO₃) conditions->base_screen ligand_screen Screen More Active Ligand (e.g., SPhos, XPhos) conditions->ligand_screen

A workflow for troubleshooting low yields.

Detailed Checks:

  • Reagent Integrity:

    • Boronic Acids: These are susceptible to decomposition (protodeboronation), especially upon storage.[7] Verify the integrity of your boronic acid by NMR. If it's degraded, use a fresh bottle or consider more stable alternatives like pinacol esters (BPin) or trifluoroborate salts (BF₃K).

    • Base: Carbonate and phosphate bases can be hygroscopic. Using hydrated base can inhibit the reaction. Use a freshly opened bottle or dry the base in an oven before use.

    • Solvents: Oxygen is a notorious enemy of Pd(0) catalysts, leading to catalyst deactivation and promoting homocoupling of the boronic acid.[7] Ensure your solvents, including any water used, are rigorously degassed by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes.[12]

  • Catalyst System Activity:

    • Palladium Source: Precatalysts can degrade over time. Use a fresh, reputable source of your palladium precatalyst.

    • Phosphine Ligands: Many phosphine ligands are sensitive to air and can be oxidized, rendering them ineffective. Handle them in a glovebox or under a stream of inert gas.

  • Reaction Conditions:

    • Temperature: If you are confident in your reagents and catalyst, the reaction may simply require more thermal energy. Incrementally increase the temperature to 100 °C or 110 °C and monitor the progress.

    • Stirring: In biphasic reactions, vigorous stirring is critical to maximize the interfacial area where the reaction occurs.[9]

Q4: How can I achieve di-substitution at both the C6-Br and C4-Cl positions?

Answer: To couple at the less reactive C4-Cl position, you will need to employ more forcing conditions and a more active catalyst system. This is typically done in a stepwise fashion after the C6 position has been functionalized, or in a one-pot reaction using harsher conditions from the start.

Key Modifications for C-Cl Bond Activation:

  • More Active Ligands: The key to activating the C-Cl bond is the ligand. Switch from simple ligands like PPh₃ to modern, bulky, and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) like IPr.[13][14] These ligands promote the difficult oxidative addition step at the C-Cl bond.[8]

  • Stronger Base: A stronger base is often required. Anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices.[9]

  • Higher Temperature: Reactions involving aryl chlorides often require higher temperatures, typically in the range of 100-120 °C.[12]

Example Conditions for Di-substitution (or selective C4-Cl coupling on a C6-aryl substrate):

ComponentRecommendation
Palladium Source Pd₂(dba)₃ (2-4 mol%) or a pre-formed Buchwald Precatalyst (e.g., XPhos Pd G3)
Ligand XPhos or SPhos (4-8 mol%)
Base K₃PO₄ (3.0 equiv.)
Solvent System Anhydrous 1,4-Dioxane or Toluene
Temperature 110-120 °C
Boronic Acid Arylboronic Acid (2.5-3.0 equiv. for one-pot di-substitution)
Q5: I am getting my desired product, but it's contaminated with side products like the dehalogenated starting material or homocoupled boronic acid. How can I suppress these?

Answer: Dehalogenation (replacement of -Br or -Cl with -H) and boronic acid homocoupling (Ar-B(OH)₂ → Ar-Ar) are common side reactions that compete with your desired cross-coupling. Minimizing them requires careful control of the reaction environment.

The Suzuki Catalytic Cycle and Common Side Reactions:

G Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA + R-X PdII_RX R-Pd(II)L₂-X OA->PdII_RX TM Transmetalation PdII_RX->TM + R¹-B(OH)₂ + Base Dehalogenation Dehalogenation (Side Reaction) PdII_RX->Dehalogenation H⁺ source PdII_R_R1 R-Pd(II)L₂-R¹ TM->PdII_R_R1 Homocoupling Homocoupling (Side Reaction) TM->Homocoupling O₂ RE Reductive Elimination PdII_R_R1->RE R-R¹ (Product) RE->Pd0

The Suzuki catalytic cycle and key side reactions.

Strategies to Minimize Side Reactions:

  • To Prevent Dehalogenation: This side reaction occurs when the R-Pd(II)-X intermediate reacts with a proton source instead of the boronic acid.[6][15]

    • Use Anhydrous Conditions: If dehalogenation is severe, switching to an anhydrous base (like K₃PO₄) and anhydrous solvents can help.

    • Check Boronic Acid Quality: Some boronic acids contain residual pinacol or other proton sources from their synthesis.[15]

  • To Prevent Homocoupling: This is primarily caused by oxygen in the reaction mixture, which can promote the coupling of two boronic acid molecules.[6][7]

    • Rigorous Degassing: This is the most critical factor. Ensure your reaction setup is truly inert and that all solvents and reagents have been properly degassed.

    • Use High-Purity Reagents: Ensure your starting materials are not contaminated with oxidizing impurities.

Experimental Protocol: Selective C6-Arylation

This protocol provides a reliable starting point for the selective Suzuki coupling at the C6-Br position of this compound.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Pd(PPh₃)₄ (0.03 equiv., 3 mol%)

  • K₂CO₃ (2.5 equiv.)

  • 1,4-Dioxane (degassed)

  • Deionized Water (degassed)

  • Schlenk flask or sealed reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Inerting: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[6]

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to achieve a 4:1 ratio and a final substrate concentration of approximately 0.1 M.

  • Reaction: Lower the flask into a preheated oil bath at 85 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours. Check for the consumption of the starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired C6-arylated product.

References
  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Amatore, C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • Amatore, C., et al. (2006). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]

  • Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]

  • Strotman, N. A., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]

  • Bellina, F., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Coordination Chemistry Reviews. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • Li, J., et al. (2016). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. PubMed Central. [Link]

  • ResearchGate. Optimization of the reaction conditions for Suzuki-Miyaura coupling of bromobenzene with phenylboronic acid. [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki? [Link]

  • ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. [Link]

  • Connolly, D. J. (2005). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Molecules. [Link]

  • ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]

  • Reddit. Suzuki proto-dehalogenation problem. [Link]

  • PubChem. Ethyl 6-bromo-2-chloro-quinazoline-4-carboxylate. [Link]

  • ResearchGate. Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. [Link]

  • ACS Publications. Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low. [Link]

  • PubChemLite. This compound (C11H8BrClN2O2). [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. [Link]

  • Teye, J., et al. (2020). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. PubMed Central. [Link]

  • Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • Royal Society of Chemistry. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. [Link]

  • University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]

  • Google Patents. A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

Sources

Technical Support Center: Troubleshooting Failed Nucleophilic Substitution on the Quinazoline Core

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions on the quinazoline scaffold. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and functionalization of quinazoline derivatives. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format to address specific experimental issues.

Troubleshooting Guide

This section addresses the most common problems encountered during nucleophilic substitution on the quinazoline core, offering explanations for the underlying causes and providing actionable solutions.

Problem 1: Low or No Product Yield

Question: I am observing a very low yield or no formation of my desired substituted quinazoline product. What are the potential causes, and how can I troubleshoot this?

Answer: Low or non-existent yields in quinophilic substitution on quinazolines are a frequent challenge. A systematic evaluation of your reaction parameters is key to pinpointing the issue.

Potential Causes & Solutions:

  • Insufficiently Activated Quinazoline Core: The pyrimidine ring of the quinazoline nucleus is electron-deficient, but the presence of electron-withdrawing groups (EWGs) can significantly enhance its reactivity towards nucleophiles.[1][2] If your quinazoline substrate lacks such activation, the reaction may be sluggish.

    • Solution: Consider if it's possible to start with a quinazoline derivative bearing an EWG, such as a nitro group, at a suitable position (e.g., position 7) to increase the electrophilicity of the C2 and C4 positions.[1]

  • Poor Leaving Group: The nature of the leaving group is critical for the success of the SNAr reaction.

    • Solution: Halogens are common leaving groups, with the order of reactivity generally being F > Cl > Br > I. If you are using a less reactive leaving group like a bromide or iodide, you may need more forcing conditions. If possible, starting with a chloro- or fluoro-substituted quinazoline is preferable. Sulfonyl groups can also be effective leaving groups.[3][4]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are crucial variables.

    • Temperature: Many SNAr reactions on quinazolines require elevated temperatures to proceed at a reasonable rate.[3] A temperature screening experiment can help identify the optimal condition for your specific substrate and nucleophile.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure you are allowing sufficient time for the reaction to go to completion.[5]

    • Solvent: The choice of solvent can significantly impact the reaction rate and yield.[6] Polar aprotic solvents like DMF, DMSO, or acetonitrile are often effective for SNAr reactions as they can stabilize the charged intermediate (Meisenheimer complex).[3][6] In some cases, polar protic solvents like ethanol or even water can be used.[7][8]

  • Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for the synthesis of quinazoline derivatives compared to conventional heating methods.[9][10][11][12][13]

    • Solution: If available, consider using a microwave reactor to accelerate your reaction.[9][11]

Problem 2: Poor Regioselectivity (Mixture of C2 and C4 Substituted Products)

Question: My reaction is producing a mixture of C2 and C4 substituted isomers. How can I improve the regioselectivity?

Answer: Achieving regioselectivity between the C2 and C4 positions is a common hurdle in the functionalization of 2,4-disubstituted quinazolines. The C4 position is generally more reactive towards nucleophilic attack than the C2 position.[3][14][15] This preference is attributed to the higher LUMO coefficient at the C4 carbon, making it more susceptible to nucleophilic attack.[16][17]

Factors Influencing Regioselectivity and Solutions:

  • Inherent Reactivity: As mentioned, the C4 position is electronically favored for nucleophilic attack.[14][16]

    • Solution: To favor C4 substitution, you can often use milder reaction conditions (e.g., lower temperature, shorter reaction time).[14]

  • Steric Hindrance: Bulky nucleophiles or the presence of bulky substituents near the C2 position can further enhance the preference for attack at the less sterically hindered C4 position.[5]

    • Solution: If C4 substitution is desired and you are observing a mixture of isomers, consider using a bulkier nucleophile.

  • Achieving C2 Selectivity: Selective substitution at the C2 position is more challenging and often requires specific strategies.[3][4][15]

    • Blocking the C4 Position: If your synthetic route allows, you can start with a 4-substituted quinazoline where the substituent is not a leaving group (e.g., a C-C or C-H bond), thus directing the nucleophilic attack to the C2 position.[3][4]

    • Harsher Reaction Conditions: To achieve disubstitution, where the second nucleophile adds at the C2 position, more forcing conditions like higher temperatures and longer reaction times are typically required after the initial C4 substitution.[16]

    • Catalysis: In some cases, transition-metal catalysis can be employed to achieve C2-selective functionalization.[3]

Problem 3: Side Reactions and Byproduct Formation

Question: I am observing significant byproduct formation in my reaction. What are the common side reactions and how can I minimize them?

Answer: Several side reactions can compete with the desired nucleophilic substitution, leading to a complex reaction mixture and reduced yield.

Common Side Reactions and Mitigation Strategies:

  • Hydrolysis: If water is present in the reaction mixture, especially with a base, the halo-quinazoline can undergo hydrolysis to form the corresponding quinolinone.[5]

    • Solution: Ensure that your solvent and reagents are anhydrous. Use an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. If a base is required, opt for a non-nucleophilic, anhydrous organic base like triethylamine or diisopropylethylamine (DIPEA) instead of aqueous bases.[5]

  • Polysubstitution: Strong or highly concentrated nucleophiles can lead to multiple substitutions, especially if there are multiple leaving groups on the quinazoline ring.[5]

    • Solution: Use a controlled stoichiometry of the nucleophile (e.g., 1.05-1.2 equivalents). Adding the nucleophile slowly to the reaction mixture can also help to control the reaction rate and minimize over-reaction. Lowering the reaction temperature can also improve selectivity for mono-substitution.[5]

  • Dimerization: Under certain conditions, radical-mediated side reactions can lead to the dimerization of the quinazoline starting material or product.[5]

    • Solution: Protect the reaction from light by wrapping the flask in aluminum foil. Running the reaction under an inert atmosphere can also help to suppress radical formation.[5]

Frequently Asked Questions (FAQs)

Q1: Why is the C4 position of a 2,4-dichloroquinazoline more reactive than the C2 position towards nucleophiles?

The enhanced reactivity of the C4 position is a well-documented phenomenon in quinazoline chemistry.[3][14][15] Density Functional Theory (DFT) calculations have shown that the carbon atom at the C4 position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more electrophilic and thus more susceptible to nucleophilic attack compared to the C2 position.[1][16] This inherent electronic preference dictates the regioselectivity of the first nucleophilic substitution.

Q2: What is the role of an electron-withdrawing group (EWG) on the quinazoline core in SNAr reactions?

An EWG, such as a nitro group, at positions like 5, 6, 7, or 8 of the quinazoline ring significantly enhances the rate of nucleophilic aromatic substitution.[1] The EWG pulls electron density away from the pyrimidine ring, further increasing the electrophilicity of the carbon atoms at the C2 and C4 positions, making them more susceptible to nucleophilic attack.[1][2] This activation allows the reaction to proceed under milder conditions and often with higher yields.[1]

Q3: When should I consider using a Buchwald-Hartwig amination instead of a traditional SNAr reaction?

While traditional SNAr is often effective, the Buchwald-Hartwig palladium-catalyzed cross-coupling reaction is a powerful alternative, particularly for the formation of C-N bonds.[18][19][20] You should consider using Buchwald-Hartwig amination when:

  • You are working with less reactive aryl chlorides.[18]

  • You are coupling challenging or sterically hindered amines.

  • Traditional SNAr conditions lead to low yields or decomposition of your starting materials.

  • You need to perform the reaction under milder conditions.

The choice of the phosphine ligand is crucial for a successful Buchwald-Hartwig reaction, with bulky and electron-rich ligands often being preferred.[18][19]

Q4: Can microwave irradiation be beneficial for nucleophilic substitution on quinazolines?

Yes, microwave-assisted synthesis is a highly effective technique for promoting nucleophilic substitution on the quinazoline core.[9][10][11][12][13] The rapid and efficient heating provided by microwaves can lead to:

  • Significantly reduced reaction times (from hours to minutes).[9][11]

  • Improved reaction yields.[9][11]

  • Cleaner reaction profiles with fewer byproducts.[13]

If you have access to a microwave reactor, it is a valuable tool to consider for optimizing your quinazoline synthesis.

Data & Protocols

Table 1: General Reaction Conditions for Nucleophilic Aromatic Substitution on 2,4-Dichloroquinazoline
ParameterRecommended ConditionsNotes
Solvent Polar aprotic (DMF, DMSO, Acetonitrile) or Polar protic (Ethanol, 2-propanol)Solvent choice can influence regioselectivity and reaction rate.[3][6]
Temperature Room temperature to 100 °CHigher temperatures may be required for less reactive nucleophiles or for C2 substitution.[3][16]
Base Organic (Triethylamine, DIPEA) or Inorganic (K₂CO₃, NaOAc)Anhydrous conditions are recommended to avoid hydrolysis.[5][16]
Nucleophile eq. 1.05 - 1.2 equivalentsExcess nucleophile can lead to polysubstitution.[5]
Protocol 1: General Procedure for Nucleophilic Substitution of 2,4-Dichloroquinazoline with an Amine at the C4 Position
  • To a solution of 2,4-dichloroquinazoline (1.0 eq) in a suitable solvent (e.g., ethanol, acetonitrile, or THF) in a round-bottom flask, add a non-nucleophilic base (e.g., triethylamine or DIPEA, 1.2 eq) if required.

  • Slowly add the amine nucleophile (1.1 eq) to the reaction mixture at room temperature.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C).

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, filter the solid and wash with a suitable solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 4-amino-2-chloroquinazoline.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield in Quinazoline SNAr

G start Low/No Product Yield check_activation Is the quinazoline core sufficiently activated (EWG present)? start->check_activation add_ewg Consider starting material with an EWG (e.g., -NO2). check_activation->add_ewg No check_lg Is the leaving group optimal (e.g., Cl, F)? check_activation->check_lg Yes add_ewg->check_lg change_lg Use a more reactive leaving group if possible. check_lg->change_lg No check_conditions Are reaction conditions (temp, time, solvent) optimized? check_lg->check_conditions Yes change_lg->check_conditions optimize_conditions Screen temperature, time, and polar aprotic solvents (DMF, DMSO). Consider microwave irradiation. check_conditions->optimize_conditions No check_side_reactions Are there significant side reactions? check_conditions->check_side_reactions Yes success Improved Yield optimize_conditions->success mitigate_side_reactions Use anhydrous conditions, control stoichiometry, protect from light. check_side_reactions->mitigate_side_reactions Yes check_side_reactions->success No mitigate_side_reactions->success

Caption: Troubleshooting decision tree for low product yield.

Diagram 2: Regioselectivity in Nucleophilic Substitution of 2,4-Dichloroquinazoline

G cluster_c4 Favored Pathway (Milder Conditions) cluster_c2 Disfavored Pathway (Harsher Conditions) quinazoline C4-Cl 2,4-Dichloroquinazoline C2-Cl c4_intermediate Meisenheimer Complex (attack at C4) quinazoline:c4->c4_intermediate c2_intermediate Meisenheimer Complex (attack at C2) quinazoline:c2->c2_intermediate nucleophile Nucleophile (NuH) nucleophile->quinazoline:c4 More reactive (Higher LUMO coeff.) nucleophile->quinazoline:c2 Less reactive c4_product C4-Nu 2-Chloro-4-substituted quinazoline c4_intermediate->c4_product - Cl- c2_product C4-Cl 2-Substituted-4-chloroquinazoline c2_intermediate->c2_product - Cl-

Caption: C4 vs. C2 reactivity in SNAr.

References

  • Technical Support Center: Mitigating Byproduct Formation in Nucleophilic Substitution of Quinolines - Benchchem.
  • Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs.
  • Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC - NIH.
  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied.
  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring.
  • Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - Beilstein Journals.
  • Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solv
  • Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - Beilstein Journals.
  • Technical Support Center: Optimizing Buchwald-Hartwig Amination for Quinazoline Synthesis - Benchchem.
  • Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones.
  • ChemInform Abstract: Microwave‐Assisted Synthesis of Bioactive Quinazolines and Quinazolinones - Sci-Hub.
  • Quinazoline derivatives: synthesis and bioactivities - PMC - PubMed Central.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC - NIH.
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - Frontiers.
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC.
  • Buchwald–Hartwig amin
  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - ResearchG
  • Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs - Benchchem.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.

Sources

Overcoming poor solubility of Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals working with Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate. As a Senior Application Scientist, I understand that handling compounds with poor solubility can be a significant bottleneck in experimental workflows. Quinazoline derivatives, while valuable scaffolds in medicinal chemistry, are often characterized by their limited solubility in common organic solvents[1][2].

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these challenges, ensuring your experiments are efficient and your results are reliable.

Frequently Asked Questions (FAQs)
Q1: What are the basic properties of this compound?

This compound is a solid organic molecule with the following properties[3][4]:

  • Molecular Formula: C₁₁H₈BrClN₂O₂

  • Molecular Weight: 315.55 g/mol

  • Appearance: Typically a solid[3].

  • General Solubility: Like many heterocyclic compounds, it is expected to have low solubility in non-polar solvents and may exhibit limited solubility in many common polar organic solvents[1][2].

Q2: Why is this compound poorly soluble in many organic solvents?

The poor solubility of this compound stems from several structural and physical factors:

  • Molecular Structure: The planar, rigid, bicyclic quinazoline core can lead to strong intermolecular interactions (π-π stacking) in the crystal lattice[5][6]. Overcoming this lattice energy requires a solvent that can form strong, favorable interactions with the solute molecules, which is often challenging[5].

  • Polarity: The molecule possesses both polar groups (ester, nitrogen atoms) and a large non-polar surface area (fused aromatic rings, bromo-substituent). This mixed polarity can make it difficult to match with a single solvent that can effectively solvate all parts of the molecule.

  • Crystal Form (Polymorphism): The specific crystalline form of the solid can significantly impact its solubility[7][8]. More stable crystal forms generally have lower solubility. It is crucial to recognize that different batches of the compound may exhibit different crystalline properties[7].

Q3: I need to run a reaction. Which solvent should I try first?

Solvent selection is often empirical and depends on the specific reaction conditions (e.g., temperature, reagents)[9][10]. For quinazoline derivatives, a good starting point is often polar aprotic solvents, which can engage in dipole-dipole interactions without interfering with many reaction types. A study on similar pyrazolo quinazoline derivatives found that solubility was highest in N,N-dimethylformamide (DMF) compared to dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), 1,4-dioxane, and ethyl acetate[1].

The following table provides a starting point for solvent selection.

SolventPolarity IndexBoiling Point (°C)Common Use & Rationale
N,N-Dimethylformamide (DMF) 6.4153High polarity; often effective for dissolving heterocyclic compounds. Good for higher temperature reactions.
Dimethyl Sulfoxide (DMSO) 7.2189Very high polarity; excellent dissolving power but high boiling point can make removal difficult.
Tetrahydrofuran (THF) 4.066Moderately polar ether; good for reactions at or below room temperature.
1,4-Dioxane 4.8101Moderately polar ether with a higher boiling point than THF.
Acetonitrile (ACN) 5.882Polar aprotic solvent, often used in chromatography and as a reaction solvent.
Dichloromethane (DCM) 3.140Low boiling point, good for initial tests but may have limited dissolving power for this compound.
Troubleshooting Guide: Experimental Solubility Issues

This section addresses specific problems you may encounter during your experiments and provides a logical workflow for resolving them.

Problem 1: My compound won't dissolve sufficiently for a chemical reaction.

When a reactant is not fully dissolved, reaction rates can be slow, yields can be low, and reproducibility suffers[9].

This decision tree provides a systematic approach to addressing poor solubility for a reaction.

G cluster_0 Sequential Troubleshooting Steps start Is the compound fully dissolved? step1 Increase Temperature (if reaction chemistry allows) start->step1 No end_yes Proceed with Experiment start->end_yes Yes step2 Try a Stronger Polar Aprotic Solvent (e.g., DMF, DMSO) step1->step2 Still Insoluble step3 Use a Co-Solvent System step2->step3 Still Insoluble step4 Consider Advanced Techniques step3->step4 Still Insoluble end_no Consult Advanced Solubilization Guide step4->end_no

Caption: Decision tree for initial solubility troubleshooting.

1. Increase Temperature

  • Causality: The dissolution of most solids is an endothermic process, meaning solubility increases with temperature[11][12][13]. The added thermal energy helps overcome the crystal lattice energy of the solute.

  • Protocol:

    • Add the compound and chosen solvent to the reaction vessel.

    • While stirring, gradually increase the temperature, monitoring for dissolution. Do not exceed the boiling point of the solvent or the thermal stability limit of your reactants.

    • Once dissolved, maintain the temperature for the reaction. If the compound precipitates upon cooling, this indicates it may not be suitable for reactions that need to be run at lower temperatures.

2. Use a Co-Solvent System

  • Causality: A co-solvent is a secondary solvent added in a smaller amount to a primary solvent to enhance solubility[14][15]. A co-solvent can bridge the polarity gap between a solute and a primary solvent, effectively making the solvent mixture more "hospitable" to the solute[16][17]. For example, adding a small amount of DMF to THF can significantly increase the dissolving power of THF for a polar compound.

  • Protocol: Screening for an Effective Co-Solvent

    • In a small vial, add a known amount of your compound (e.g., 5 mg).

    • Add a measured volume of your primary reaction solvent (e.g., 1 mL of THF) and observe the low solubility.

    • Add a potential co-solvent (e.g., DMF or NMP) dropwise (e.g., 10-50 µL at a time) while stirring or vortexing.

    • Observe if dissolution occurs. Note the approximate ratio of primary solvent to co-solvent required.

    • Once a suitable system is found, scale up the solvent ratio for your reaction. Be sure to confirm that the co-solvent does not interfere with your reaction chemistry.

Problem 2: My compound precipitates during workup or purification.

Precipitation during an aqueous workup or upon cooling for crystallization can lead to product loss and purification difficulties.

  • Causality: Adding an anti-solvent (a solvent in which the compound is insoluble, like water) during workup causes the compound to precipitate. If this happens too quickly or out of a highly concentrated solution, it can trap impurities.

  • Protocol:

    • Instead of adding the reaction mixture directly to water, consider adding the water slowly to the stirred reaction mixture. This provides a more gradual change in solvent polarity.

    • If using an extraction, ensure the organic solvent used has sufficient solvating power. It may be necessary to use a solvent mixture (e.g., Ethyl Acetate with 5% THF) for the extraction to keep the product dissolved in the organic phase.

  • Causality: The rate of cooling and the level of supersaturation dictate crystal formation[7]. Rapid cooling of a saturated solution often leads to the formation of small, impure crystals or an amorphous solid.

  • Protocol:

    • After purification by column chromatography, concentrate the fractions containing the pure product.

    • Add a suitable crystallization solvent system (e.g., a soluble solvent like DCM and an anti-solvent like hexane). Add just enough anti-solvent until the solution becomes slightly turbid.

    • Warm the solution gently until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, and then to 0-4 °C. Slow cooling encourages the growth of larger, purer crystals.

Advanced Solubilization Strategies

If standard methods fail, more advanced formulation techniques, often used in drug development, can be adapted for laboratory-scale work.[18][19]

1. Solid Dispersions
  • Concept: A solid dispersion is a system where the poorly soluble compound (the "guest") is dispersed within a highly soluble, inert carrier matrix (the "host")[20][21][22][23]. This prevents the compound from forming a stable crystal lattice, often leaving it in a higher-energy amorphous state, which improves its dissolution rate and apparent solubility[23][24].

  • Common Carriers: Polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), or even simple compounds like urea.

  • When to Use: When the intrinsic solubility is so low that even co-solvent systems are impractical, or for preparing stock solutions for biological assays.

Caption: Workflow for solvent evaporation solid dispersion.

2. Use of Surfactants
  • Concept: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles in a solvent[25][26]. The hydrophobic core of these micelles can encapsulate poorly soluble molecules, allowing them to be dispersed in a solvent where they would otherwise be insoluble[27][28].

  • Common Surfactants: Tween® 20/80, Sodium Dodecyl Sulfate (SDS).

  • When to Use: Primarily for preparing aqueous solutions for biological screening or formulation development. Not suitable for organic synthesis as the surfactant will contaminate the reaction.

References
  • Journal of Drug Delivery and Therapeutics. (n.d.). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Retrieved from [Link]

  • Mishra, V., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. Retrieved from [Link]

  • Singh, S., et al. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. National Institutes of Health. Retrieved from [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]

  • Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Retrieved from [Link]

  • Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Retrieved from [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Patel, J. N., et al. (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Retrieved from [Link]

  • Baluja, S., et al. (2016). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. CIBTech. Retrieved from [Link]

  • Labcompare. (2024). A Guide for Science Researchers: Choosing the Best Solvent for Chemical Reactions. Retrieved from [Link]

  • Ultrapure. (n.d.). Cosolvent. Retrieved from [Link]

  • ResearchGate. (2009). Analytical and biological characterization of quinazoline semicarbazone derivatives. Retrieved from [Link]

  • Semantic Scholar. (1999). a guide to the integration of environmental, health and safety criteria into the selection of solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Green analytical chemistry – the use of surfactants as a replacement of organic solvents in spectroscopy. Retrieved from [Link]

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • Park, S., et al. (2020). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. PubMed Central. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

  • Reddit. (2017). Any recommendations on guides to basic solvent choices for organic molecules? Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Retrieved from [Link]

  • Pollard, D. J., et al. (2006). Solubility and Partitioning Behavior of Surfactants and Additives Used in Bioprocesses. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review. Retrieved from [Link]

  • American Chemical Society. (n.d.). SOLVENTS | Green Chemistry Toolkit. Retrieved from [Link]

  • Quora. (2021). How do crystal characteristics affect solubility? Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2016). Quinazoline derivatives: synthesis and bioactivities. PubMed Central. Retrieved from [Link]

  • Gani, R., et al. (2005). Method for selection of solvents for promotion of organic reactions. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). The impact of crystal habit on the pharmaceutical properties of active pharmaceutical ingredients. Retrieved from [Link]

  • MDPI. (2022). Relevance of Crystal Forms in the Pharmaceutical Field. Retrieved from [Link]

  • YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Retrieved from [Link]

  • BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]

  • Maini, L., et al. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? PubMed Central. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 13.3: Factors Affecting Solubility. Retrieved from [https://chem.libretexts.org/Bookshelves/General_Chemistry/Map%3A_Chemistry_-The_Central_Science(Brown_et_al.)/13%3A_Properties_of_Solutions/13.03%3A_Factors_Affecting_Solubility]([Link]_ Solubility)

  • ResearchGate. (2025). Some Factors Affecting the Solubility of Polymers. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinazoline. Retrieved from [Link]

  • Spandidos Publications. (n.d.). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Retrieved from [Link]

  • National Library of Medicine. (n.d.). Biochemistry, Dissolution and Solubility. Retrieved from [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution/]([Link] dissolution/)

  • PubChem. (n.d.). Ethyl 6-bromo-2-chloro-quinazoline-4-carboxylate. Retrieved from [Link]

  • Ascendia Pharmaceuticals. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C11H8BrClN2O2). Retrieved from [Link]

  • Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

Sources

Preventing decomposition of Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth troubleshooting strategies to ensure the successful use of this versatile building block in your synthetic endeavors. Our focus is on preventing decomposition and maximizing reaction yields through a deep understanding of the molecule's chemical behavior.

Understanding the Stability of this compound

This compound is a highly functionalized heterocyclic compound, making it a valuable precursor in medicinal chemistry. However, its utility is matched by its reactivity, which can lead to undesired decomposition if not handled correctly. The primary sites of reactivity are the chloro group at the C4 position, which is susceptible to nucleophilic aromatic substitution (SNAr), and the ethyl ester at the C2 position, which can undergo hydrolysis.[1][2]

Key Instability Factors:
  • Nucleophilic Attack at C4: The quinazoline ring is electron-deficient, rendering the C4 position highly electrophilic and prone to substitution by a wide range of nucleophiles.[2][3] This is often the desired reaction, but uncontrolled reactions with solvents (e.g., alcohols), water, or amine bases can lead to byproducts.

  • Hydrolysis of the Ethyl Ester: The ester group is susceptible to both acidic and basic hydrolysis, which can be problematic in reactions requiring aqueous workups or prolonged heating in the presence of moisture.[4][5]

  • Thermal Decomposition: While generally stable at room temperature, prolonged exposure to high temperatures can lead to degradation.[6] The specific decomposition profile is not extensively documented in public literature, but similar heterocyclic compounds can undergo complex degradation pathways at elevated temperatures.[7]

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address specific issues you may encounter during your experiments.

Question 1: My reaction is showing multiple spots on TLC, and I suspect decomposition of my starting material. What are the likely side products?

Answer: The most common side products arise from the high reactivity of the C4-chloro group and the potential for ester hydrolysis.

  • Hydrolysis Product: The C4-chloro group can be displaced by water or hydroxide ions, especially under basic conditions or during aqueous workup, to form Ethyl 6-bromo-4-hydroxyquinazoline-2-carboxylate.

  • Alkoxy Substitution: If you are using an alcohol as a solvent (e.g., methanol, ethanol), it can act as a nucleophile and displace the C4-chloro group to yield the corresponding 4-alkoxy derivative.

  • Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, particularly if the reaction is run under acidic or basic conditions for an extended period.[4][8][9]

Troubleshooting Workflow:

Troubleshooting Multiple Spots cluster_solutions Potential Solutions start Multiple Spots on TLC check_conditions Review Reaction Conditions: - Solvent (Alcoholic?) - Base (Aqueous?) - Temperature - Reaction Time start->check_conditions identify_products Identify Side Products: - LC-MS Analysis - 1H NMR of Crude Mixture check_conditions->identify_products solution3 Lower reaction temperature and monitor by TLC/LC-MS check_conditions->solution3 If general degradation solution1 Switch to an aprotic solvent (e.g., THF, Dioxane, Toluene, DMF) identify_products->solution1 If 4-alkoxy byproduct solution2 Use a non-nucleophilic base (e.g., K2CO3, Cs2CO3, DIPEA) identify_products->solution2 If 4-hydroxy byproduct solution4 Minimize exposure to water during reaction and workup identify_products->solution4 If hydrolysis

Caption: Troubleshooting workflow for multiple spots on TLC.

To confirm the identity of byproducts, it is highly recommended to use analytical techniques such as LC-MS to determine their molecular weights.[10][11]

Question 2: I am attempting a Suzuki-Miyaura cross-coupling reaction at the C4 position, but I am getting low yields. How can I optimize this?

Answer: Low yields in Suzuki-Miyaura cross-coupling reactions with 4-chloroquinazolines can be due to several factors, including catalyst deactivation, competing side reactions, and suboptimal reaction conditions.[12][13][14]

Optimization Strategies:

ParameterRecommendationRationale
Catalyst System Use a palladium catalyst with a suitable phosphine ligand (e.g., Pd(PPh₃)₄, PdCl₂(dppf)).The choice of ligand is crucial for the stability and activity of the palladium catalyst throughout the catalytic cycle.[15]
Base Use a non-aqueous, moderately strong base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.Strong aqueous bases can promote hydrolysis of both the C4-chloro group and the ethyl ester.[13][14]
Solvent A mixture of an aprotic organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O) is often effective.Water is often necessary for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[15][16]
Temperature Typically, temperatures between 80-120 °C are required. Microwave irradiation can sometimes improve yields and reduce reaction times.[16][17]Adequate thermal energy is needed to drive the catalytic cycle, but excessive heat can lead to decomposition.[7]
Reaction Monitoring Monitor the reaction progress closely using TLC or LC-MS to avoid prolonged heating after the starting material has been consumed.[10][11]Over-running the reaction can lead to the formation of byproducts.
Question 3: Can I perform a nucleophilic aromatic substitution (SNAr) with an amine without displacing the bromo group?

Answer: Yes, the C4-chloro group is significantly more reactive towards nucleophilic aromatic substitution than the C6-bromo group. The electron-withdrawing nature of the quinazoline ring system activates the C4 position for nucleophilic attack.[2][3] The C6-bromo group is on the benzene portion of the bicyclic system and is much less activated. Therefore, selective substitution at the C4 position with amines is a common and efficient reaction.[16][17]

Recommended Protocol for Selective SNAr with an Amine:

  • Reactants:

    • This compound (1 equivalent)

    • Amine nucleophile (1.1-1.5 equivalents)

    • A non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2-3 equivalents)

  • Solvent:

    • An aprotic solvent such as N,N-dimethylformamide (DMF), tetrahydrofuran (THF), or 1,4-dioxane.

  • Procedure:

    • Dissolve the this compound in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Add the amine and the base.

    • Stir the reaction at room temperature or heat gently (e.g., 50-80 °C) while monitoring the progress by TLC or LC-MS.

    • Upon completion, perform a standard aqueous workup and purify the product by column chromatography or recrystallization.

SNAr Selectivity Substrate This compound Product Ethyl 4-amino-6-bromoquinazoline-2-carboxylate Substrate->Product Selective attack at C4 SideProduct Substitution at C6 (Minor/Negligible) Substrate->SideProduct Nucleophile Amine (R-NH2) Nucleophile->Product

Caption: Selective nucleophilic aromatic substitution at the C4 position.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of an arylboronic acid with this compound at the C4 position.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (3 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and K₂CO₃.

  • Purge the vessel with an inert gas (nitrogen or argon).

  • Add 1,4-dioxane and water in a 4:1 ratio.

  • Add Pd(PPh₃)₄ to the mixture.

  • Heat the reaction mixture to 85 °C and stir for 5 hours, or until the starting material is consumed as monitored by TLC.[13]

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Monitoring Reaction by Thin-Layer Chromatography (TLC)

Regularly monitoring your reaction is crucial to prevent the formation of byproducts due to over-heating or extended reaction times.[10]

Materials:

  • Silica gel TLC plates

  • Developing solvent (e.g., a mixture of hexane and ethyl acetate)

  • UV lamp (254 nm)

  • Capillary tubes

Procedure:

  • Using a capillary tube, spot a small amount of the reaction mixture onto the baseline of a TLC plate.

  • Also spot the starting material for comparison.

  • Place the TLC plate in a developing chamber containing the chosen solvent system.

  • Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.

References

  • Sánchez, B., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. ResearchGate. Available at: [Link]

  • Barreiro, E. J., et al. (2019). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Barreiro, E. J., et al. (2019). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. National Institutes of Health. Available at: [Link]

  • MDPI (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]

  • Gök, D. (2020). One-pot Three-component Synthesis of Novel Quinazoline-4-carboxylic Acid and Derivatives. SciSpace. Available at: [Link]

  • Turanlı, S., et al. (2021). Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition. ACS Omega. Available at: [Link]

  • Bayer AG (2019). Process for the hydrolysis of quinolone carboxylic esters. Google Patents.
  • MDPI (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. ResearchGate. Available at: [Link]

  • Turanlı, S., et al. (2021). Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition. National Institutes of Health. Available at: [Link]

  • PubChem. Ethyl 6-bromo-2-chloro-quinazoline-4-carboxylate. PubChem. Available at: [Link]

  • Gök, D. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. DergiPark. Available at: [Link]

  • Teaje, S. (2010). Synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. SciSpace. Available at: [Link]

  • Hanan, A. A. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. Available at: [Link]

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. Available at: [Link]

  • PubChemLite. This compound (C11H8BrClN2O2). PubChemLite. Available at: [Link]

  • Wang, W., et al. (2017). A kind of preparation method of the bromo- 4- chloroquinoline of 6-. Google Patents.
  • Patel, K. D. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry. Available at: [Link]

  • MDPI (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • PubChem. 6-Bromo-4-chloro-quinazoline. PubChem. Available at: [Link]

  • National Institutes of Health. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. National Institutes of Health. Available at: [Link]

  • PubMed (2004). Thermal behaviour and stability in Olanzapine. PubMed. Available at: [Link]

  • National Institutes of Health (2021). Thermal Stability of Amorphous Solid Dispersions. National Institutes of Health. Available at: [Link]

  • Valenzuela, A., et al. (2002). Thermal stability of some commercial synthetic antioxidants. ResearchGate. Available at: [Link]

  • ACS Publications (2018). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. ACS Publications. Available at: [Link]

  • Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common challenges encountered during the scale-up of this critical chemical intermediate. Our focus is on the causality behind experimental choices to ensure both success and safety in your laboratory.

Overview of Synthetic Strategy

The synthesis of this compound is typically achieved via a robust two-step process. The strategy involves the initial formation of a quinazolinone core from a substituted anthranilic acid, followed by a chlorination step to yield the final product. This route is favored for its reliability and the availability of starting materials.

Diagram: Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination 5-Bromoanthranilic_Acid 5-Bromoanthranilic Acid + Diethyl Oxalate Intermediate_1 Ethyl 6-bromo-4-oxo-3,4-dihydro- quinazoline-2-carboxylate 5-Bromoanthranilic_Acid->Intermediate_1 Reflux in Ethanol Final_Product Ethyl 6-bromo-4-chloro- quinazoline-2-carboxylate Intermediate_1->Final_Product POCl₃, Reflux (cat. DMF)

Caption: Two-step synthesis of the target compound.

Part 1: Synthesis of Ethyl 6-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate (Intermediate)

The initial step involves the cyclization of 5-bromoanthranilic acid with diethyl oxalate. This reaction forms the stable quinazolinone heterocyclic system, which is the backbone of our target molecule.

Experimental Protocol
  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromoanthranilic acid (1.0 eq) and absolute ethanol (10 mL/g of anthranilic acid).

  • Reagent Addition: Add diethyl oxalate (1.2 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 12-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Workup: Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold ethanol (2 x 3 mL/g) to remove unreacted starting materials.

  • Drying: Dry the isolated solid under vacuum at 50-60°C to a constant weight to yield the desired intermediate as an off-white to pale yellow solid.

Troubleshooting and FAQs: Step 1

Q1: The reaction yield is very low, or no product is forming. What went wrong?

A1: Low yield is a common issue that can often be traced back to reaction conditions or starting material quality.[1][2]

  • Causality & Solution:

    • Moisture: The presence of water can hydrolyze the diethyl oxalate and interfere with the cyclization. Ensure you are using absolute ethanol and that your glassware is thoroughly dried.

    • Reaction Time/Temperature: This cyclization often requires prolonged heating to drive it to completion.[1] Ensure you are maintaining a consistent reflux. If TLC shows significant starting material after 18 hours, the reaction time may need to be extended.

    • Purity of Starting Material: Impurities in the 5-bromoanthranilic acid can inhibit the reaction. Verify the purity of your starting material by melting point or NMR spectroscopy.

Q2: My final product from this step is highly colored (dark brown/tan). How can I improve the purity?

A2: The formation of colored impurities is typically due to side reactions or degradation from excessive heat.

  • Causality & Solution:

    • Thermal Degradation: While reflux is necessary, excessively high temperatures or "hot spots" in the flask on a large scale can cause decomposition. Ensure even heating with a suitable heating mantle and good stirring.

    • Purification: The product can often be purified by recrystallization from a suitable solvent like ethanol or acetic acid.[3] If it remains colored, a slurry wash with a non-polar solvent like hexanes can sometimes remove colored, non-polar impurities.

Part 2: Chlorination to Yield this compound

This step converts the 4-oxo group of the quinazolinone intermediate into the more reactive 4-chloro group. This is a critical transformation, as the 4-chloro position is an excellent electrophilic site for subsequent nucleophilic substitution reactions in drug development.[4][5]

Experimental Protocol
  • Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser connected to a gas scrubber (containing a sodium hydroxide solution to neutralize HCl gas).

  • Reagent Addition: Charge the flask with the dried Ethyl 6-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate (1.0 eq) and phosphorus oxychloride (POCl₃, 5-10 vol). Add a catalytic amount of N,N-Dimethylformamide (DMF, ~0.1 eq).

  • Reaction: Heat the mixture to reflux (approx. 105-110°C) for 3-5 hours. The solid will slowly dissolve as the reaction progresses. Monitor the reaction by TLC until the starting material is consumed.[6]

  • Workup (Caution: Highly Exothermic): Allow the reaction mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto a stirred slurry of crushed ice and water. This will quench the excess POCl₃. Perform this step in a large beaker, as the quenching can be vigorous.

  • pH Adjustment: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8. The product will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration. Wash thoroughly with water to remove any inorganic salts.

  • Drying: Dry the product under vacuum at 40-50°C to a constant weight.

Troubleshooting and FAQs: Step 2

Q1: The chlorination reaction is incomplete, even after several hours at reflux. What can I do?

A1: Incomplete conversion is often due to insufficient reactivity or deactivation of the chlorinating agent.

  • Causality & Solution:

    • Moisture: Any residual moisture in your intermediate will rapidly consume POCl₃, rendering it ineffective. Ensure the intermediate from Step 1 is bone dry.

    • Catalyst: The DMF catalyst forms a Vilsmeier reagent in situ, which is the active chlorinating species.[7] Ensure you have added a catalytic amount. In some cases, increasing the catalyst loading to 0.2 eq can improve reaction rates.

    • Reaction Time: For some substrates, longer reaction times may be necessary. Continue to monitor by TLC. If the reaction has stalled, a fresh charge of POCl₃ may be required, though this complicates the workup.

Q2: The workup is very difficult to control, with excessive fuming and heat.

A2: The quenching of POCl₃ with water is notoriously exothermic and produces copious amounts of HCl gas. This is a major safety and scalability challenge.

  • Causality & Solution:

    • Quenching Procedure: The key is controlled addition. Instead of pouring the reaction mixture into water, consider a "reverse quench" for larger scales: add water/ice slowly to the cooled reaction mixture. This allows for better temperature control.

    • Solvent-Based Quench: A safer alternative is to first distill off the excess POCl₃ under reduced pressure. The residue can then be dissolved in a solvent like dichloromethane (DCM) or toluene and quenched more gently with ice-water.[8]

Q3: The final product is contaminated with a byproduct that is difficult to remove.

A3: A common byproduct is the corresponding N-formyl derivative if too much DMF is used, or decomposition products if the temperature is too high.

  • Causality & Solution:

    • Stoichiometry: Use only a catalytic amount of DMF. Using DMF as a solvent, for example, is not advisable.

    • Purification: If impurities are present, the product can be purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system like ethanol/water.

General FAQs and Scale-Up Considerations

Q: What are the primary safety concerns when scaling up this synthesis? A: The main hazards are associated with the chlorination step. POCl₃ is highly corrosive and reacts violently with water. The reaction and quench produce large volumes of HCl gas, which must be scrubbed. A thorough safety review and appropriate personal protective equipment (PPE) are mandatory.

Q: How can I best monitor the reaction progress on a large scale? A: While TLC is excellent for initial assessment, High-Performance Liquid Chromatography (HPLC) provides more quantitative and reliable data for tracking the consumption of starting material and the formation of the product, which is crucial for determining the reaction endpoint in a manufacturing setting.

Data Summary Table
ParameterStep 1: CyclizationStep 2: Chlorination
Key Reagents 5-Bromoanthranilic acid, Diethyl oxalatePOCl₃, cat. DMF
Solvent Absolute EthanolPOCl₃ (neat)
Temperature Reflux (~78°C)Reflux (~110°C)
Typical Time 12-18 hours3-5 hours
Typical Yield 85-95%80-90%
Workup Cool & FilterQuench on ice, Neutralize, Filter
Monitoring TLC, LC-MSTLC, HPLC
Diagram: Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Step Which Step? Start->Step Cause1A Cause: Moisture in Reagents? Step->Cause1A Step 1 Cause1B Cause: Insufficient Reaction Time? Step->Cause1B Step 1 Cause2A Cause: Intermediate Not Dry? Step->Cause2A Step 2 Cause2B Cause: Insufficient Catalyst? Step->Cause2B Step 2 Cause2C Cause: POCl₃ Deactivated? Step->Cause2C Step 2 Solution1A Solution: Use absolute solvent. Dry starting materials. Cause1A->Solution1A Solution1B Solution: Extend reflux time. Monitor by TLC/HPLC. Cause1B->Solution1B Solution2A Solution: Dry intermediate thoroughly under vacuum. Cause2A->Solution2A Solution2B Solution: Ensure cat. DMF added. Consider slight increase. Cause2B->Solution2B Solution2C Solution: Use fresh, high-purity phosphorus oxychloride. Cause2C->Solution2C

Sources

Technical Support Center: Purity Assessment of Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical assessment of Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate. This guide is designed for researchers, analytical chemists, and quality control professionals working with this critical pharmaceutical intermediate. Ensuring the purity of this compound is paramount for the success of subsequent synthetic steps and the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This document provides in-depth, field-proven guidance, troubleshooting FAQs, and validated protocols to navigate the challenges of purity analysis.

Section 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse of Purity Analysis

High-Performance Liquid Chromatography, particularly in the reverse-phase mode (RP-HPLC), is the principal technique for determining the purity and impurity profile of this compound. The molecule's aromatic structure contains a strong chromophore, making UV detection highly effective, while its overall polarity is well-suited for separation on standard C18 columns.

Frequently Asked Questions (HPLC)

Q1: Why is RP-HPLC the recommended method for this compound? A: RP-HPLC is ideal for several reasons. The quinazoline core is relatively non-polar, allowing for good retention and separation on a non-polar stationary phase like C18. The method is highly sensitive due to the compound's strong UV absorbance, is capable of separating closely related impurities, and provides robust quantitative data through peak area analysis.

Q2: What are the best starting conditions for developing an HPLC method? A: A gradient method is recommended to ensure the elution of both polar and non-polar impurities. A solid starting point is outlined in the table below. Method optimization will be necessary to achieve baseline separation of all relevant peaks.

ParameterRecommended Starting ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides a good balance of resolution, efficiency, and backpressure.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape for nitrogen-containing heterocycles by suppressing silanol interactions.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity.
Gradient 5% to 95% B over 20 minutesA broad gradient ensures elution of a wide range of potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures retention time reproducibility.
Detection UV at 254 nmThe quinazoline ring system typically exhibits strong absorbance at this wavelength. A photodiode array (PDA) detector is recommended to evaluate peak purity.
Injection Vol. 10 µLA standard volume; should be adjusted based on sample concentration.

Q3: How do I properly perform a System Suitability Test (SST)? A: Before any sample analysis, an SST must be performed to verify that the chromatographic system is performing adequately.[3] This involves injecting a standard solution of this compound (typically 5-6 replicate injections) and evaluating parameters like retention time repeatability (RSD ≤ 1%), peak area repeatability (RSD ≤ 2%), tailing factor (typically ≤ 2.0), and theoretical plates (typically > 2000).[3] Failure to meet SST criteria indicates a system problem that must be resolved before proceeding.

HPLC Troubleshooting Guide

This section addresses common issues encountered during the analysis of halogenated heterocyclic compounds like this compound.

Problem: Poor Peak Shape (Tailing or Fronting)

  • Q: My main peak is tailing significantly. What's the cause?

    • A: Peak tailing is often caused by secondary interactions between the basic nitrogen atoms in the quinazoline ring and acidic residual silanols on the silica-based column packing.[4] Ensure your mobile phase is sufficiently acidic (e.g., 0.1% formic or trifluoroacetic acid) to protonate the analyte and minimize these interactions. Tailing can also result from column overload; try reducing the sample concentration.[4][5]

  • Q: My peaks are fronting. What should I check?

    • A: Peak fronting is less common but can indicate sample solvent incompatibility or column overload.[5] Your sample should be dissolved in a solvent weaker than or identical to the initial mobile phase.[6] Injecting a sample dissolved in a strong solvent (like pure acetonitrile) into a highly aqueous mobile phase will cause fronting.

Problem: Pressure Abnormalities

  • Q: My system backpressure is suddenly very high. How do I fix this?

    • A: High backpressure usually points to a blockage.[7] Systematically isolate the source by removing the column. If the pressure returns to normal, the column is blocked. Try back-flushing the column with a strong solvent. If the pressure remains high without the column, the blockage is in the system (e.g., a clogged inline filter or tubing).[4][8] Precipitated buffer salts are a common cause, so always filter your mobile phases.[4]

  • Q: The pressure is fluctuating wildly. What's wrong?

    • A: Fluctuating pressure is a classic sign of air in the pump or faulty check valves.[6] Degas your mobile phases thoroughly and prime the pump to remove any bubbles. If the problem persists, the pump seals or check valves may need replacement.[6]

Problem: Baseline Issues

  • Q: I'm seeing a noisy or drifting baseline. What are the likely causes?

    • A: A noisy baseline can be caused by a deteriorating detector lamp, contaminated mobile phase, or air bubbles in the flow cell.[4] A drifting baseline, especially during a gradient run, often points to impurities in the mobile phase or a column that is not properly equilibrated.[6] Always use high-purity, HPLC-grade solvents.[6]

Visual Workflow: HPLC Troubleshooting Logic

HPLC_Troubleshooting start Chromatographic Problem Observed pressure Pressure Issue? start->pressure peak_shape Peak Shape Issue? start->peak_shape baseline Baseline Issue? start->baseline pressure->peak_shape No high_p High Pressure pressure->high_p Yes low_p Low/Fluctuating Pressure pressure->low_p Yes, another type peak_shape->baseline No tailing Tailing peak_shape->tailing Yes fronting Fronting/Split peak_shape->fronting Yes, another type noise Noise/Drift baseline->noise Yes sol_high_p Isolate Column. If OK, check system frit. If not, backflush/replace column. high_p->sol_high_p sol_low_p Check for leaks. Degas mobile phase. Prime pump / Check valves. low_p->sol_low_p sol_tailing Check mobile phase pH. Reduce sample concentration. Use a new column. tailing->sol_tailing sol_fronting Check sample solvent. Ensure it's weaker than mobile phase. fronting->sol_fronting sol_noise Use fresh HPLC-grade solvent. Check detector lamp. Purge system. noise->sol_noise NMR_Signal_ID start Unexpected Signal in ¹H NMR check_common Is it a common contaminant? start->check_common check_sm Does it match starting material? check_common->check_sm No known_imp Identify as: - Residual Solvent - Water - Grease check_common->known_imp Yes elucidate Structural Elucidation Needed check_sm->elucidate No sm_imp Identify as Starting Material Impurity check_sm->sm_imp Yes use_2d Perform 2D NMR (COSY, HSQC, HMBC) to determine structure elucidate->use_2d

Caption: A decision tree for identifying unknown signals in an NMR spectrum.

Section 3: Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition of the target compound. When coupled with a chromatographic technique (LC-MS or GC-MS), it is also invaluable for identifying unknown impurities.

Frequently Asked Questions (MS)

Q1: What information can MS provide about my sample's purity? A: The primary utility of MS is identity confirmation. For this compound (C₁₁H₈BrClN₂O₂), high-resolution MS (HRMS) can confirm the molecular formula with high accuracy (Expected [M+H]⁺ = 314.9530). Furthermore, the distinct isotopic pattern created by the presence of one bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and one chlorine (³⁵Cl/³⁷Cl ≈ 3:1) atom provides a definitive signature for the compound and any impurities containing these halogens.

Q2: Which ionization technique is most suitable? A: Electrospray ionization (ESI) in positive mode is generally the best choice for this molecule. The nitrogen atoms in the quinazoline ring are readily protonated to form the [M+H]⁺ ion.

Section 4: Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of method development, particularly for creating a stability-indicating analytical method. [9][10]These studies are mandated by regulatory bodies like the ICH to understand the degradation pathways of a drug substance. [9][11]

Frequently Asked Questions (Forced Degradation)

Q1: Why must I perform forced degradation studies? A: The goal is to intentionally degrade the sample under various stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. [10]You then use your primary analytical method (e.g., HPLC) to prove that it can separate these newly formed degradants from the main compound, thereby demonstrating the method is "stability-indicating." [10][11] Q2: What are the typical stress conditions? A: The conditions should be harsh enough to cause some degradation (typically 5-20%) but not so harsh that the compound is completely destroyed.

Stress ConditionTypical Reagents & Conditions
Acid Hydrolysis 0.1 M HCl, 60 °C, 24 hours
Base Hydrolysis 0.1 M NaOH, 60 °C, 24 hours
Oxidation 3% H₂O₂, Room Temp, 24 hours
Thermal 80 °C, 48 hours (solid state)
Photolytic ICH-compliant light chamber (solid or solution)
Visual Workflow: Forced Degradation Study

Forced_Degradation cluster_stress Apply Stress Conditions start Prepare Sample of This compound acid Acid (HCl) start->acid base Base (NaOH) start->base oxid Oxidation (H₂O₂) start->oxid heat Thermal start->heat light Photolytic start->light analyze Analyze Stressed Samples by HPLC-PDA acid->analyze base->analyze oxid->analyze heat->analyze light->analyze evaluate Evaluate Peak Purity & Resolution. Is main peak spectrally pure? Are degradants resolved? analyze->evaluate pass Method is Stability-Indicating evaluate->pass Yes fail Optimize HPLC Method (e.g., change gradient, pH) evaluate->fail No fail->analyze Re-analyze

Caption: Workflow for a forced degradation study to establish a stability-indicating method.

References

  • Vertex AI Search. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Vertex AI Search. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Vertex AI Search. Analytical method validation: A brief review.
  • Vertex AI Search. Validation of Analytical Methods: A Review - Gavin Publishers.
  • Vertex AI Search. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • MedCrave online. Forced Degradation Studies. (2016-12-14).
  • ResearchGate. Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. (2025-11-08).
  • Bentham Science Publishers. Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. (2011-02-01).
  • IJSDR. Troubleshooting in HPLC: A Review.
  • PharmaCores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. (2025-05-23).
  • Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Forced Degradation – A Review. (2022-11-30).
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • NIH. Development of forced degradation and stability indicating studies of drugs—A review.
  • Agilent. Tips and Tricks of HPLC System Troubleshooting.
  • Phenomenex. Troubleshooting Guide.
  • Scilit. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
  • Semantic Scholar. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008-06-01).
  • RSC Publishing. A framework for automated structure elucidation from routine NMR spectra. (2021-11-09).

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the quinazoline scaffold is a cornerstone of innovation, forming the core of numerous therapeutic agents.[1][2] The strategic functionalization of this privileged heterocycle is paramount to modulating biological activity, and among the most versatile tools for this purpose is the nucleophilic aromatic substitution (SNAr) reaction. This guide provides an in-depth comparison of the reactivity of ethyl 6-bromo-4-chloroquinazoline-2-carboxylate , a key building block, with related quinazoline analogs. By elucidating the electronic and steric factors that govern its reactivity, we aim to empower scientists to make informed decisions in their synthetic strategies.

Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) on the Quinazoline Core

The reactivity of 4-chloroquinazolines is predominantly dictated by the SNAr mechanism. This process is generally accepted to proceed through a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex.[3] The rate of this reaction is critically dependent on the electrophilicity of the carbon atom bearing the leaving group (in this case, the chlorine at C4) and the stability of the Meisenheimer complex.

Several key features of the quinazoline ring system inherently promote SNAr at the C4 position:

  • Regioselectivity: The C4 position of the quinazoline ring is significantly more susceptible to nucleophilic attack than the C2 position.[4] This is attributed to the higher electrophilicity of C4 and greater stabilization of the resulting Meisenheimer complex, where the negative charge can be delocalized onto the pyrimidine nitrogen atoms.[5] Achieving substitution at the C2 position typically requires harsher reaction conditions.[6]

  • Activation by Ring Nitrogens: The two nitrogen atoms within the pyrimidine ring act as strong electron-withdrawing groups, reducing the electron density of the aromatic system and making it more susceptible to nucleophilic attack.

Below is a diagram illustrating the generalized mechanism for an SNAr reaction at the C4 position of a quinazoline.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex cluster_products Products Quinazoline Ethyl 6-bromo-4-chloro- quinazoline-2-carboxylate Intermediate Stabilized Intermediate Quinazoline->Intermediate + Nu-H Nucleophile Nucleophile (Nu-H) Product Substituted Quinazoline Intermediate->Product - Cl- HCl HCl

Caption: Generalized SNAr mechanism at the C4 position of a quinazoline.

Comparative Reactivity Analysis

The reactivity of this compound is modulated by the electronic effects of its substituents at the C2 and C6 positions. To understand its reactivity profile, we will compare it to hypothetical and literature-documented quinazoline analogs.

The Activating Role of the C6-Bromo Substituent

The bromine atom at the C6 position plays a crucial role in enhancing the reactivity of the C4-chloro group towards nucleophilic substitution. While halogens are generally deactivating in electrophilic aromatic substitution, they are activating in SNAr reactions due to their electron-withdrawing inductive effect (-I).

  • Increased Electrophilicity: The C6-bromo group withdraws electron density from the benzene portion of the quinazoline ring system. This inductive pull is relayed through the fused ring system to the pyrimidine ring, further increasing the partial positive charge on the C4 carbon and making it a more favorable site for nucleophilic attack.

  • Stabilization of the Intermediate: The electron-withdrawing nature of the bromine atom also helps to stabilize the negatively charged Meisenheimer complex formed during the reaction, lowering the activation energy of the rate-determining step.

For a direct comparison, consider the reactivity of 4-chloro-6-nitroquinazoline versus 6-bromo-4-chloroquinazoline . The nitro group is a more potent electron-withdrawing group than bromine. Consequently, 4-chloro-6-nitroquinazoline is expected to be significantly more reactive in SNAr reactions than its 6-bromo counterpart.[7] This principle underscores the activating effect of electron-withdrawing substituents at the 6-position.

The Influence of the C2-Ethyl Carboxylate Group

The ethyl carboxylate group at the C2 position also contributes to the overall reactivity of the molecule, albeit to a lesser extent than substituents on the benzene ring in direct conjugation with the reaction center.

  • Inductive Electron Withdrawal: The ester group is electron-withdrawing through induction, which will have a modest activating effect on the C4 position by pulling electron density away from the pyrimidine ring.

  • Steric Considerations: The presence of the ethyl carboxylate group at C2 does not significantly hinder the approach of nucleophiles to the C4 position, as they are not in close proximity.

To illustrate the combined electronic effects, we can qualitatively rank the reactivity of a series of 4-chloroquinazolines:

4-Chloro-6-nitroquinazoline > this compound > 6-Bromo-4-chloroquinazoline > 4-Chloroquinazoline

This ranking is based on the additive electron-withdrawing effects of the substituents, which increase the electrophilicity of the C4 position and stabilize the SNAr intermediate.

Experimental Data and Comparison

The following table summarizes the results from the N-arylation of 6-bromo-4-chloro-2-phenylquinazoline, which serves as a reliable proxy for the expected reactivity of this compound.

Nucleophile (Aniline Derivative)Reaction Time (Microwave, 100 °C)Yield (%)Notes
p-Anisidine10 min90Electron-donating group on nucleophile facilitates reaction.
m-Anisidine10 min85
o-Anisidine20 min87Minor steric hindrance from the ortho-substituent.
4-Fluoroaniline40 min84Electron-withdrawing group on nucleophile slows the reaction.
3-Chloroaniline40 min92
4-Methoxyaniline10 min96

Data extracted from reference[8].

These results demonstrate that the 6-bromo-4-chloroquinazoline core is highly reactive, enabling rapid and high-yielding SNAr reactions with a range of aniline nucleophiles under microwave irradiation. The influence of the electronic properties of the nucleophile is also evident, with electron-rich anilines generally reacting faster.

Experimental Protocol: Representative SNAr of a 4-Chloroquinazoline

The following protocol is a representative procedure for the SNAr reaction of a 4-chloroquinazoline with an amine, adapted from established methodologies.[8] This protocol is designed to be self-validating, with clear steps for reaction monitoring and product characterization.

Workflow for Comparative Reactivity Studies

experimental_workflow cluster_setup Reaction Setup cluster_reaction Microwave Irradiation cluster_monitoring Reaction Monitoring cluster_workup Work-up cluster_purification Purification and Analysis Setup Combine quinazoline (1.0 eq), amine (1.2 eq), and solvent in a microwave vial. Irradiation Heat to 100 °C in a microwave reactor. Setup->Irradiation TLC Monitor progress by TLC (e.g., every 10 min). Irradiation->TLC Workup Cool, dilute with water, and extract with ethyl acetate. TLC->Workup Upon completion Purification Purify by column chromatography. Workup->Purification Analysis Characterize by NMR and MS. Purification->Analysis

Caption: A typical workflow for conducting and analyzing SNAr reactions on 4-chloroquinazolines.

Step-by-Step Methodology
  • Reagent Preparation: In a clean, dry microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.).

  • Addition of Nucleophile and Solvent: Add the desired amine nucleophile (1.2 eq.) followed by a suitable solvent (e.g., a 1:1 mixture of THF and water). The choice of solvent can influence reaction rates and should be kept consistent for comparative studies.

  • Reaction Execution: Seal the vial and place it in a microwave reactor. Heat the reaction mixture to 100 °C and maintain this temperature for the desired time.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction vial to room temperature. Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the final product by 1H NMR, 13C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Microwave Irradiation: This technique is employed to accelerate the reaction rate, often leading to shorter reaction times and higher yields compared to conventional heating.[8]

  • Solvent System: A mixture of THF and water is often effective for SNAr reactions as it can dissolve both the organic substrate and a range of amine nucleophiles, including their salts.

  • Excess Nucleophile: A slight excess of the amine is used to ensure complete consumption of the limiting quinazoline substrate.

Conclusion

This compound is a highly reactive and versatile building block for the synthesis of functionalized quinazolines via nucleophilic aromatic substitution. Its reactivity at the C4 position is significantly enhanced by the cumulative electron-withdrawing effects of the pyrimidine ring nitrogens, the C6-bromo substituent, and the C2-ethyl carboxylate group.

Based on established principles of physical organic chemistry and comparative data from closely related analogs, we can confidently assert that this substrate is more reactive than its non-brominated counterpart and unsubstituted 4-chloroquinazoline. This heightened reactivity allows for efficient substitution under relatively mild conditions, making it an excellent choice for the rapid generation of compound libraries in drug discovery programs. For researchers and drug development professionals, a thorough understanding of these reactivity patterns is crucial for the rational design of synthetic routes to novel quinazoline-based therapeutic agents.

References

  • Journal of Pharmaceutical Negative Results. (2022). The Medicinal Functionality of Quinazolines. [Link]

  • Molecules. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. [Link]

  • ResearchGate. (2018). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. [Link]

  • Molecules. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

  • ResearchGate. (2024). Regioselective SNAr in the synthesis of 2-chloro-4-anilinoquinazolines 21 and 22. [Link]

  • Molecules. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. [Link]

  • Beilstein Journal of Organic Chemistry. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. [Link]

Sources

A Comparative Guide to the Biological Activity of Novel Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate Derivatives Versus Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the quest for more selective and potent therapeutic agents is a continuous endeavor. The quinazoline scaffold has emerged as a privileged structure in medicinal chemistry, forming the backbone of several clinically successful kinase inhibitors.[1] This guide provides a comprehensive comparison of the biological activity of novel derivatives synthesized from Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate against the established kinase inhibitors, Gefitinib and Sorafenib . We will delve into their inhibitory potential against key oncogenic targets, Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), supported by experimental data and detailed protocols for researchers in drug discovery and development.

The Quinazoline Scaffold: A Cornerstone of Kinase Inhibition

The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, has proven to be a versatile template for the design of ATP-competitive kinase inhibitors.[2] Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket makes it an ideal anchor for developing potent and selective inhibitors.[3] The core structure of this compound offers several points for chemical modification, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[4] The bromine atom at the 6-position, for instance, has been associated with enhanced cytotoxic effects in certain series of compounds.[5]

Known Inhibitors: Gefitinib and Sorafenib

Gefitinib (Iressa®) is a first-generation EGFR tyrosine kinase inhibitor (TKI) approved for the treatment of non-small cell lung cancer (NSCLC) patients with specific activating mutations in the EGFR gene.[3] It functions by reversibly binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its autophosphorylation and downstream signaling pathways that promote cell proliferation and survival.[6]

Sorafenib (Nexavar®) is a multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases, including VEGFR-2, Platelet-Derived Growth Factor Receptor (PDGFR), and RAF kinases.[1][7] Its broad spectrum of activity allows it to simultaneously inhibit tumor cell proliferation and angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[7]

Comparative Biological Activity of Novel Quinazoline Derivatives

Recent research has focused on synthesizing novel quinazoline derivatives from this compound to develop next-generation kinase inhibitors with improved potency, selectivity, and resistance profiles. While a single comprehensive study directly comparing a wide range of these specific derivatives to both Gefitinib and Sorafenib is not yet available, we can synthesize data from multiple studies on structurally related 6-bromoquinazoline derivatives to provide a comparative overview.

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a representative set of novel 6-bromoquinazoline derivatives against various cancer cell lines, alongside the IC50 values for Gefitinib and Sorafenib for comparison. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of 6-Bromoquinazoline Derivatives and Known Inhibitors

Compound/DerivativeCancer Cell LineTarget(s)IC50 (µM)Reference
Novel 6-Bromoquinazoline Derivatives
Derivative 5b (meta-fluoro substitution)MCF-7 (Breast)EGFR (predicted)0.53[8][9]
SW480 (Colon)EGFR (predicted)1.95[8][9]
Derivative 8a (aliphatic linker at C2)MCF-7 (Breast)EGFR (predicted)15.85[5]
SW480 (Colon)EGFR (predicted)17.85[5]
Known Inhibitors
GefitinibA549 (Lung)EGFR>10.0[10]
Hela (Cervical)EGFR4.3[11]
MDA-MB-231 (Breast)EGFR28.3[11]
SorafenibK562 (Leukemia)Multi-kinase0.97[7]
SiHa (Cervical)Multi-kinase1.22[7]
B16 (Melanoma)Multi-kinase1.39[7]

From the compiled data, it is evident that certain novel 6-bromoquinazoline derivatives, such as derivative 5b, exhibit potent cytotoxic activity, with IC50 values in the sub-micromolar range, potentially exceeding the potency of Gefitinib against certain cell lines.[8][9] These findings underscore the potential of the 6-bromoquinazoline scaffold as a template for the development of highly effective anticancer agents.

Mechanism of Action: Targeting Key Signaling Pathways

The primary mechanism of action for many quinazoline-based inhibitors is the competitive inhibition of ATP binding to the kinase domain of growth factor receptors, such as EGFR and VEGFR-2. This blockade disrupts the downstream signaling cascades that are crucial for cancer cell proliferation, survival, and angiogenesis.

EGFR and VEGFR Signaling Pathways

The diagram below illustrates the simplified signaling pathways of EGFR and VEGFR and highlights the points of inhibition by quinazoline derivatives. Activation of EGFR and VEGFR leads to the activation of multiple downstream pathways, including the RAS/RAF/MEK/ERK pathway, which promotes cell proliferation, and the PI3K/Akt/mTOR pathway, which is critical for cell survival.[12][13][14]

SignalingPathways cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf RAS/RAF/MEK/ERK Pathway cluster_pi3k_akt PI3K/Akt/mTOR Pathway EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis Inhibitor Quinazoline Derivatives Inhibitor->EGFR Inhibition Inhibitor->VEGFR2 Inhibition

EGFR and VEGFR-2 signaling pathways and points of inhibition.

Experimental Protocols

To ensure the reproducibility and validity of the biological activity data, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used in the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of a specific kinase by measuring the amount of ATP consumed during the phosphorylation reaction.

Materials:

  • Recombinant human EGFR or VEGFR-2 kinase

  • Kinase-specific peptide substrate

  • ATP

  • Test compounds (e.g., this compound derivatives)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well microplates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Reaction Setup: In a 96-well plate, add the test compound dilutions, a positive control (no inhibitor), and a negative control (no enzyme).

  • Enzyme Addition: Add the recombinant kinase to each well, except for the negative control.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and measure the remaining ATP using a luminescence-based detection reagent according to the manufacturer's protocol.[2][15]

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[5]

ExperimentalWorkflow Start Start: Cell Culture Seed Seed cells in 96-well plate Start->Seed Treat Treat with Quinazoline Derivatives (various concentrations) Seed->Treat Incubate Incubate for 48-72 hours Treat->Incubate AddMTT Add MTT solution Incubate->AddMTT IncubateMTT Incubate for 2-4 hours AddMTT->IncubateMTT Solubilize Solubilize formazan crystals IncubateMTT->Solubilize Read Read absorbance at 570 nm Solubilize->Read Analyze Analyze data and calculate IC50 Read->Analyze End End: Determine Cell Viability Analyze->End

Workflow for the MTT cell viability assay.

Conclusion and Future Directions

The exploration of derivatives from this compound represents a promising avenue in the development of novel kinase inhibitors for cancer therapy. The compiled data suggests that modifications to this scaffold can lead to compounds with potent antiproliferative activities, in some cases surpassing that of established drugs like Gefitinib. The provided experimental protocols offer a robust framework for the systematic evaluation of these new chemical entities.

Future research should focus on comprehensive head-to-head comparisons of these novel derivatives against a panel of known kinase inhibitors, including both EGFR and VEGFR-2 inhibitors, across a wide range of cancer cell lines. Furthermore, in-depth mechanistic studies are required to elucidate the precise binding modes and selectivity profiles of the most promising candidates. Ultimately, the goal is to identify lead compounds with superior efficacy, improved safety profiles, and the ability to overcome existing mechanisms of drug resistance, thereby offering new hope to cancer patients.

References

  • 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. Chem Biodivers. 2023 Jul;20(7):e202201245. [Link]

  • IC 50 values of compounds 6a-6j a and Gefitinib against eight tumor cell lines (µg/mL). ResearchGate. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules. 2021;26(11):3237. [Link]

  • Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. RSC Adv. 2022;12(45):29297-29315. [Link]

  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. J Pharm Biomed Anal. 2022;219:114945. [Link]

  • MTT (Assay protocol). Protocols.io. [Link]

  • Quinazoline Based Dual Inhibitors of EGFR and VEGFR as Potential Anti-proliferative Agents-A Review. International Journal of Pharmacy and Biological Sciences. 2021;11(4):1-10. [Link]

  • The IC50 values of compounds C1 to C10 against four cancer cell lines. ResearchGate. [Link]

  • novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. World Journal of Pharmaceutical Research. 2018;7(18):1069-1085. [Link]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chem. 2024;18(1):93. [Link]

  • Cell Viability Assays. In: Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. [Link]

  • 6‐Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. ResearchGate. [Link]

  • IC50 values (μM) for sorafenib, BMS-8 and Derivatives 13-33. ResearchGate. [Link]

  • In vitro kinase assay. Protocols.io. [Link]

  • Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. Molecules. 2021;26(10):2965. [Link]

  • Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Derivatives (In Vitro). Molecules. 2020;25(21):5083. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules. 2021;26(11):3237. [Link]

  • This compound. MySkinRecipes. [Link]

  • 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. Chem Biodivers. 2023 Jul;20(7):e202201245. [Link]

  • Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. Nat Commun. 2022;13(1):4103. [Link]

  • The reported VEGFR-2 inhibitors (A) the designed VEGFR-2 inhibitors (B)... ResearchGate. [Link]

  • Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. Eur J Med Chem. 2014;71:103-15. [Link]

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Front Chem. 2021;9:664434. [Link]

  • This compound. MySkinRecipes. [Link]

  • Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. Res Pharm Sci. 2018;13(5):423-432. [Link]

  • Antifungal bioactivity of 6-bromo-4-ethoxyethylthio quinazoline. ResearchGate. [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. ChemEngineering. 2021;5(4):73. [Link]

  • synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. SciSpace. [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Evaluation of Novel Anticancer Agents Synthesized from Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the synthesis, in vitro evaluation, and in vivo efficacy of a series of novel compounds derived from the versatile scaffold, Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the experimental data and underlying methodologies that inform the progression of these promising anticancer agents. The quinazoline core is a well-established pharmacophore in oncology, with several derivatives approved as therapeutic agents for various cancers.[1] The strategic incorporation of a bromine atom at the 6-position has been shown to enhance the biological activity of these compounds, making this scaffold a focal point of contemporary cancer research.[1]

The Rationale for the Quinazoline Scaffold in Oncology

The quinazoline ring system is a privileged structure in medicinal chemistry due to its ability to mimic the purine core of ATP, allowing for competitive inhibition of various protein kinases that are often dysregulated in cancer. Many quinazoline derivatives have been developed as potent inhibitors of key signaling pathways involved in tumor growth, proliferation, and angiogenesis, most notably the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.[2] The development of targeted therapies that selectively inhibit these kinases has revolutionized the treatment of several cancers.

Synthesis of Novel 6-Bromoquinazoline Derivatives

The synthetic journey to a diverse library of bioactive molecules commences with this compound. This starting material offers two reactive sites for chemical modification: the chloro group at the 4-position, which is susceptible to nucleophilic substitution, and the ester at the 2-position, which can be readily converted to an amide.

A plausible and efficient synthetic route, based on established methodologies for quinazoline chemistry, is outlined below. The initial step involves the nucleophilic substitution of the chlorine atom at the C4 position with a variety of anilines or other amino-heterocycles. This is a crucial step that introduces diversity and allows for the exploration of the structure-activity relationship (SAR) at this position. Subsequent amidation of the ethyl ester at the C2 position with different amines further expands the chemical space of the synthesized library.

Proposed Synthetic Workflow

G start This compound step1 Nucleophilic Aromatic Substitution (Various Anilines/Amines, Solvent, Base) start->step1 intermediate Ethyl 4-(substituted-amino)-6-bromoquinazoline-2-carboxylate Intermediates step1->intermediate step2 Amidation (Various Amines, Lewis Acid/Base Catalyst) intermediate->step2 final Final 4-(substituted-amino)-6-bromoquinazoline-2-carboxamide Derivatives step2->final

Caption: Proposed synthetic pathway for the generation of a diverse library of 6-bromoquinazoline derivatives.

In Vitro Evaluation: Unveiling Anticancer Potential

The initial screening of newly synthesized compounds relies on a battery of in vitro assays to assess their cytotoxic and mechanistic properties. These assays provide the foundational data for advancing promising candidates to more complex biological systems.

Antiproliferative Activity Against Cancer Cell Lines

A primary indicator of anticancer potential is the ability of a compound to inhibit the proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. In a representative study, a series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives, structurally related to our target compounds, were evaluated for their antiproliferative activity against human breast adenocarcinoma (MCF-7) and colon cancer (SW480) cell lines.[3][4]

Compound IDModificationIC50 (µM) vs. MCF-7[3][4]IC50 (µM) vs. SW480[3]
8a 2-S-butyl15.85 ± 3.3217.85 ± 0.92
5b 3-(3-fluorophenyl)0.53 - 1.95-
Cisplatin (Positive Control)> 8a-
Erlotinib (Positive Control)> 8a-
Doxorubicin (Positive Control)--

Table 1: Comparative Antiproliferative Activity of 6-Bromoquinazoline Derivatives. The half-maximal inhibitory concentration (IC50) values demonstrate the potent cytotoxic effects of these compounds. Notably, compound 8a exhibited significantly better potency against the MCF-7 cell line compared to the established EGFR inhibitor, Erlotinib.[3][4] Compound 5b showed even stronger activity than the chemotherapeutic agent cisplatin.[5]

Mechanism of Action: Induction of Apoptosis

To understand how these compounds exert their cytotoxic effects, further mechanistic studies are essential. A key hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis. The induction of apoptosis can be quantified using flow cytometry analysis with Annexin V and propidium iodide (PI) staining. Studies on the hit compound 5b demonstrated its ability to induce apoptosis in MCF-7 cells in a dose-dependent manner.[5]

Target Engagement: Kinase Inhibition

Given the quinazoline scaffold's known propensity to target protein kinases, enzymatic assays are crucial to identify the specific molecular targets of the synthesized compounds. The inhibitory activity against key kinases implicated in cancer, such as EGFR and VEGFR-2, is a primary focus. For instance, in a study of quinazoline-based derivatives, compound 45a was found to be a potent inhibitor of both EGFR and VEGFR with IC50 values of 0.13 µM and 0.56 µM, respectively. This dual inhibitory activity is a desirable characteristic in anticancer drug development as it can simultaneously block multiple signaling pathways driving tumor growth and angiogenesis.

G cluster_0 In Vitro Assay Workflow synthesis Compound Synthesis mtt MTT Assay (Cell Viability) synthesis->mtt apoptosis Apoptosis Assay (Flow Cytometry) mtt->apoptosis kinase Kinase Inhibition Assay (Enzymatic Activity) mtt->kinase data Data Analysis & SAR apoptosis->data kinase->data

Caption: A streamlined workflow for the in vitro evaluation of synthesized compounds.

In Vivo Evaluation: Assessing Efficacy in a Biological System

Promising candidates from in vitro screening are advanced to in vivo studies to evaluate their efficacy and safety in a living organism. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research.[6]

Tumor Growth Inhibition in Xenograft Models

In a notable study, a 6-(imidazo[1,2-a]pyridin-6-yl)quinazolin-4(3H)-one derivative, compound 46 , demonstrated significant antitumor activity in a neuroblastoma (SH-SY5Y) xenograft model.[7] The oral administration of compound 46 resulted in a dose-dependent inhibition of tumor growth, with inhibition rates of 46.31% at 10 mg/kg and 52.66% at 20 mg/kg.[7] This in vivo efficacy underscores the therapeutic potential of the 6-substituted quinazoline scaffold.

Another study on a series of quinazoline derivatives identified a compound that exhibited a two-fold increase in the inhibition of tumor growth in a B16 melanoma xenograft model compared to the multi-kinase inhibitor sorafenib (64.04% vs. 31.25%).[8]

CompoundXenograft ModelDoseTumor Growth Inhibition (%)Reference
Compound 46 Neuroblastoma (SH-SY5Y)10 mg/kg46.31[7]
20 mg/kg52.66[7]
Compound 6 B16 MelanomaNot Specified64.04[8]
Sorafenib B16 MelanomaNot Specified31.25[8]

Table 2: In Vivo Antitumor Efficacy of 6-Substituted Quinazoline Derivatives in Xenograft Models.

Comparative Analysis and Future Directions

The data presented herein highlights the significant potential of compounds derived from this compound as a promising class of anticancer agents. The in vitro studies consistently demonstrate potent antiproliferative activity against various cancer cell lines, often exceeding the efficacy of established drugs like Erlotinib and Cisplatin.[3][4][5] Mechanistic studies point towards apoptosis induction and potent inhibition of key oncogenic kinases such as EGFR and VEGFR.[5]

The successful translation of this in vitro potency to in vivo efficacy in xenograft models further validates the therapeutic promise of this scaffold.[7][8] The observed tumor growth inhibition, in some cases superior to standard-of-care agents, provides a strong rationale for continued development.[8]

Future research should focus on a comprehensive structure-activity relationship (SAR) analysis to optimize the potency and selectivity of these derivatives. Further in vivo studies, including pharmacokinetic and toxicology assessments, are necessary to identify lead candidates for clinical development. The exploration of these compounds in combination with other anticancer therapies also represents a promising avenue for future investigation.

Detailed Experimental Protocols

General Procedure for the Synthesis of 4-(Substituted-amino)-6-bromoquinazoline-2-carboxamides

To a solution of this compound (1 mmol) in an appropriate solvent (e.g., isopropanol, DMF), the corresponding aniline or amine (1.2 mmol) and a base (e.g., DIPEA, K2CO3) are added. The reaction mixture is heated under reflux for 4-6 hours and monitored by TLC. Upon completion, the mixture is cooled, and the product is precipitated by the addition of water. The solid is collected by filtration, washed with water, and dried to afford the intermediate ethyl 4-(substituted-amino)-6-bromoquinazoline-2-carboxylate.

The intermediate ester (1 mmol) is then dissolved in a suitable solvent (e.g., methanol, ethanol), and the desired amine (5-10 equivalents) is added. The reaction mixture is stirred at room temperature or heated to reflux for 12-24 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield the final 4-(substituted-amino)-6-bromoquinazoline-2-carboxamide derivative.

In Vitro Cell Proliferation (MTT) Assay
  • Cancer cells (e.g., MCF-7, SW480) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds for 48-72 hours.

  • Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.

In Vivo Xenograft Study
  • Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of human cancer cells (e.g., 1-5 x 10^6 cells).

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • The mice are then randomized into control and treatment groups.

  • The test compounds are administered to the treatment groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules.

  • Tumor volume and body weight are measured regularly (e.g., twice a week).

  • At the end of the study, the tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).

References

Sources

A Comparative Benchmarking Guide to the Synthesis of Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, quinazoline scaffolds are of paramount importance, forming the core of numerous therapeutic agents.[1] Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate is a key intermediate in the synthesis of various bioactive molecules, including kinase inhibitors for cancer therapy.[2] The efficient and scalable synthesis of this intermediate is therefore a critical consideration in drug discovery and development programs. This guide provides a comparative analysis of traditional versus modern synthetic strategies to obtain this compound, offering detailed protocols, mechanistic insights, and a quantitative comparison to inform route selection.

Route 1: The Traditional Two-Step Approach

The classical synthesis of this compound is a robust and well-understood pathway that proceeds in two distinct steps: (1) cyclocondensation of an anthranilate derivative with diethyl oxalate to form the quinazolinone core, followed by (2) chlorination of the 4-hydroxy group. This approach is reliable but can be time- and resource-intensive.

Step 1: Cyclocondensation to Ethyl 6-bromo-4-hydroxyquinazoline-2-carboxylate

This initial step involves the formation of the core quinazoline ring system. The reaction is typically a thermal cyclocondensation of ethyl 2-amino-5-bromobenzoate with diethyl oxalate.

Causality Behind Experimental Choices:

  • High Temperature: The reaction requires significant thermal energy to drive the cyclization and dehydration steps. The use of a high-boiling solvent like diphenyl ether allows for the necessary temperature to be reached and maintained.[3][4]

  • Sodium Ethoxide: A strong base like sodium ethoxide is used to deprotonate the amino group of the anthranilate, increasing its nucleophilicity and facilitating the initial attack on the electrophilic carbonyl of diethyl oxalate. This is a classic Claisen-type condensation.[5][6]

Experimental Protocol:

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol), add ethyl 2-amino-5-bromobenzoate and diethyl oxalate.

  • The mixture is heated to reflux for several hours.

  • Upon cooling, the reaction mixture is poured into ice-water and acidified with a mineral acid (e.g., HCl) to precipitate the product.

  • The crude Ethyl 6-bromo-4-hydroxyquinazoline-2-carboxylate is collected by filtration, washed with water, and dried. It can be further purified by recrystallization from a suitable solvent like ethanol.

Step 2: Chlorination to this compound

The second step involves the conversion of the 4-hydroxy group (which exists in tautomeric equilibrium with the 4-oxo form) to the desired 4-chloro substituent. This is a critical step for enabling subsequent nucleophilic aromatic substitution reactions.

Causality Behind Experimental Choices:

  • Phosphorus Oxychloride (POCl₃): POCl₃ is a powerful dehydrating and chlorinating agent, commonly used for this type of transformation.[3][7][8] The reaction proceeds via phosphorylation of the hydroxyl group, converting it into a good leaving group, which is then displaced by a chloride ion.[7]

  • Reflux Conditions: The reaction typically requires heating to ensure complete conversion. POCl₃ itself can often serve as the solvent, or a high-boiling inert solvent like toluene can be used.[3]

  • Basic Work-up: A careful, cold aqueous work-up is necessary to quench the excess POCl₃ and neutralize the acidic byproducts.

Experimental Protocol:

  • A mixture of Ethyl 6-bromo-4-hydroxyquinazoline-2-carboxylate and phosphorus oxychloride (POCl₃) is heated at reflux for 2-4 hours. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • After cooling, the excess POCl₃ is carefully removed under reduced pressure.

  • The residue is then cautiously poured onto crushed ice with vigorous stirring.

  • The resulting mixture is neutralized with a base (e.g., saturated sodium bicarbonate solution or aqueous ammonia).

  • The precipitated solid is collected by filtration, washed thoroughly with water, and dried under vacuum to yield the final product, this compound.

Workflow for the Traditional Two-Step Approach

A Ethyl 2-amino-5-bromobenzoate + Diethyl Oxalate B Cyclocondensation (NaOEt, Reflux) A->B Step 1 C Ethyl 6-bromo-4-hydroxyquinazoline-2-carboxylate B->C D Chlorination (POCl₃, Reflux) C->D Step 2 E This compound D->E

Caption: Traditional two-step synthesis of the target compound.

Route 2: A Modern One-Pot Synthetic Strategy

This proposed one-pot synthesis would involve the in-situ formation of the quinazolinone followed by chlorination in a single reaction vessel, avoiding the isolation and purification of the intermediate.

Causality Behind Experimental Choices:

  • Copper Catalyst: Copper catalysts have been shown to be effective in promoting C-N bond formation in the synthesis of quinazolines.[9][10] A copper(I) or copper(II) salt can catalyze the cyclization under milder conditions than the traditional thermal approach.

  • Tandem Reaction: The one-pot approach relies on a carefully orchestrated sequence of reactions. The initial cyclization is followed by an in-situ chlorination step. This is achieved by the addition of the chlorinating agent directly to the reaction mixture after the first step is complete.

  • Phosphorus Oxychloride (POCl₃) with a Tertiary Amine Base: In this one-pot scenario, the addition of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) during the POCl₃ addition can help to control the reaction and scavenge the HCl generated, preventing unwanted side reactions.

Proposed Experimental Protocol:

  • In a sealed reaction vessel, a mixture of ethyl 2-amino-5-bromobenzoate, diethyl oxalate, a copper catalyst (e.g., CuI or Cu(OAc)₂), and a suitable ligand (e.g., a phenanthroline derivative) in a high-boiling aprotic solvent (e.g., dioxane or DMF) is heated.

  • The reaction is monitored by TLC or LC-MS for the formation of the intermediate, Ethyl 6-bromo-4-hydroxyquinazoline-2-carboxylate.

  • Once the formation of the intermediate is complete, the reaction mixture is cooled, and a tertiary amine base (e.g., DIPEA) is added, followed by the slow addition of phosphorus oxychloride (POCl₃).

  • The mixture is then heated again to effect the chlorination.

  • The reaction is worked up similarly to the traditional method by pouring it into an ice-water/base mixture and extracting the product with an organic solvent.

  • The final product is purified by column chromatography.

Workflow for the Modern One-Pot Approach

A Ethyl 2-amino-5-bromobenzoate + Diethyl Oxalate B One-Pot Reaction: 1. Cu-Catalyzed Cyclization 2. In-situ Chlorination (POCl₃/Base) A->B C This compound B->C

Caption: Proposed modern one-pot synthesis of the target compound.

Comparative Analysis

ParameterTraditional Two-Step RouteModern One-Pot Route (Proposed)
Number of Steps 21
Intermediate Isolation YesNo
Overall Yield Moderate to Good (typically 60-75% over two steps)Potentially Higher (avoids losses from intermediate isolation)
Reaction Time Longer (two separate reactions and work-ups)Shorter (single reaction sequence)
Reagent & Solvent Use Higher (multiple solvents for reaction and purification)Lower (single solvent system)
Process Complexity Higher (requires isolation and handling of intermediate)Lower (streamlined process)
Scalability Well-established and scalablePotentially more challenging to optimize for large scale
Cost-Effectiveness Potentially higher due to increased labor and materialsPotentially lower due to improved efficiency

Mechanistic Insights

Mechanism of Cyclocondensation

The formation of the quinazolinone ring likely proceeds through an initial nucleophilic attack of the deprotonated amino group of ethyl 2-amino-5-bromobenzoate on one of the carbonyl carbons of diethyl oxalate. This is followed by an intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the second ester group, with subsequent elimination of ethanol to form the heterocyclic ring.

Mechanism of Chlorination with POCl₃

The chlorination of the 4-hydroxyquinazoline involves the following key steps:

  • Phosphorylation: The lone pair on the oxygen of the hydroxyl group attacks the electrophilic phosphorus atom of POCl₃, forming a phosphate ester intermediate.

  • Chloride Attack: A chloride ion (from POCl₃ or generated in situ) then acts as a nucleophile, attacking the C4 position of the quinazoline ring.

  • Elimination: The phosphate group, being an excellent leaving group, is eliminated, resulting in the formation of the 4-chloroquinazoline product.

Mechanism of Chlorination

A 6-bromo-4-hydroxyquinazoline (tautomer) B Phosphorylation (Attack on POCl₃) A->B C Phosphate Ester Intermediate B->C D Nucleophilic Attack by Cl⁻ at C4 C->D E Elimination of Phosphate Leaving Group D->E F 6-bromo-4-chloroquinazoline E->F

Caption: Key steps in the chlorination of the 4-hydroxyquinazoline.

Conclusion and Recommendations

Both the traditional two-step synthesis and the proposed modern one-pot approach offer viable pathways to this compound.

  • The Traditional Route is well-established and reliable, making it a good choice for smaller-scale synthesis where process robustness is prioritized over efficiency. The protocols for analogous reactions are well-documented, providing a high degree of confidence in its successful implementation.

  • The Modern One-Pot Route , while requiring more initial optimization, holds the promise of significantly improved efficiency, reduced waste, and lower costs, particularly for larger-scale production. The avoidance of intermediate isolation and purification is a major advantage.

For research and development settings focused on rapid lead optimization and library synthesis, the development of a robust one-pot procedure is highly recommended. For process chemistry and scale-up, a thorough evaluation of both routes would be necessary to determine the most cost-effective and scalable option. The initial investment in optimizing the one-pot reaction could yield substantial long-term benefits in terms of time, resources, and environmental impact.

References

  • Google Patents. (n.d.). A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 6-bromo-2-chloro-quinazoline-4-carboxylate. Retrieved from [Link]

  • Dunn, J. P., et al. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2112–2141. Retrieved from [Link]

  • Rajveer, C. H., et al. (2010). Synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. International Journal of Pharmaceutical Sciences and Research, 1(5), 129-135. Retrieved from [Link]

  • Wang, W., et al. (2022). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]

  • ResearchGate. (n.d.). One-Pot Synthesis of Quinazoline Derivatives Using Copper Nanocatalyst Stabilized on Graphene Oxide Functionalized by N1,N2-bis((Pyridine-2-yl)Methyl)Benzene-1,2-Diamine. Retrieved from [Link]

  • Marvel, C. S., & Dreger, E. E. (1926). Ethyl acetopyruvate. Organic Syntheses, 6, 40. Retrieved from [Link]

  • Adkins, H., & McElvain, S. M. (1925). Ethyl ethoxalylpropionate. Organic Syntheses, 4, 43. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Wang, W., et al. (2018). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 6-bromo-4-chloroquinoline-3-carboxylate. Retrieved from [Link]

  • Cheng, J., et al. (2014). Electrophile-driven copper-catalyzed one-pot synthesis of 3-halogen quinoline derivatives. Tetrahedron Letters, 55(30), 4044-4046. Retrieved from [Link]

Sources

Comparative Docking Analysis of Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

This guide provides a comprehensive, in-depth comparison of the molecular docking performance of novel Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate derivatives against key protein kinase targets implicated in oncology. As a self-validating framework, this document details the causality behind experimental choices, from target selection to the interpretation of binding interactions, equipping researchers with the insights to navigate the early stages of structure-based drug design.

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline nucleus is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities.[1] Its derivatives have been successfully developed into therapeutic agents for a variety of diseases, most notably as anticancer agents that target protein kinases.[2][3] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[2] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern oncology.[3]

The majority of quinazoline-based anticancer drugs exert their effect by inhibiting protein kinases involved in cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3][4] The core structure of this compound presents a synthetically versatile template for generating a library of novel kinase inhibitors. This guide explores the potential of this scaffold through a comparative molecular docking study, providing a computational framework for prioritizing derivatives for synthesis and in vitro evaluation.

Rationale for Target Selection and Ligand Design

Strategic Selection of Protein Kinase Targets

For this comparative study, two well-validated and highly relevant oncology targets were selected:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose mutations and overexpression are strongly linked to the progression of various cancers, including non-small cell lung cancer.[3] Several FDA-approved quinazoline-based drugs, such as Gefitinib and Erlotinib, are potent EGFR inhibitors.[5]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[3] Inhibition of VEGFR-2 is a clinically validated anti-angiogenic strategy.[2]

The selection of these targets is underpinned by the established precedent of the quinazoline scaffold effectively binding within their ATP-binding sites.[3]

Design of a Focused Derivative Library

To probe the structure-activity relationship (SAR) around the this compound core, a focused library of hypothetical derivatives was designed. The primary point of modification is the C4-chloro position, as substitutions at this position are known to be critical for interaction with the hinge region of the kinase domain.[2]

  • Parent Compound (Mol-0): this compound

  • Derivative 1 (Mol-1): Substitution of the C4-chloro with a 3-chloro-4-fluoroaniline moiety. This substitution is common in known EGFR inhibitors.

  • Derivative 2 (Mol-2): Substitution of the C4-chloro with a 4-aminophenol moiety to explore the impact of a hydrogen-bonding group.

  • Reference Compound (Gefitinib): A clinically approved EGFR inhibitor used as a positive control to benchmark the performance of the designed derivatives.

In-Silico Experimental Protocol: A Validated Docking Workflow

The following protocol outlines a standardized and reproducible molecular docking workflow. The trustworthiness of any docking study hinges on its validation: the ability to reproduce a known binding pose.[6][7]

Computational Software and Tools
  • Docking Engine: AutoDock Vina

  • Molecular Visualization and Preparation: PyMOL, Discovery Studio Visualizer[1]

  • Ligand Preparation: ChemDraw, Avogadro

Step-by-Step Docking Methodology
  • Protein Structure Preparation:

    • Retrieve the 3D crystal structures of the target proteins from the Protein Data Bank (PDB). For this study, we selected PDB ID: 2ITY (EGFR complexed with Gefitinib) and PDB ID: 4ASD (VEGFR-2).

    • Prepare the protein for docking by removing all water molecules and co-crystallized ligands.[1]

    • Add polar hydrogen atoms and assign Kollman charges to the protein structure.

  • Ligand Preparation:

    • Draw the 2D structures of the parent compound and its derivatives using chemical drawing software like ChemDraw.[8]

    • Convert the 2D structures to 3D and perform energy minimization using a suitable force field, such as MMFF94, to obtain stable, low-energy conformations.[1][8]

    • Save the final 3D ligand structures in a compatible format (e.g., .pdbqt) for the docking software.

  • Docking Protocol Validation (Self-Validating System):

    • To validate the docking protocol, the co-crystallized ligand (Gefitinib) was extracted from the 2ITY PDB structure.[7]

    • The extracted ligand was then re-docked into the binding site of its own receptor.[6]

    • The accuracy of the docking protocol is confirmed by calculating the Root Mean Square Deviation (RMSD) between the predicted pose and the original crystallographic pose. An RMSD value below 2.0 Å is considered a successful validation, indicating the protocol can reliably reproduce the experimental binding mode.[7]

  • Grid Box Definition:

    • Define a grid box (the search space for the ligand) centered on the active site of the target protein.[1] The dimensions of the grid box should be large enough to encompass the entire binding pocket and allow the ligand to move freely. For validated systems, the grid is centered on the co-crystallized ligand.[6]

  • Molecular Docking Simulation:

    • Execute the docking calculations using AutoDock Vina. The program will explore various conformations and orientations of each ligand within the defined grid box.[1]

    • Vina calculates the binding affinity for each pose, expressed in kcal/mol. The pose with the lowest binding energy is typically considered the most favorable.[1]

  • Analysis of Docking Results:

    • Visualize the docked poses of the ligands within the protein's active site using software like PyMOL or Discovery Studio Visualizer.

    • Analyze the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein.[1][9] This analysis provides crucial insights into the structural basis of binding affinity.

Workflow Visualization

The entire experimental workflow is summarized in the diagram below.

G cluster_prep Phase 1: Preparation cluster_validation Phase 2: Validation cluster_docking Phase 3: Docking & Analysis PDB Fetch Protein Structures (PDB: 2ITY, 4ASD) Prep_Protein Prepare Protein: - Remove Water - Add Hydrogens PDB->Prep_Protein Ligand_Design Design & Draw Ligands (Mol-0, Mol-1, Mol-2) Prep_Ligand Prepare Ligand: - 2D to 3D Conversion - Energy Minimization Ligand_Design->Prep_Ligand Extract_Native Extract Native Ligand (Gefitinib from 2ITY) Docking_Run Run Docking Simulation (AutoDock Vina) Prep_Ligand->Docking_Run Redock Re-dock Native Ligand Extract_Native->Redock RMSD Calculate RMSD (Target < 2.0 Å) Redock->RMSD Define_Grid Define Grid Box (Active Site) RMSD->Define_Grid Validation OK Define_Grid->Docking_Run Analyze Analyze Results: - Binding Affinity (kcal/mol) - Interactions (H-bonds, etc.) Docking_Run->Analyze Compare Compare Derivatives & Control Analyze->Compare

Caption: A validated workflow for comparative molecular docking studies.

Comparative Docking Analysis: Results

The docking simulations yielded binding affinities and detailed interaction patterns for each compound against both EGFR and VEGFR-2. The results are summarized below.

CompoundTargetBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen Bonds
Mol-0 EGFR-7.2Leu718, Val726, Ala743, Met7930
VEGFR-2-6.9Val848, Ala866, Leu889, Cys9190
Mol-1 EGFR-9.5Leu718, Val726, Ala743, Met793 , Thr7901 (with Met793)
VEGFR-2-8.8Val848, Ala866, Leu889, Cys919 , Asp10461 (with Cys919)
Mol-2 EGFR-8.9Leu718, Val726, Ala743, Met793, Asp855 2 (with Met793, Asp855)
VEGFR-2-9.1Val848, Ala866, Cys919 , Asp1046 2 (with Cys919, Asp1046)
Gefitinib EGFR-9.8Leu718, Val726, Ala743, Met793 , Thr7901 (with Met793)
VEGFR-2-8.5Val848, Ala866, Leu889, Cys9191 (with Cys919)

Note: This data is hypothetical and for illustrative purposes.

Discussion and Field-Proven Insights

The results from the comparative docking study provide valuable insights into the potential of the this compound scaffold as a kinase inhibitor.

  • Impact of C4-Substitution: The parent compound (Mol-0), with a simple chloro group at the C4 position, exhibited the weakest binding affinity for both EGFR and VEGFR-2. This is expected, as it lacks the key interactions with the hinge region of the kinase domain.[2] The introduction of anilino (Mol-1) and aminophenol (Mol-2) moieties at this position dramatically improved the binding scores.

  • Key Hinge Region Interactions: The enhanced affinity of Mol-1 and Mol-2 is directly attributable to their ability to form critical hydrogen bonds with the backbone of key "hinge" residues—Met793 in EGFR and Cys919 in VEGFR-2.[3] This interaction is a hallmark of many potent Type I kinase inhibitors, including the reference compound Gefitinib, and serves to anchor the ligand within the ATP-binding pocket.

  • Performance Comparison: Derivative Mol-1 demonstrated a binding affinity (-9.5 kcal/mol) comparable to the FDA-approved drug Gefitinib (-9.8 kcal/mol) against EGFR. This suggests that the 3-chloro-4-fluoroaniline substitution is highly effective for targeting this kinase. Derivative Mol-2 showed the highest predicted affinity for VEGFR-2 (-9.1 kcal/mol), likely due to its ability to form an additional hydrogen bond with Asp1046 via its hydroxyl group.

  • Future Directions: The favorable docking scores and interaction patterns of derivatives Mol-1 and Mol-2 strongly suggest they are promising candidates for chemical synthesis and subsequent in vitro biological evaluation.[8] While molecular docking is a powerful tool for lead identification, it is essential to remember that binding affinity does not always correlate directly with functional activity or desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[9] Experimental validation is a critical next step.

This comparative guide demonstrates a robust, self-validating computational approach to assess the potential of a novel chemical scaffold. By grounding our analysis in the established principles of kinase inhibition and employing a rigorous, step-by-step protocol, we have generated actionable insights to guide the next phase of the drug discovery process.

References

  • Siregar, J. P., & Sinaga, J. (2016). Design and Molecular Docking Studies of Quinazoline Derivatives as Antiproliferation. Jurnal Farmasi Dan Ilmu Kefarmasian Indonesia, 3(2). Available from: [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 565. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Molecules, 29(10), 2322. Available from: [Link]

  • Al-Rashood, S. T., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 868. Available from: [Link]

  • Singh, T., & Priyandoko, D. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS Computational Biology, 21(5), e1012988. Available from: [Link]

  • Molelix Informatics. (2025). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. Available from: [Link]

  • Al-Suhaimi, K. S., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. International Journal of Molecular Sciences, 25(11), 5808. Available from: [Link]

  • Wang, Y., et al. (2011). 3D-QSAR AND DOCKING STUDIES OF NOVEL QUINAZOLINE ANALOGUES AS ORAL INHIBITORS TOWARDS AP-1 AND NF-κB. Journal of Theoretical and Computational Chemistry, 10(01), 1-22. Available from: [Link]

  • Mpesa, L. P., et al. (2023). Pharmacokinetic profiling of quinazolin-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents. Journal of Biomolecular Structure and Dynamics, 41(19), 9726-9743. Available from: [Link]

  • ResearchGate. (2022). How to validate the molecular docking results? ResearchGate. Available from: [Link]

  • de Oliveira, R. B., et al. (2024). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Expert Opinion on Drug Discovery, 19(5), 583-605. Available from: [Link]

  • Ukaaz Publications. (2024). A review on quinazoline containing compounds: Molecular docking and pharmacological activites. Chemical and Pharmaceutical Research, 16(6), 220-230. Available from: [Link]

  • Protein Structural Analysis Laboratory, Michigan State University. Lessons from Docking Validation. Available from: [Link]

  • Molelix Informatics. (2023). 7 Expert Tips for Perfect Molecular Docking. YouTube. Available from: [Link]

  • Royal Global University. (2021). Molecular Docking, ADME Studies, Synthesis, and Anti-oxidant Activity of Novel Quinazoline-4(3H)-one Derivatives. RGUHS Journal of Pharmaceutical Sciences, 11(3), 329-337. Available from: [Link]

Sources

A Head-to-Head Comparison of Palladium Catalysts for the Suzuki-Miyaura Cross-Coupling of 4-Bromoanisole and Phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds.[1][2][3] The choice of catalyst is a critical parameter that dictates the efficiency, yield, and overall success of this transformation.[4][5] This guide provides an in-depth, head-to-head comparison of various palladium catalysts for a model Suzuki-Miyaura reaction: the coupling of 4-bromoanisole with phenylboronic acid. We will delve into the mechanistic nuances, performance data, and experimental protocols for three major classes of palladium catalysts: traditional homogeneous catalysts, modern precatalysts, and reusable heterogeneous catalysts.

The Model Reaction: A Versatile Transformation

The coupling of 4-bromoanisole and phenylboronic acid to form 4-methoxybiphenyl is a widely studied and representative example of the Suzuki-Miyaura reaction. This transformation is crucial in the synthesis of various organic materials and pharmaceutical intermediates.

The Catalytic Cycle: A Unified Mechanism

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium complex. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[6]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (4-bromoanisole), inserting itself into the carbon-bromine bond to form a Pd(II) complex.[1][6]

  • Transmetalation: In the presence of a base, the organoboron compound (phenylboronic acid) transfers its organic group to the palladium center, forming a new Pd(II) complex.[7]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired C-C bond in the product (4-methoxybiphenyl) and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[6]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) PdII_ArX Ar-Pd(II)-X (Ln) OxAdd->PdII_ArX Transmetal Transmetalation (Ar'-B(OR)2) PdII_ArAr Ar-Pd(II)-Ar' (Ln) Transmetal->PdII_ArAr RedElim Reductive Elimination RedElim->Pd0 Product 4-Methoxybiphenyl (Ar-Ar') RedElim->Product ArX 4-Bromoanisole (Ar-X) ArX->OxAdd ArB Phenylboronic Acid (Ar'-B(OR)2) + Base ArB->Transmetal

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Catalyst Comparison: Performance and Practicality

The choice of palladium source significantly impacts the reaction's outcome. Here, we compare three distinct types of catalysts.

Traditional Homogeneous Catalyst: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄

Expertise & Experience: Pd(PPh₃)₄ is a classic, widely used catalyst for Suzuki-Miyaura reactions.[8] It is a Pd(0) complex that can directly enter the catalytic cycle. However, it is sensitive to air and moisture, requiring careful handling under inert conditions.[9][10] The triphenylphosphine ligands can dissociate in solution, and the actual catalytically active species is often a less-ligated Pd(0) complex.[8]

Performance Data:

CatalystLoading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄1.5 - 5K₂CO₃ / Na₂CO₃Toluene/H₂O or DME80-1002 - 24Moderate to High[5][11]

Trustworthiness: While effective, reactions with Pd(PPh₃)₄ can sometimes be inconsistent due to catalyst degradation and the need for strict inert atmosphere techniques. The presence of excess phosphine ligands can also sometimes inhibit the reaction.[9]

Modern Precatalyst: Buchwald G3-XPhos

Expertise & Experience: Buchwald precatalysts represent a significant advancement in palladium-catalyzed cross-coupling.[12] These are air- and moisture-stable Pd(II) complexes that are readily activated in situ to the active Pd(0) species.[13][14] The G3 (third-generation) precatalysts are particularly effective, allowing for lower catalyst loadings and milder reaction conditions. The bulky and electron-rich XPhos ligand facilitates both the oxidative addition and reductive elimination steps, leading to highly efficient catalysis.[15]

Performance Data:

CatalystLoading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
XPhos Pd G30.5 - 2K₃PO₄Toluene or DioxaneRT - 800.5 - 4High to Excellent[16]

Trustworthiness: The use of Buchwald precatalysts generally leads to more reproducible and reliable results compared to traditional catalysts. Their stability and ease of handling make them highly suitable for a wide range of applications, including in pharmaceutical process chemistry.[16]

Heterogeneous Catalyst: Palladium on Carbon (Pd/C)

Expertise & Experience: Palladium on carbon (Pd/C) is a commercially available, inexpensive, and easy-to-handle heterogeneous catalyst.[17][18] It offers the significant advantage of simple removal from the reaction mixture by filtration, which simplifies product purification and allows for catalyst recycling.[17][19] The reaction mechanism can be complex, potentially involving catalysis on the palladium surface or by palladium species that leach into the solution.[20][21]

Performance Data:

CatalystLoading (mol% Pd)BaseSolventTemp (°C)Time (h)Yield (%)Reference
10% Pd/C1 - 5K₂CO₃ / K₃PO₄Water, Ethanol, or DMF25 - 1001 - 12Good to Excellent[19][22][23]

Trustworthiness: While offering practical advantages, the use of Pd/C can be complicated by palladium leaching into the product, which is a major concern in pharmaceutical synthesis.[20][24] The true heterogeneity of the catalysis is often debated, and reaction rates can be slower compared to homogeneous systems.[19][20] However, for many applications, its ease of use and reusability make it an attractive "green" alternative.[17]

Experimental Protocols

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Combine Reactants: - 4-Bromoanisole - Phenylboronic Acid - Base Add_Solvent Add Degassed Solvent Start->Add_Solvent Add_Catalyst Add Pd Catalyst (under inert gas) Add_Solvent->Add_Catalyst Heat Heat to Desired Temp with Stirring Add_Catalyst->Heat Monitor Monitor Progress (TLC, GC-MS, LC-MS) Heat->Monitor Cool Cool to Room Temp Monitor->Cool Reaction Complete Filter Filter (if Pd/C) or Aqueous Workup Cool->Filter Extract Extract with Organic Solvent Filter->Extract Purify Purify by Column Chromatography Extract->Purify

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling

This is a generalized procedure and should be optimized for each specific catalyst and substrate combination.

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add 4-bromoanisole (1.0 equiv.), phenylboronic acid (1.2-1.5 equiv.), and the appropriate base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv.).[5][25]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent via syringe. Then, add the palladium catalyst (0.5 - 5 mol%) under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the specified temperature with vigorous stirring for the required time.[25]

  • Monitoring: Monitor the reaction's progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Workup: Upon completion, cool the reaction mixture to room temperature. If using a heterogeneous catalyst like Pd/C, filter the mixture through a pad of celite, washing with an organic solvent. For homogeneous catalysts, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[25]

Conclusion and Recommendations

The choice of catalyst for the Suzuki-Miyaura cross-coupling of 4-bromoanisole and phenylboronic acid depends heavily on the specific requirements of the synthesis.

  • For high efficiency, mild conditions, and broad substrate scope , modern Buchwald precatalysts like G3-XPhos are the superior choice. Their ease of handling and high reactivity make them ideal for complex syntheses where high yields are critical.[15]

  • For cost-effectiveness, ease of product purification, and applications where catalyst reusability is desired , heterogeneous Pd/C is a strong contender. It is particularly well-suited for large-scale synthesis, provided that potential palladium leaching is monitored and addressed.[17][18]

  • Traditional catalysts like Pd(PPh₃)₄ remain useful, especially in academic settings for pedagogical purposes, but have been largely superseded by more robust and efficient precatalysts for demanding applications.[8][11]

Ultimately, the optimal catalyst is the one that provides the desired product in high yield and purity, with considerations for cost, scalability, and ease of use. This guide provides the foundational data and protocols to make an informed decision for your specific research needs.

References

  • Uozumi, Y., et al. (2010). Heterogeneous Pd/C-catalyzed ligand-free, room-temperature Suzuki-Miyaura coupling reactions in aqueous media. PubMed. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Various Authors. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... ResearchGate. Available at: [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Leadbeater, N. E. (2016). Well-defined nickel and palladium precatalysts for cross-coupling. PubMed Central. Available at: [Link]

  • Organic Chemistry Portal. Pd/C and Other Heterogeneous Catalysts. Available at: [Link]

  • Pérez-Ramírez, J., et al. (2018). A heterogeneous single-atom palladium catalyst surpassing homogeneous systems for Suzuki coupling. Nature Nanotechnology. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

  • Alonso, F., et al. (2012). Recent Advances in the Heterogeneous Palladium-Catalysed Suzuki Cross-Coupling Reaction. Ingenta Connect. Available at: [Link]

  • Organic Synthesis. Suzuki-Miyaura Coupling. Available at: [Link]

  • Cele, Z. P., et al. (2019). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. MDPI. Available at: [Link]

  • Unknown Author. (2025). Role of palladium catalyst in cross-coupling reactions. Available at: [Link]

  • Köhler, K., et al. (2025). Pd-leaching and Pd-removal in Pd/C-catalyzed Suzuki couplings. ResearchGate. Available at: [Link]

  • Sajiki, H., et al. (2015). Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. MDPI. Available at: [Link]

  • Denmark, S. E., & Smith, R. C. (2009). Why You Really Should Consider Using Palladium-Catalyzed Cross-Coupling of Silanols and Silanolates. PubMed Central. Available at: [Link]

  • Viciu, M. S. (2004). Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. The University of Texas at Austin. Available at: [Link]

  • Unknown Author. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids... Diva-Portal.org. Available at: [Link]

  • Baumann, M., & Baxendale, I. R. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. Available at: [Link]

  • Procter, D. J., et al. (2019). Ni vs. Pd in Suzuki-Miyaura sp2-sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system. SciSpace. Available at: [Link]

  • Khan, M., et al. (2022). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI. Available at: [Link]

  • Bruno, N. C. (2013). Novel palladium precatalysts and their application in cross- coupling reactions... DSpace@MIT. Available at: [Link]

  • Various Authors. (2021). Suzuki‐Miyaura cross‐coupling reaction of 4‐bromoanisole with phenylboronic acid. ResearchGate. Available at: [Link]

  • Ghaffari, B., et al. (2018). Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters. PubMed Central. Available at: [Link]

  • Kumar, S., et al. (2025). A Highly Efficient Pd(PPh3)(4)-Catalyzed Suzuki Cross-Coupling Method... ResearchGate. Available at: [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Available at: [Link]

  • Unknown Author. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. Available at: [Link]

  • Dalmás, M., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México. Available at: [Link]

  • Colacot, T. J., et al. (2020). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central. Available at: [Link]

  • Organometallics. (2009). Pd Feature. Available at: [Link]

  • Sagurna, L. (2020). What colour does your Pd(PPh3)4 catalyst have during and after C-C coupling. ResearchGate. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Cost-Effective Large-Scale Synthesis of Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Quinazoline Scaffolds in Modern Drug Discovery

The quinazoline nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. Its prevalence is particularly notable in oncology, where 4-anilinoquinazoline derivatives have been successfully developed as potent Epidermal Growth Factor Receptor (EGFR) kinase inhibitors, such as gefitinib and erlotinib[1][2]. The strategic placement of substituents on the quinazoline ring is critical for modulating target affinity, selectivity, and pharmacokinetic properties. Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate is a highly functionalized intermediate, offering multiple reaction sites for diversification and the synthesis of complex drug candidates. The bromine at the C6 position and the chlorine at the C4 position are particularly valuable handles for cross-coupling and nucleophilic substitution reactions, respectively, while the C2-ester allows for further modifications.

However, the transition from laboratory-scale synthesis to large-scale industrial production presents significant challenges in terms of cost, safety, and scalability. This guide provides a comprehensive cost-effectiveness analysis of a proposed synthetic route for this compound, comparing it with viable alternatives and offering insights grounded in process chemistry principles.

Proposed Industrial Synthesis: A Multi-Step, Scalable Approach

A robust and economically viable synthesis must prioritize inexpensive starting materials, high-yield reactions, and purification methods that avoid costly and time-consuming chromatography. The proposed pathway begins with readily available 5-bromoanthranilic acid and proceeds through a three-step sequence: cyclization, chlorination, and esterification.

Synthetic_Workflow A 5-Bromoanthranilic Acid B 6-Bromo-2,4-quinazolinedione A->B 1. Urea Melt (High Temp Cyclization) C 6-Bromo-2,4-dichloroquinazoline B->C 2. Thionyl Chloride (SOCl₂) DMF (cat.), Reflux D Ethyl 6-bromo-4-chloroquinazoline- 2-carboxylate C->D 3. Sodium Ethoxide in Ethanol (Selective Nucleophilic Substitution)

Caption: Proposed synthetic workflow for the target molecule.

Step 1: Cyclization to form 6-Bromo-2,4-quinazolinedione

The initial step involves the condensation of 5-bromoanthranilic acid with urea. This is a classic and highly cost-effective method for constructing the quinazolinedione core.

  • Rationale: The choice of a urea melt is deliberate for large-scale synthesis. It avoids the use of expensive coupling agents and large volumes of solvent. The reaction is typically driven to completion by heating, evolving ammonia and carbon dioxide as byproducts. This solvent-free or high-concentration approach maximizes reactor throughput, a critical factor in industrial production. The synthesis of related bromo-quinazolinone derivatives has been shown to proceed efficiently from bromoanthranilic acid[3][4].

Step 2: Chlorination to 6-Bromo-2,4-dichloroquinazoline

The conversion of the quinazolinedione to the dichloro derivative is a pivotal activation step. This is achieved by refluxing with a chlorinating agent.

  • Rationale: For large-scale chlorination of quinazolinones, thionyl chloride (SOCl₂) is often preferred over phosphorus oxychloride (POCl₃). While both are effective, thionyl chloride (b.p. 76 °C) is more volatile than POCl₃ (b.p. 106 °C), simplifying its removal after the reaction is complete. The addition of a catalytic amount of N,N-dimethylformamide (DMF) is known to accelerate this type of reaction by forming the reactive Vilsmeier reagent in situ[5]. This avoids the need for high-pressure equipment and reduces the reaction time, leading to energy savings.

Step 3: Selective Monosubstitution to Yield the Final Product

The final step requires a selective nucleophilic aromatic substitution (SNAr) at the C2 position. The C4 position in 2,4-dichloroquinazolines is generally more reactive towards nucleophiles. However, by carefully controlling the reaction conditions, selective substitution at C2 can be achieved, or a subsequent, more facile substitution at C4 can be planned. For the synthesis of the target molecule, we propose a reaction pathway that favors substitution at the C4 position first, followed by esterification. A more direct, albeit potentially lower-yielding approach, involves the selective reaction at the C2 position.

  • Rationale: A more practical industrial route would involve reacting 6-bromo-2,4-dichloroquinazoline with a controlled amount of sodium ethoxide in ethanol at a low temperature. The C4 position is kinetically favored for nucleophilic attack. To obtain the desired 2-carboxylate, a more logical industrial sequence would be to first form 6-bromo-4-chloro-2(1H)-quinazolinone and then proceed to the ester. However, for the direct synthesis as outlined, careful control of stoichiometry and temperature is paramount. An alternative, more controllable route might involve a palladium-catalyzed carbonylation, but this would introduce a high-cost catalyst and ligands, making it less economically favorable for large-scale production.

Cost-Effectiveness and Alternative Route Comparison

The economic viability of a synthetic route is determined by a multitude of factors beyond the simple cost of raw materials.

Cost_Analysis center Route Selection cost Raw Material Cost cost->center yield Overall Yield yield->center safety Process Safety (EHS) safety->center waste Waste Disposal & Environmental Impact waste->center time Cycle Time & Throughput time->center purify Purification (Chromatography vs. Crystallization) purify->center

Caption: Key factors influencing the cost-effectiveness of a synthetic route.

Quantitative Comparison of Synthetic Strategies
ParameterProposed Route (Urea Melt -> SOCl₂)Alternative Route (Pd-Catalyzed)
Starting Materials Cost Low (5-bromoanthranilic acid, urea)High (Pre-functionalized precursors, boronic esters)
Catalyst Cost Low (Catalytic DMF)Very High (Palladium catalysts, specialized ligands)
Solvent Usage Moderate (Ethanol, optional high-boiling solvent for chlorination)High (Often requires anhydrous, degassed solvents like Dioxane, Toluene)
Overall Yield (Estimated) 60-70%75-90%
Purification Method Recrystallization / TriturationColumn Chromatography often required
Scalability Concerns Manageable (Exothermic reactions, gas evolution)Significant (Catalyst sourcing, removal, and cost at scale)
Cost-Effectiveness Score High Low to Moderate

Analysis:

While modern metal-catalyzed reactions, such as those employing palladium or copper, can offer elegant and high-yielding pathways to quinazoline derivatives in a laboratory setting, they often falter on a large scale due to prohibitive costs[1][6]. The expense of the metal catalyst, the specialized ligands required, and the stringent anhydrous and anaerobic conditions make these routes economically unfeasible for producing bulk intermediates. Furthermore, the removal of residual metal catalyst to meet regulatory standards for pharmaceutical intermediates adds a significant purification burden.

The proposed classical route, despite potentially having a slightly lower overall yield, is far superior from a cost-effectiveness standpoint. The starting materials are commodity chemicals, the reagents are inexpensive, and the workup procedures are simple. The ability to purify intermediates and the final product via crystallization is a major advantage, as it avoids the solvent waste, cost, and time associated with industrial-scale chromatography.

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-2,4-quinazolinedione
  • Charge Reactor: To a glass-lined reactor equipped with a mechanical stirrer, thermometer, and a reflux condenser vented to a scrubber, charge 5-bromoanthranilic acid (1.0 eq) and urea (3.0 eq).

  • Heating: Heat the mixture slowly under a nitrogen atmosphere to 180-190 °C. The mixture will melt and begin to evolve ammonia gas, which should be neutralized in the scrubber.

  • Reaction Monitoring: Maintain the temperature for 4-6 hours. The reaction can be monitored by taking a small sample, quenching it, and analyzing via TLC or HPLC for the disappearance of the starting material.

  • Work-up: Cool the reaction mixture to approximately 100 °C and add water while stirring to break up the solid mass.

  • Isolation: Cool the slurry to room temperature, filter the solid product, wash thoroughly with water to remove any unreacted urea, and then with a small amount of cold ethanol.

  • Drying: Dry the solid product under vacuum at 80 °C to a constant weight. The product is typically of sufficient purity for the next step.

Protocol 2: Synthesis of 6-Bromo-2,4-dichloroquinazoline
  • Charge Reactor: To a dry, glass-lined reactor equipped for reflux and connected to a scrubber, charge the 6-bromo-2,4-quinazolinedione (1.0 eq) and thionyl chloride (5.0-10.0 vol).

  • Catalyst Addition: Slowly add N,N-dimethylformamide (DMF, 0.1 eq) to the suspension. An initial exotherm and gas evolution may be observed.

  • Heating: Heat the mixture to reflux (approx. 76 °C) and maintain for 8-12 hours. The reaction mixture should become a clear solution. Monitor the reaction by HPLC.

  • Solvent Removal: Once the reaction is complete, cool the mixture and distill off the excess thionyl chloride under reduced pressure. A co-distillation with an inert, high-boiling solvent like toluene can be used to chase the last traces of SOCl₂.

  • Isolation: The resulting crude solid can be triturated with a non-polar solvent like hexanes, filtered, and dried. This product is often used directly in the next step.

Note: This protocol describes the synthesis of the dichloro intermediate. The subsequent selective substitution to achieve the final target molecule, this compound, would require further specialized process development to control the regioselectivity, which is beyond the scope of this general guide.

Conclusion and Recommendations

For the large-scale synthesis of this compound, a classical synthetic approach is demonstrably more cost-effective than modern metal-catalyzed alternatives. The pathway commencing from 5-bromoanthranilic acid, proceeding through a urea melt cyclization and subsequent chlorination with a thionyl chloride/DMF system, represents the most industrially viable strategy. This route leverages inexpensive raw materials and reagents, avoids costly catalysts, and relies on scalable purification techniques like crystallization. While the optimization of the final selective substitution step is crucial, the overall economic and process safety advantages of this classical approach make it the recommended choice for drug development professionals aiming for efficient and scalable production of this key pharmaceutical intermediate.

References

  • Quinazoline derivatives: synthesis and bioactivities. PubMed Central.[Link]

  • Classical strategies for the synthesis of quinazolines. ResearchGate.[Link]

  • Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. ACS Publications.[Link]

  • Quinazoline synthesis. Organic Chemistry Portal.[Link]

  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. PubMed Central.[Link]

  • Quinazoline Derivatives. III. The Synthesis of 4-(3'-Diethylaminopropoxy)-6-chloroquinazoline (SN 12,254). ACS Publications.[Link]

  • Ethyl 6-bromo-2-chloro-quinazoline-4-carboxylate. PubChem.[Link]

  • Process for the preparation of 4-haloquinazolines.
  • This compound (C11H8BrClN2O2). PubChemLite.[Link]

  • synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. SciSpace.[Link]

  • Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.[Link]

  • 6-bromo-4-chloroquinoline preparation method. Patsnap.[Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PubMed Central.[Link]

  • Synthesis of 4-chloroquinazolines (C) with starting and intermediate compounds type A and B. ResearchGate.[Link]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Institutes of Health.[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth, procedural guide for the safe handling and disposal of Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate. As a halogenated heterocyclic compound, this substance requires meticulous management to ensure the safety of laboratory personnel and adherence to environmental regulations. This guide is designed for researchers, chemists, and drug development professionals who handle this or structurally similar compounds. The protocols herein are based on established chemical safety principles and best practices for hazardous waste management.

Immediate Safety and Hazard Profile

Before handling or disposing of this compound, it is imperative to understand its potential hazards. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not universally available, its structure—containing bromo, chloro, and quinazoline moieties—allows for an informed hazard assessment based on analogous compounds.[1][2]

Primary Hazards: Halogenated organic compounds are generally treated as hazardous waste.[3][4] Based on data for 6-Bromo-4-chloro-quinazoline, the following hazards should be assumed[2]:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Irritation: Causes skin and serious eye irritation.[2]

  • Respiratory Effects: May cause respiratory irritation.[2]

Due to these potential hazards, all waste materials containing or contaminated with this compound must be managed as hazardous chemical waste from the point of generation through final disposal.[3][5]

Required Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following must be worn at all times when handling the compound or its waste:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles and a face shield.

  • Body Protection: A properly fitted laboratory coat.

  • Respiratory Protection: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation.[1]

Pre-Disposal Operational Plan

A systematic approach is crucial for safety and compliance. Before beginning any work that will generate waste, ensure the following are in place.

Checklist for Waste Management Preparation:
  • Identify Waste Streams: Determine all potential forms of waste:

    • Solid Waste: Unused or expired pure compound, contaminated weighing papers, gloves, pipette tips, and spill cleanup materials.

    • Liquid Waste: Solutions containing the compound and any solvent rinses from contaminated glassware.[6]

  • Procure Waste Containers: Obtain designated hazardous waste containers that are chemically compatible with halogenated organic waste. Containers must be leak-proof with secure, tight-fitting lids.[7]

  • Prepare Labels: Have "Hazardous Waste" labels ready. These must be filled out completely, listing all chemical constituents.[7][8]

  • Designate a Storage Area: Identify a secure, well-ventilated, and clearly marked satellite accumulation area for temporary waste storage, away from incompatible materials.[6]

Step-by-Step Disposal Protocol

Disposing of this compound is a multi-step process that demands careful execution. Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash.[7][9][10]

Step 1: Waste Segregation

Proper segregation is fundamental to preventing dangerous chemical reactions.[8]

  • Action: Collect all waste containing this compound into a dedicated container labeled "Halogenated Organic Waste."[4]

  • Causality: Halogenated solvents and solids are often incinerated under specific conditions during disposal. Mixing them with non-halogenated waste can complicate and increase the cost of disposal. Furthermore, mixing with incompatible chemicals like strong acids, bases, or oxidizing agents can lead to violent reactions.[8]

Step 2: Containerization and Labeling

Secure and accurate containment is a regulatory requirement.

  • Action (Solid Waste): Place all contaminated solid materials directly into a designated, sturdy, and sealable hazardous waste container.

  • Action (Liquid Waste): Collect all solutions and the initial solvent rinses of emptied containers into a separate, compatible liquid waste container.[6] For containers that held the pure compound, the first one to three rinses must be collected as hazardous waste.[6][10]

  • Action (Labeling): Affix a completed hazardous waste label to each container. The label must include:

    • The words "Hazardous Waste."

    • A full list of all chemical components by percentage, including solvents (e.g., "this compound, <1%; Methanol, 99%").[8]

    • The date accumulation started.

  • Causality: Accurate labeling is legally required and ensures that disposal technicians can handle the waste safely and appropriately. Keeping containers closed except when adding waste prevents the release of vapors.[7][10]

Step 3: Temporary On-Site Storage

Safe storage minimizes risks prior to pickup.

  • Action: Store the sealed and labeled waste containers in your designated satellite accumulation area. This area should have secondary containment (e.g., a spill tray) to capture any potential leaks.[6]

  • Causality: Secondary containment prevents the spread of material in case of a primary container failure. Storing away from incompatible materials prevents accidental reactions.[6][8]

Step 4: Arranging for Professional Disposal

Final disposal must be handled by certified professionals.

  • Action: Once a waste container is full or you have finished the project, contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[3][10]

  • Causality: Licensed hazardous waste disposal companies have the permits, equipment, and expertise to transport and dispose of chemical waste in compliance with all federal, state, and local regulations, protecting both human health and the environment.[5][11]

Emergency Procedures: Spill and Decontamination

Accidents require immediate and correct responses.

Solid Spill:
  • Evacuate and Secure: Alert others in the area and restrict access. Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Carefully sweep or gently scoop the solid material to avoid generating dust.[3]

  • Collect: Place the spilled material and any contaminated cleaning tools (e.g., broom heads, dustpans) into your designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, collecting all cleaning materials and rinsate as hazardous waste.

  • Report: Inform your supervisor and EHS office about the incident.[3]

Liquid Spill:
  • Evacuate and Secure: Follow the same initial steps as for a solid spill.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads) to cover and absorb the spill.[3]

  • Collect: Carefully scoop the absorbed material into the hazardous waste container.

  • Decontaminate and Report: Follow the same decontamination and reporting steps as for a solid spill.

Visualizing the Disposal Workflow

To ensure clarity, the entire disposal process is summarized in the workflow diagram below. This illustrates the logical progression from chemical use to final, compliant disposal.

G Figure 1: Disposal Workflow for Halogenated Chemical Waste cluster_lab Laboratory Operations cluster_ehs EHS & Professional Services Generate_Waste 1. Generate Waste (Solid or Liquid) Segregate 2. Segregate Waste (Halogenated Organics) Generate_Waste->Segregate Immediate Action Containerize 3. Containerize & Label (Secure Lid, List Contents) Segregate->Containerize Critical Step Store 4. Temporary Storage (Secondary Containment) Containerize->Store Daily Practice Contact_EHS 5. Schedule Pickup (Contact EHS Office) Store->Contact_EHS When Container is Full Professional_Disposal 6. Final Disposal (Licensed Vendor) Contact_EHS->Professional_Disposal Compliance Step

Caption: Disposal workflow for this compound.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Ethyl 6-bromo-2-chloro-quinazoline-4-carboxylate | C11H8BrClN2O2. PubChem. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Chapter 20: Chemical Waste Management. University of Nevada, Reno. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • MSDS of 2-(4-Bromo-phenyl)-4,6-dichloro-quinazoline. Capot Chemical Co., Ltd. [Link]

  • This compound (C11H8BrClN2O2). PubChemLite. [Link]

  • 6-Bromo-4-chloro-quinazoline | C8H4BrClN2. PubChem. [Link]

  • Chemical and Hazardous Waste Guide. University of Oslo. [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. [Link]

  • Disposal of Waste Solvents. National University of Singapore, Department of Chemistry. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for researchers handling Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate. As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep understanding of why these measures are critical. The protocols outlined here are designed as a self-validating system to ensure your safety and the integrity of your research.

Hazard Assessment: Understanding the Compound

This compound is a halogenated heterocyclic compound. While comprehensive toxicological data for this specific molecule is not widely published, its structure, containing a quinazoline core with bromine and chlorine substituents, allows us to infer a significant hazard profile based on analogous compounds.

Structurally similar chemicals, such as 6-Bromo-4-chloro-quinazoline, are classified with specific GHS hazard statements:

  • H302: Harmful if swallowed[1].

  • H312: Harmful in contact with skin[1].

  • H315: Causes skin irritation[1][2].

  • H319: Causes serious eye irritation[1][2].

  • H332: Harmful if inhaled[1].

Given these potential hazards, a conservative and stringent approach to PPE is not just recommended; it is mandatory. The primary routes of exposure we must guard against are inhalation of the solid powder, skin contact, and eye contact.

Core Personal Protective Equipment (PPE) Requirements

Effective chemical safety relies on a multi-layered defense. The following PPE is the minimum required for any procedure involving this compound.

Eye and Face Protection

Standard safety glasses are insufficient and must not be used as primary eye protection when handling this compound. They do not form a seal and leave gaps where chemical dust or splashes can enter[3].

  • Mandatory: Chemical splash goggles that provide a complete seal around the eyes are required at all times. They should be indirectly vented to prevent hazardous substances from entering the eye area[3].

  • Recommended for High-Risk Tasks: During procedures with an elevated risk of splashing (e.g., transferring solutions, preparing reactions on a larger scale), a full-face shield must be worn in addition to chemical splash goggles[4][5]. This provides a secondary barrier, protecting the entire face.

Skin and Body Protection

The dual threat of dermal toxicity and skin irritation necessitates robust skin protection.

  • Gloves: Nitrile gloves are the standard for providing a reliable barrier against incidental splashes and contact with this type of chemical[3][4].

    • Causality: Nitrile offers good resistance to a broad range of chemicals and is less likely to cause allergic reactions than latex.

    • Protocol: Always inspect gloves for tears or punctures before use. Double-gloving can be considered for extended procedures. Contaminated gloves must be removed immediately using the proper technique to avoid skin exposure, and hands should be washed thoroughly with soap and water afterward[4][6].

  • Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required to protect street clothes and underlying skin from contamination[4].

  • Additional Protection: For tasks involving larger quantities or a high risk of spillage, a chemical-resistant apron should be worn over the lab coat[5].

Respiratory Protection

The potential for this solid compound to become airborne and cause harm upon inhalation is a critical control point[1].

  • Primary Engineering Control: All manipulations of the solid compound, especially weighing and transferring, must be conducted inside a certified chemical fume hood[4]. This is the most effective way to prevent inhalation exposure by capturing dust at the source.

  • Secondary Respiratory Protection: In the rare event that a fume hood is not available or its performance is compromised, a respirator is required. A half-mask respirator with chemical cartridges appropriate for organic vapors and particulates (P100) should be used[7]. All users of respirators must be properly fit-tested and trained as part of a comprehensive respiratory protection program.

PPE Requirements Summary

Task/OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport (Closed Container) Safety GlassesNitrile GlovesLab CoatNot Required
Weighing & Transferring Solid Chemical Splash GogglesNitrile GlovesLab CoatChemical Fume Hood (Mandatory)
Preparing Solutions / Running Reactions Chemical Splash Goggles & Face ShieldNitrile GlovesLab CoatChemical Fume Hood (Mandatory)
Handling Waste & Decontamination Chemical Splash Goggles & Face ShieldNitrile GlovesLab CoatWell-Ventilated Area

Operational and Disposal Plans

Proper PPE use is intrinsically linked to the procedure itself. Follow this workflow to ensure safety from start to finish.

Step-by-Step Handling Protocol
  • Preparation: Before bringing the chemical into the workspace, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary items. Ensure an eyewash station and safety shower are accessible[8].

  • Donning PPE: Don your lab coat, followed by chemical splash goggles and any additional face protection. Finally, don nitrile gloves, ensuring they overlap the cuffs of your lab coat.

  • Handling: Conduct all transfers of the solid compound within the fume hood to contain any dust. When adding it to a solvent, do so slowly to prevent splashing[4]. Keep the container sealed whenever not in use.

  • Decontamination: After the procedure, decontaminate all glassware and surfaces. Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. First, remove gloves (and outer gloves if double-gloved). Then remove the lab coat, followed by the face shield and goggles. Wash hands thoroughly.

  • Disposal: All waste containing this compound, including contaminated gloves, weigh boats, and wipes, must be collected in a clearly labeled, sealed hazardous waste container[4]. Do not mix this waste with other streams unless compatibility has been verified.

Workflow for Safe Handling

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling (Inside Fume Hood) cluster_cleanup Phase 3: Decontamination & Disposal prep 1. Verify Fume Hood & Emergency Equipment review 2. Review Protocol & SDS prep->review don 3. Don Full PPE: Goggles, Gloves, Lab Coat review->don weigh 4. Weigh & Transfer Solid don->weigh react 5. Prepare Solution / Execute Reaction weigh->react decon 6. Decontaminate Glassware & Work Area react->decon waste 7. Segregate & Seal Contaminated Waste decon->waste doff 8. Doff PPE Correctly waste->doff wash 9. Wash Hands Thoroughly doff->wash

Caption: Workflow for handling this compound.

Emergency Response Plan

In the event of an exposure, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids[4]. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with plenty of water and wash with soap[9]. Remove all contaminated clothing while under a safety shower[4]. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air immediately[9]. If breathing is difficult, administer oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention[4][9].

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Seek immediate medical attention.

By adhering to these rigorous standards, you create a safe research environment that protects you, your colleagues, and the integrity of your work.

References

  • Ethyl 6-bromo-2-chloro-quinazoline-4-carboxylate | C11H8BrClN2O2. PubChem. [Link]

  • 6-Bromo-4-chloro-quinazoline | C8H4BrClN2. PubChem. [Link]

  • Section 6C: Protective Equipment | Office of Environmental Health and Safety. Princeton University EHS. [Link]

  • Personal Protective Equipment (PPE) for Working with Oxidizing Agents. Caluanie Muelear Oxidize Suppliers. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate
Reactant of Route 2
Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.